N-3-Oxo-Dodecanoyl-L-Homoserine Lactone
Beschreibung
Eigenschaften
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSRRHGYXQCRPU-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390604 | |
| Record name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168982-69-2 | |
| Record name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Oxo-dodecanoyl) homoserine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Role of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a ubiquitous Gram-negative bacterium and a significant opportunistic human pathogen, particularly in immunocompromised individuals and those with cystic fibrosis. Its success as a pathogen is partly attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS). This system allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the production of virulence factors and the formation of biofilms. A key signaling molecule in the P. aeruginosa QS network is N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL). This technical guide provides an in-depth overview of the discovery of 3-oxo-C12-HSL, its central role in the Las quorum sensing circuit, detailed experimental protocols for its study, and quantitative data on its activity.
The Seminal Discovery of the Las Quorum Sensing System
The journey to understanding 3-oxo-C12-HSL began with studies on the regulation of virulence factors in P. aeruginosa. A pivotal moment was the discovery of the lasR gene in 1991 by Gambello and Iglewski. They identified LasR as a transcriptional activator essential for the expression of elastase, a key virulence factor. Their work revealed that LasR shared homology with LuxR, a protein involved in the regulation of bioluminescence in Vibrio fischeri, suggesting a similar autoinduction mechanism in P. aeruginosa[1].
Subsequent research focused on identifying the signaling molecule responsible for activating LasR. In 1994, Pearson and colleagues successfully purified and characterized this autoinducer, which they named Pseudomonas autoinducer (PAI)[2][3]. Through chemical analyses, they determined the structure of PAI to be N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)[2][3]. They also identified the lasI gene, located adjacent to lasR, as the synthase responsible for producing 3-oxo-C12-HSL[4]. This laid the foundation for understanding the LasI/LasR quorum sensing circuit, a central regulatory system in P. aeruginosa.
The LasI/LasR Signaling Pathway
The LasI/LasR system is a primary quorum sensing circuit in P. aeruginosa that controls the expression of a large number of virulence genes[4]. The mechanism is initiated by the synthesis of 3-oxo-C12-HSL by the LasI synthase. As the bacterial population density increases, 3-oxo-C12-HSL accumulates in the environment. Upon reaching a threshold concentration, 3-oxo-C12-HSL diffuses back into the bacterial cells and binds to the cytoplasmic transcriptional regulator, LasR. This binding event induces a conformational change in LasR, leading to its dimerization and activation. The activated LasR-3-oxo-C12-HSL complex then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription. One of the key genes activated by this complex is lasI itself, creating a positive feedback loop that rapidly amplifies the quorum sensing signal.
Quantitative Data on 3-oxo-C12-HSL
The following tables summarize key quantitative data related to the production and activity of 3-oxo-C12-HSL in Pseudomonas aeruginosa.
Table 1: In Vitro Concentrations and Effects of 3-oxo-C12-HSL
| Parameter | Concentration | Effect | Reference(s) |
| Half-maximal activation of lasB-lacZ | ~1 µM | Activation of the elastase gene promoter in a lasR mutant. | [5] |
| Induction of apoptosis in neutrophils | 50-100 µM | Significant increase in apoptotic cells after 9 hours of incubation. | [6][7] |
| No effect on RAW264.7 cell viability | 6.25 µM | Used as a non-cytotoxic concentration to study inflammatory responses. | [6][8] |
| Bacteriostatic effect on S. epidermidis | 100-200 µM | Transient inhibition of planktonic growth. | [9] |
Table 2: Quantification of 3-oxo-C12-HSL in P. aeruginosa Cultures
| Strain/Condition | Method | Concentration | Reference(s) |
| P. aeruginosa PAO1 | LC-MS/MS | Up to 7.3 ± 1.0 µg/L in culture media. | [10] |
| P. aeruginosa clinical isolates | LC-MS/MS | Ranged from 0.5 to 1.5 ng/mL in patient plasma. | [11] |
| P. aeruginosa PAO1 ΔpvdQ | Biosensor assay | Higher levels detected compared to wild-type PAO1. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of 3-oxo-C12-HSL. Below are protocols for the extraction, detection, and quantification of this signaling molecule.
Protocol 1: Extraction of Acyl-Homoserine Lactones (AHLs) from Bacterial Supernatant
This protocol is adapted from standard methods for the extraction of AHLs from liquid cultures.
Materials:
-
P. aeruginosa culture grown to the desired cell density.
-
Dichloromethane (DCM), acidified with 0.1% (v/v) glacial acetic acid.
-
Centrifuge and sterile centrifuge tubes.
-
Rotary evaporator or nitrogen stream evaporator.
-
Ethyl acetate (B1210297) or acetonitrile (B52724) for resuspension.
-
0.22 µm syringe filters.
Procedure:
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a sterile flask.
-
Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
For every 100 mL of supernatant, add an equal volume of acidified DCM.
-
Shake the mixture vigorously in a separatory funnel for 2 minutes and then allow the phases to separate.
-
Collect the lower organic phase. Repeat the extraction of the aqueous phase two more times with an equal volume of acidified DCM.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen until a dry residue is obtained.
-
Resuspend the dried extract in a small volume (e.g., 1 mL) of ethyl acetate or acetonitrile for subsequent analysis.
Protocol 2: Thin-Layer Chromatography (TLC) Bioassay for AHL Detection
This protocol utilizes an AHL biosensor strain, such as Agrobacterium tumefaciens NTL4(pZLR4), to detect the presence of AHLs in an extract.
Materials:
-
C18 reverse-phase TLC plates.
-
AHL extract (from Protocol 1) and AHL standards (e.g., synthetic 3-oxo-C12-HSL).
-
Developing solvent: 60% (v/v) methanol (B129727) in water.
-
Agrobacterium tumefaciens NTL4(pZLR4) biosensor strain.
-
Luria-Bertani (LB) agar (B569324) supplemented with appropriate antibiotics and X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).
-
Soft top agar (LB with 0.7% agar).
Procedure:
-
Spot a small volume (2-5 µL) of the AHL extract and standards onto the origin of a C18 TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the methanol/water solvent system.
-
Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Grow an overnight culture of the A. tumefaciens biosensor strain.
-
Inoculate fresh LB medium with the overnight culture and grow to an OD600 of approximately 0.6.
-
Mix the biosensor culture with molten soft top agar (cooled to ~45°C) containing X-gal.
-
Carefully overlay the developed and dried TLC plate with the soft agar-biosensor mixture.
-
Incubate the plate at 30°C overnight. The presence of AHLs will be indicated by the appearance of blue spots, resulting from the activation of the lacZ reporter gene in the biosensor.
Protocol 3: Quantification of 3-oxo-C12-HSL by LC-MS/MS
This protocol provides a general framework for the highly sensitive and specific quantification of 3-oxo-C12-HSL using liquid chromatography-tandem mass spectrometry.
Instrumentation and Materials:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
A C18 reversed-phase HPLC column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
AHL extract (from Protocol 1) and a standard curve of synthetic 3-oxo-C12-HSL.
-
An internal standard (e.g., a deuterated AHL analog) is recommended for accurate quantification.
Procedure:
-
Prepare a standard curve of 3-oxo-C12-HSL in the range of expected concentrations in the samples.
-
If using an internal standard, spike it into all samples and standards at a fixed concentration.
-
Set up the LC gradient. A typical gradient might start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.
-
Set up the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For 3-oxo-C12-HSL, the precursor ion is [M+H]+ at m/z 298.2. Common product ions for fragmentation are m/z 102.0 (the lactone ring) and m/z 197.1[13][14].
-
Inject the standards and samples onto the LC-MS/MS system.
-
Integrate the peak areas for the specific MRM transitions of 3-oxo-C12-HSL and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Use the calibration curve to determine the concentration of 3-oxo-C12-HSL in the unknown samples.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 3-oxo-C12-HSL from a bacterial culture.
Conclusion and Future Directions
The discovery of this compound and the elucidation of the LasI/LasR quorum sensing system have been instrumental in our understanding of the pathogenicity of Pseudomonas aeruginosa. This signaling molecule plays a critical role in coordinating the expression of a wide array of virulence factors, making it a prime target for the development of novel anti-virulence therapies. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the intricate roles of 3-oxo-C12-HSL and to screen for inhibitors of this crucial signaling pathway. As research in this field continues, a deeper understanding of the complex regulatory networks governed by 3-oxo-C12-HSL will undoubtedly unveil new strategies to combat infections caused by this formidable pathogen.
References
- 1. Cloning and characterization of the Pseudomonas aeruginosa lasR gene, a transcriptional activator of elastase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudomonas aeruginosa LasA: a second elastase under the transcriptional control of lasR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Core Biosynthesis Pathway
The synthesis of 3-oxo-C12-HSL is catalyzed by the enzyme Acyl-homoserine-lactone synthase, encoded by the lasI gene.[3][4][7] This enzyme belongs to the LuxI family of proteins.[8][9] The biosynthesis is an amidation reaction that utilizes two primary substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and a specific fatty acyl-acyl carrier protein (acyl-ACP), which provides the 12-carbon acyl chain.[2][7][9][10] The LasI synthase facilitates the formation of an amide bond between these two substrates, followed by lactonization of the intermediate, resulting in the production of 3-oxo-C12-HSL and S-methyl-5'-thioadenosine (MTA) as a coproduct.[7][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 7. uniprot.org [uniprot.org]
- 8. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a primary autoinducer molecule central to the quorum sensing (QS) systems of many Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. As a key signaling molecule, 3-oxo-C12-HSL orchestrates a density-dependent cascade of gene expression, regulating virulence factors, biofilm formation, and antibiotic resistance. This technical guide provides an in-depth exploration of the core mechanisms of 3-oxo-C12-HSL-mediated quorum sensing, including its synthesis, perception, and the subsequent signaling pathways. Detailed experimental protocols for the study of this autoinducer are provided, alongside a compilation of quantitative data to serve as a valuable resource for researchers in microbiology and drug development.
Introduction to this compound (3-oxo-C12-HSL)
Quorum sensing is a sophisticated system of stimulus and response correlated to population density that bacteria use to coordinate collective behaviors. This process relies on the production, detection, and response to extracellular signaling molecules called autoinducers. In many proteobacteria, N-acyl homoserine lactones (AHLs) are the primary class of autoinducers.
This compound (3-oxo-C12-HSL) is a prominent member of the AHL family. It is comprised of a homoserine lactone ring linked to a 12-carbon acyl side chain with a ketone group at the third carbon.[1] This lipophilic nature allows it to diffuse across bacterial membranes.[1] In P. aeruginosa, 3-oxo-C12-HSL is the primary signaling molecule of the las quorum-sensing system, which sits (B43327) at the top of a regulatory hierarchy controlling virulence.[2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-oxo-C12-HSL is essential for its study and for the development of antagonists.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₇NO₄ | [4] |
| Molecular Weight | 297.39 g/mol | [4] |
| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | [4] |
| CAS Number | 168982-69-2 | [5] |
| Appearance | White powder | [5] |
| Purity | ≥98% (TLC) | [5] |
| Solubility | Soluble in DMSO (20 mg/ml) and DMF (20 mg/ml) | [6] |
| Storage Temperature | -20°C | [5] |
The las Quorum Sensing System in Pseudomonas aeruginosa
The canonical 3-oxo-C12-HSL signaling pathway in P. aeruginosa is governed by the las system, which comprises the autoinducer synthase LasI and the transcriptional regulator LasR.[7]
Synthesis of 3-oxo-C12-HSL by LasI
At low cell densities, the expression of lasI is basal. The LasI protein synthesizes 3-oxo-C12-HSL from S-adenosylmethionine (SAM) and a fatty acid precursor. As the bacterial population grows, the concentration of 3-oxo-C12-HSL in the environment increases.
Perception and Response via LasR
Once the concentration of 3-oxo-C12-HSL reaches a critical threshold, it binds to the cytoplasmic transcriptional regulator protein, LasR.[7] This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes, which are located in the promoter regions of target genes.[8] This leads to the transcriptional activation of these genes.
A key feature of this system is a positive feedback loop: the 3-oxo-C12-HSL-LasR complex upregulates the transcription of the lasI gene, leading to a rapid amplification of the autoinducer signal.[9]
Hierarchical Control of Other QS Systems
The las system exerts hierarchical control over other quorum-sensing systems in P. aeruginosa, notably the rhl system. The 3-oxo-C12-HSL-LasR complex activates the expression of rhlR and rhlI.[10] RhlR is the transcriptional regulator of the rhl system, and RhlI is the synthase for the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). This hierarchical structure ensures a coordinated and temporally controlled expression of virulence factors.
Quantitative Data
The following tables summarize key quantitative data related to 3-oxo-C12-HSL and the las quorum sensing system.
Table 1: Concentrations of 3-oxo-C12-HSL in P. aeruginosa Cultures
| Strain/Condition | Concentration (µM) | Reference |
| P. aeruginosa PAO1 planktonic culture (OD600 of 1.5-2.0) | ~2-6 | [11] |
| P. aeruginosa PA14 surface growth | Higher than planktonic cultures | [12] |
| P. aeruginosa PAO1 in low phosphate (B84403) medium | ~3.5-fold higher than high phosphate | [13] |
| P. aeruginosa in cystic fibrosis respiratory secretions | Present | [6] |
Table 2: Binding Affinities and Effective Concentrations
| Interaction | Value | Method | Reference |
| LasR binding to las-rhl box DNA | Kd = 11 pM (with 5µM 3-oxo-C12-HSL) | Gel-shift assay | [8] |
| LasR binding to 3-oxo-C12-HSL | Irreversibly bound | Protein purification and bioassay | [8] |
| Aptasensor binding affinity for 3-oxo-C12-HSL | 106.7 nM | Surface Plasmon Resonance | [14] |
| Effective concentration for UPR induction in RAW264.7 cells | 6.25 µM | Cell viability and qRT-PCR | [15] |
| Induction of apoptosis in HeLa cells | Dose-dependent from 10-100 µM | Annexin V/PI staining | [16] |
Table 3: Gene Expression Changes in Response to 3-oxo-C12-HSL
| Cell Type | Gene | Fold Change | Condition | Reference |
| A549 cells | IL-8 | Increased | 50 µM 3-oxo-C12-HSL for 6h | [17] |
| RAW264.7 cells | C/EBP β mRNA | Increased | 6.25 µM 3-oxo-C12-HSL | [15] |
| RAW264.7 cells | CHOP mRNA | Increased | 6.25 µM 3-oxo-C12-HSL | [15] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and study of 3-oxo-C12-HSL.
Extraction of 3-oxo-C12-HSL from Bacterial Cultures
This protocol is adapted from standard liquid-liquid extraction methods.[18]
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid)
-
Centrifuge and appropriate tubes
-
Rotary evaporator or nitrogen stream
-
HPLC-grade acetonitrile (B52724)
Procedure:
-
Grow the bacterial culture to the desired cell density.
-
Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant.
-
For every 10 mL of supernatant, add 10 mL of acidified ethyl acetate.
-
Vortex vigorously for 2 minutes and allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
-
Pool the organic phases.
-
Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Resuspend the dried extract in a known volume of HPLC-grade acetonitrile for analysis.
Quantification by LC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying AHLs.[19][20]
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a standard curve of 3-oxo-C12-HSL of known concentrations.
-
Inject the resuspended sample extract and standards onto the HPLC column.
-
Elute with a gradient of mobile phase B (e.g., 5% to 95% over 15 minutes).
-
Perform mass spectrometry in positive ion mode.
-
Monitor for the specific parent ion of 3-oxo-C12-HSL ([M+H]⁺ m/z 298.2) and its characteristic fragment ions (e.g., m/z 102.1).[4]
-
Quantify the amount of 3-oxo-C12-HSL in the sample by comparing its peak area to the standard curve.
Quantification using Bacterial Biosensors
Bacterial biosensors are a cost-effective method for detecting and quantifying AHLs. A common biosensor for long-chain AHLs is E. coli carrying the plasmid pSB1075, which contains the lasR gene and the promoter of lasI fused to the luxCDABE operon.[21]
Materials:
-
E. coli pSB1075 biosensor strain
-
LB medium
-
Luminometer or plate reader capable of measuring luminescence
-
3-oxo-C12-HSL standards
Procedure:
-
Grow an overnight culture of the biosensor strain.
-
Dilute the overnight culture 1:100 in fresh LB medium.
-
In a 96-well plate, add a serial dilution of the 3-oxo-C12-HSL standards and the sample extracts.
-
Add the diluted biosensor culture to each well.
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence and optical density (OD600) at regular intervals.
-
Normalize the luminescence by dividing by the OD600.
-
Generate a standard curve from the standards and determine the concentration of 3-oxo-C12-HSL in the samples.
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure changes in gene expression in response to 3-oxo-C12-HSL.[22]
Materials:
-
Bacterial or mammalian cells
-
3-oxo-C12-HSL
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
Culture cells to the desired confluency or growth phase.
-
Treat the cells with the desired concentration of 3-oxo-C12-HSL or a vehicle control for a specified time.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, primers for the gene of interest, a reference gene (e.g., 16S rRNA for bacteria, GAPDH for mammalian cells), and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
In Vitro Mammalian Cell Assays
The effects of 3-oxo-C12-HSL on mammalian cells can be assessed using various in vitro assays.
Example: Apoptosis Assay [16]
Materials:
-
Mammalian cell line (e.g., HeLa, RAW264.7)
-
Cell culture medium
-
3-oxo-C12-HSL
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-oxo-C12-HSL for a specified time (e.g., 18-24 hours).
-
Harvest the cells, including any floating cells.
-
Wash the cells with PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis kit.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a cornerstone of quorum sensing in P. aeruginosa and other Gram-negative bacteria. Its role in regulating virulence and biofilm formation makes it a prime target for the development of novel anti-infective therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to further unravel the complexities of 3-oxo-C12-HSL signaling and to exploit this knowledge for therapeutic benefit. A thorough understanding of the underlying molecular mechanisms and the application of robust experimental protocols are crucial for advancing this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 4. This compound | C16H27NO4 | CID 3246941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(3-Oxododecanoyl)- L -homoserine lactone quorum sensing signaling molecule 168982-69-2 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. youtube.com [youtube.com]
- 8. pnas.org [pnas.org]
- 9. espace.inrs.ca [espace.inrs.ca]
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- 14. Label-Free Electrochemical Aptasensor for the Detection of the 3-O-C12-HSL Quorum-Sensing Molecule in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 17. The Pseudomonas aeruginosa Autoinducer 3O-C12 Homoserine Lactone Provokes Hyperinflammatory Responses from Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. How to do successful gene expression analysis using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-3-Oxo-Dodecanoyl-L-Homoserine Lactone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL or OdDHL) is a key signaling molecule in the quorum sensing (QS) system of the opportunistic human pathogen Pseudomonas aeruginosa and other Gram-negative bacteria.[1][2][3] As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, 3-oxo-C12-HSL plays a pivotal role in regulating the expression of virulence factors and biofilm formation in a cell-density-dependent manner.[3][4] This molecule is of significant interest to researchers in microbiology, chemical biology, and drug development as a target for novel anti-infective therapies that aim to disrupt bacterial communication, a strategy known as quorum quenching.[5] Beyond its role in bacterial signaling, 3-oxo-C12-HSL has been shown to modulate host immune responses, further highlighting its importance in the pathogenesis of bacterial infections.[1]
Chemical Structure and Physicochemical Properties
This compound is an N-acyl-L-homoserine lactone characterized by a 3-oxododecanoyl acyl side chain.[6] Its chemical structure consists of a polar homoserine lactone ring attached to a nonpolar 12-carbon acyl chain with a ketone group at the third carbon position.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | [6] |
| Molecular Formula | C₁₆H₂₇NO₄ | [6] |
| Molecular Weight | 297.39 g/mol | [6] |
| CAS Number | 168982-69-2 | |
| Appearance | White powder/crystalline solid | [7] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and DMF (approx. 20 mg/ml) | [7][8] |
| Storage Temperature | -20°C | [7] |
Biological Activity and Signaling Pathways
Quorum Sensing in Pseudomonas aeruginosa
In P. aeruginosa, the quorum sensing circuitry is a hierarchical network that includes the las and rhl systems.[3] The las system, which is at the top of this hierarchy, is controlled by the transcriptional regulator LasR and its cognate autoinducer, 3-oxo-C12-HSL, which is synthesized by LasI.[3] When the bacterial population density increases, the concentration of 3-oxo-C12-HSL surpasses a threshold, leading to its binding to LasR.[2] This activated LasR-3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, to activate the transcription of target genes, including those responsible for the production of virulence factors and biofilm formation.[2][9] The LasR-3-oxo-C12-HSL complex also upregulates the rhl quorum sensing system.[10]
Interaction with Host Cells
3-oxo-C12-HSL can also interact with and modulate the function of host eukaryotic cells, particularly immune cells. It has been shown to induce apoptosis in macrophages and neutrophils and to modulate inflammatory responses.[1] The molecule can disrupt lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) signaling and repress the expression of pro-inflammatory cytokines like TNF-α and IL-12.[1] Furthermore, 3-oxo-C12-HSL can trigger the unfolded protein response (UPR) in host cells, which may be a mechanism by which P. aeruginosa evades the host immune system.[1]
Experimental Protocols
Chemical Synthesis of this compound
A robust linear synthesis route can be employed to produce high-purity 3-oxo-C12-HSL.[4] The synthesis generally involves the formation of a β-keto ester, protection of the ketone, hydrolysis of the ester, and finally, amide coupling with L-homoserine lactone.[4]
Step 1: Synthesis of Methyl 3-oxododecanoate (B1238196)
-
Slowly add a solution of decanoyl chloride (1.0 eq) in anhydrous dichloromethane (B109758) to a reaction mixture at 0 °C containing methyl acetoacetate (B1235776) and a suitable base.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure to yield the crude product.
Step 2: Acetal (B89532) Protection of the Ketone
-
Protect the ketone group of methyl 3-oxododecanoate to prevent side reactions in subsequent steps. This is typically achieved by reacting with an alcohol in the presence of an acid catalyst.
Step 3: Hydrolysis of the Ester
-
Dissolve the protected β-keto ester from Step 2 in a mixture of tetrahydrofuran (B95107) and water (3:1).[4]
-
Add lithium hydroxide (B78521) (1.5 eq) and stir the mixture at room temperature for 12 hours.[4]
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.[4]
-
Extract the aqueous layer with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected 3-oxododecanoic acid.[4]
Step 4: Amide Coupling with L-Homoserine Lactone
-
To a solution of the protected 3-oxododecanoic acid (1.0 eq) in anhydrous dichloromethane at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).[4]
-
Stir the mixture for 15 minutes, then add L-homoserine lactone hydrobromide (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[4]
-
Allow the reaction to warm to room temperature and stir for 18 hours.[4]
-
Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
Step 5: Deprotection and Purification
-
Remove the acetal protecting group under acidic conditions.
-
Purify the final product by silica (B1680970) gel column chromatography to afford this compound as a white solid.[4]
Biofilm Inhibition Assay
The effect of 3-oxo-C12-HSL on biofilm formation can be assessed using a crystal violet staining method in a 96-well plate format.[11][12]
-
Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium (e.g., P. aeruginosa) into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking. The next day, dilute the overnight culture 1:100 in fresh growth medium.[12]
-
Assay Setup: Prepare serial dilutions of 3-oxo-C12-HSL in the fresh growth medium to achieve the desired final concentrations. Include a solvent control and a negative control (medium only). Add 100-200 µL of the diluted bacterial culture to each well of a 96-well plate. Add the 3-oxo-C12-HSL dilutions and controls to the respective wells.[11][12]
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for 24-48 hours to allow for biofilm formation.[11][12]
-
Washing: Discard the planktonic bacteria and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.[12]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[11]
-
Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.[11]
-
Quantification: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.[11][12] Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[12]
Detection by Thin-Layer Chromatography (TLC)
TLC can be used for the detection and semi-quantitative analysis of 3-oxo-C12-HSL.[13]
-
Plate Preparation: Use C18 reversed-phase TLC plates. Draw an origin line with a pencil about 0.5-1 cm from the bottom of the plate.[13][14]
-
Spotting: Spot a small amount of the sample extract and a 3-oxo-C12-HSL standard onto the origin line.[13]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase, such as methanol/water (60:40, v/v).[13] Allow the solvent to ascend the plate until it is near the top.
-
Visualization: After development, dry the plate. The separated compounds can be visualized using a bioassay overlay with a reporter strain like Agrobacterium tumefaciens NTL4(pZLR4), which produces a detectable signal (e.g., β-galactosidase activity) in the presence of AHLs.[13] The location of the 3-oxo-C12-HSL can be identified by comparing its retention factor (Rf) to that of the standard.
Experimental and Analytical Workflows
Studying Protein-Ligand Interactions
The interaction of 3-oxo-C12-HSL with its receptor, LasR, is a key area of research for the development of quorum sensing inhibitors. A common workflow to study these interactions involves computational and experimental approaches.
Conclusion
This compound is a multifaceted molecule that is central to the pathogenicity of Pseudomonas aeruginosa. A thorough understanding of its chemical properties, synthesis, and biological activities is crucial for the development of novel therapeutic strategies targeting bacterial infections. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate the intricate roles of this important quorum sensing signal. The continued study of 3-oxo-C12-HSL and its interactions will undoubtedly pave the way for innovative approaches to combat antibiotic resistance.
References
- 1. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. This compound | C16H27NO4 | CID 3246941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. benchchem.com [benchchem.com]
- 13. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to the Mechanism of Action of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing (QS) signal molecule in many Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating gene expression in a cell-density-dependent manner, controlling a wide array of physiological processes including virulence factor production and biofilm formation. This technical guide provides a comprehensive overview of the mechanism of action of 3-oxo-C12-HSL, detailing its interaction with the transcriptional regulator LasR, the subsequent signaling cascade, and the downstream effects on gene expression. This document includes quantitative data on binding affinities and gene regulation, detailed experimental protocols for studying 3-oxo-C12-HSL activity, and visualizations of the core signaling pathways and experimental workflows.
The Core Signaling Pathway: The LasR-I Quorum Sensing System
The canonical mechanism of 3-oxo-C12-HSL action in P. aeruginosa is mediated through the LasR-I quorum-sensing system. This system is comprised of the synthase LasI, which produces 3-oxo-C12-HSL, and the transcriptional regulator LasR, which acts as the receptor for 3-oxo-C12-HSL.[1]
At low cell densities, the basal level of 3-oxo-C12-HSL produced by LasI is low. As the bacterial population grows, the concentration of 3-oxo-C12-HSL increases. Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to the cytoplasmic protein LasR.[1] This binding event induces a conformational change in LasR, promoting its dimerization and stabilizing the protein.[2][3] The LasR:3-oxo-C12-HSL complex is the active form of the transcriptional regulator. This complex then binds to specific DNA sequences, known as las boxes, located in the promoter regions of target genes.[2] This binding initiates the transcription of hundreds of genes, including those encoding for virulence factors and proteins involved in biofilm formation.[4][5] A key target of the activated LasR is the lasI gene itself, creating a positive feedback loop that rapidly amplifies the QS signal.[6]
The LasR-I system sits (B43327) at the top of a hierarchical QS network in P. aeruginosa. The activated LasR:3-oxo-C12-HSL complex also upregulates the expression of a second QS system, the RhlR-I system.[7] This intricate regulatory network allows for precise temporal control of gene expression during infection and biofilm development.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 5. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-3-Oxo-Dodecanoyl-L-Homoserine Lactone and its Impact on Biofilm Formation and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) is a key signaling molecule in the quorum sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. As a member of the acyl-homoserine lactone (AHL) family of autoinducers, 3-oxo-C12-HSL plays a pivotal role in regulating gene expression in a cell-density dependent manner. This regulation is central to the coordination of virulence factor production and the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms contribute significantly to the persistence of chronic infections and the increased resistance of bacteria to antimicrobial agents. Understanding the multifaceted impact of 3-oxo-C12-HSL on biofilm formation and development is therefore crucial for the development of novel anti-virulence and anti-biofilm therapeutic strategies.
This technical guide provides a comprehensive overview of the role of 3-oxo-C12-HSL in biofilm formation, detailing the underlying signaling pathways, summarizing quantitative data on its effects, and providing established experimental protocols for its study.
The Las Quorum Sensing System: The Central Role of 3-oxo-C12-HSL
In P. aeruginosa, the QS circuitry is a complex hierarchical network. The las system, which utilizes 3-oxo-C12-HSL, is considered the master regulator, controlling other QS systems such as the rhl and pqs systems.[1][2]
Signaling Pathway:
At low cell densities, the transcriptional regulator LasR is largely inactive. As the bacterial population grows, the concentration of 3-oxo-C12-HSL, synthesized by the LasI synthase, increases.[3] Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates LasR. The LasR:3-oxo-C12-HSL complex then acts as a transcriptional activator, binding to specific DNA sequences known as las boxes in the promoter regions of target genes. This binding initiates the transcription of a wide array of genes, including those involved in virulence factor production (e.g., elastase, encoded by lasB) and biofilm formation.[2][4] Furthermore, the activated LasR positively regulates its own synthesis and that of LasI, creating a positive feedback loop that amplifies the QS signal.[4] The LasR:3-oxo-C12-HSL complex also directly upregulates the expression of the rhlR and rhlI genes of the subordinate rhl QS system.[2]
Impact of 3-oxo-C12-HSL on Biofilm Formation
3-oxo-C12-HSL influences multiple stages of biofilm development, from initial attachment to maturation and the production of the EPS matrix.
Quantitative Effects on Biofilm Parameters
The following tables summarize quantitative data from various studies on the effect of 3-oxo-C12-HSL on key biofilm parameters. It is important to note that experimental conditions can influence the observed effects.
| Concentration of 3-oxo-C12-HSL | Bacterial Strain | Effect on Biofilm Mass (Crystal Violet Assay) | Reference |
| 100 µM | Staphylococcus epidermidis | Inhibition of biofilm formation | [5] |
| 200 µM | Staphylococcus epidermidis | Significant inhibition of biofilm formation | [5] |
| Not Specified (lasI mutant vs. wild-type) | Pseudomonas aeruginosa PT5 | No significant difference in biofilm amount | [6] |
| Concentration of 3-oxo-C12-HSL | Bacterial Strain | Effect on Biofilm Structure (Microscopy) | Reference |
| 10 - 20 µM | Vibrio alginolyticus | Induced or enhanced biofilm formation and altered structure | [7] |
| 40 - 100 µM | Vibrio alginolyticus | Did not significantly improve and even inhibited biofilm formation | [7] |
Impact on Extracellular Polymeric Substance (EPS) Production
The EPS matrix is a critical component of biofilms, providing structural integrity and protection. 3-oxo-C12-HSL has been shown to regulate the production of key EPS components. For instance, in P. aeruginosa, the las system is involved in the regulation of genes responsible for the synthesis of Pel and Psl exopolysaccharides, which are major constituents of the biofilm matrix.
| Concentration of 3-oxo-C12-HSL | Bacterial Strain | Effect on EPS Production | Reference |
| 100 µM | Staphylococcus epidermidis | Inhibition of EPS production | [5] |
| 200 µM | Staphylococcus epidermidis | Significant inhibition of EPS production | [5] |
Impact on Bacterial and Host Cell Viability
High concentrations of 3-oxo-C12-HSL can exert cytotoxic effects on both bacterial and host cells.
| Concentration of 3-oxo-C12-HSL | Cell Type | Effect on Cell Viability | Reference |
| 6.25 µM | RAW264.7 mouse macrophages | No significant effect on viability | [8] |
| 12.5 - 100 µM | RAW264.7 mouse macrophages | Induced apoptosis and cell death | [8] |
| 50 µM | HeLa cells | ~21% apoptotic cells | |
| 100 µM | HeLa cells | ~50% apoptotic cells | |
| ≥100 µM (48h) | Panc-1 human pancreatic carcinoma cells | Significant decrease in viability (IC50 = 120 ± 5 µM) | [3] |
| ≥25 µM (48h) | Aspc-1 human pancreatic carcinoma cells | Significant decrease in viability (IC50 = 48 ± 8 µM) | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of 3-oxo-C12-HSL's effects. The following sections provide protocols for key experiments.
Quantification of Biofilm Mass using Crystal Violet Assay
This method provides a quantitative measure of the total biofilm biomass.
Protocol:
-
Biofilm Growth: Grow bacterial cultures in a 96-well microtiter plate in the presence of varying concentrations of 3-oxo-C12-HSL. Include appropriate negative (medium only) and positive (bacteria without 3-oxo-C12-HSL) controls. Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550-590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm.
Protocol:
-
Biofilm Growth: Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence of 3-oxo-C12-HSL.
-
Staining (LIVE/DEAD):
-
Prepare a staining solution containing SYTO 9 (stains live cells green) and propidium (B1200493) iodide (PI) (stains dead cells red). A common working concentration is 3 µL of each dye per 1 mL of sterile water.[9]
-
Gently wash the biofilm to remove planktonic cells.
-
Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-20 minutes.[10]
-
Gently rinse with sterile water to remove excess stain.[10]
-
-
Imaging: Mount the stained biofilm on a microscope slide and visualize using a confocal laser scanning microscope with appropriate excitation and emission filters for SYTO 9 and PI.
-
Image Analysis: Acquire z-stack images through the biofilm and use software such as COMSTAT or ImageJ to analyze structural parameters like biofilm thickness, biovolume, and surface area.[11]
Quantification of Extracellular Polymeric Substances (EPS) using the Phenol-Sulfuric Acid Method
This colorimetric method is widely used for the quantification of total carbohydrates, a major component of the EPS matrix.
Protocol:
-
EPS Extraction:
-
Harvest the biofilm and resuspend it in a suitable buffer.
-
Extract the EPS using a method such as centrifugation, EDTA treatment, or sonication.
-
-
Sample Preparation: Prepare a dilution of the extracted EPS solution.
-
Reaction:
-
To 250 µL of the sample, add 250 µL of 5% phenol (B47542) solution and vortex.[12]
-
Carefully and rapidly add 1,250 µL of concentrated sulfuric acid. The heat of the reaction is essential.[12]
-
-
Incubation: Allow the mixture to cool to room temperature.
-
Quantification: Measure the absorbance at 490 nm. The carbohydrate concentration is determined by comparing the absorbance to a standard curve prepared with a known sugar (e.g., glucose).
Gene Expression Analysis by Quantitative Real-Time RT-PCR (RT-qPCR)
RT-qPCR is a sensitive technique to quantify the expression levels of specific genes in response to 3-oxo-C12-HSL.
Protocol:
-
RNA Extraction: Expose bacterial cultures (planktonic or biofilm) to the desired concentrations of 3-oxo-C12-HSL for a specific duration. Extract total RNA using a commercial kit, ensuring the removal of DNA contamination.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA as a template, specific primers for the target genes (e.g., lasI, rhlI, lasB), and a suitable fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Use a housekeeping gene (e.g., rplS) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the treated samples compared to the untreated controls.
Conclusion
This compound is a master regulator in P. aeruginosa, orchestrating a complex gene expression program that profoundly influences biofilm formation and virulence. Its effects are concentration-dependent and extend beyond P. aeruginosa to other bacterial species and even host cells. A thorough understanding of the mechanisms of action of 3-oxo-C12-HSL, facilitated by the robust experimental protocols outlined in this guide, is paramount for the development of innovative therapeutic interventions aimed at disrupting bacterial communication and mitigating the challenges posed by biofilm-associated infections. The continued investigation into the intricate network regulated by 3-oxo-C12-HSL will undoubtedly unveil new targets for the next generation of antimicrobial and anti-biofilm agents.
References
- 1. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 2. Pseudomonas aeruginosa quorum-sensing response in the absence of functional LasR and LasI proteins: the case of strain 148, a virulent dolphin isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of extracellular polymeric substances (EPS) using a modified phenol-sulfuric acid (PSA) assay... [protocols.io]
The Central Role of LasI Synthase in N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Production: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the LasI synthase, a pivotal enzyme in the quorum-sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. The focus is on the enzyme's primary function: the biosynthesis of the signaling molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL). This molecule is a key regulator of virulence factor expression and biofilm formation, making LasI a significant target for the development of novel anti-infective therapies.
Introduction to the LasI/LasR Quorum-Sensing System
In P. aeruginosa, the LasI/LasR system is a well-characterized QS circuit that enables bacteria to coordinate their gene expression in a cell-density-dependent manner.[1] The system is composed of two key proteins: LasI, an acyl-homoserine lactone (AHL) synthase, and LasR, a transcriptional regulator.[2][3]
LasI is responsible for the synthesis of the autoinducer molecule 3-oxo-C12-HSL.[4] As the bacterial population grows, the concentration of 3-oxo-C12-HSL increases. Once a threshold concentration is reached, 3-oxo-C12-HSL binds to and activates the LasR protein. The LasR:3-oxo-C12-HSL complex then acts as a transcriptional activator, binding to specific DNA sequences (las boxes) to regulate the expression of a wide array of target genes.[5] This includes a positive feedback loop where the complex upregulates the transcription of the lasI gene, leading to a rapid increase in 3-oxo-C12-HSL production.[6]
Biochemical Synthesis of 3-oxo-C12-HSL by LasI Synthase
The enzymatic reaction catalyzed by LasI synthase involves the condensation of two substrates: S-adenosyl-L-methionine (SAM) and 3-oxododecanoyl-acyl carrier protein (3-oxo-C12-ACP).[2] SAM provides the homoserine lactone moiety, while 3-oxo-C12-ACP, a component of the fatty acid biosynthesis pathway, provides the acyl side chain.[7] The reaction yields three products: 3-oxo-C12-HSL, S-methyl-5'-thioadenosine (MTA), and holo-acyl carrier protein (holo-ACP).[4]
The crystal structure of LasI reveals a V-shaped substrate-binding cleft that leads to a tunnel capable of accommodating the long acyl chain of 3-oxo-C12-ACP.[2] Specific residues within the N-terminus of the protein, including Arg23, Phe27, and Trp33, are crucial for binding SAM.[2]
Quantitative Data
Enzymatic Kinetics of N-Acyl Homoserine Lactone Synthases
| Enzyme | Substrate | Km (µM) | Vmax (mol/min/mol enzyme) | Reference |
| RhlI | Butyryl-ACP | 1.5 | 1.9 | [8] |
| RhlI | S-adenosylmethionine | 11 | 1.9 | [8] |
| AinS | Octanoyl-ACP | Not specified | 2.37 | [9] |
| AinS | Octanoyl-CoA | Not specified | 0.21 | [9] |
Note: The determination of precise Kcat and Km values for LasI with its specific substrates, 3-oxododecanoyl-ACP and S-adenosylmethionine, remains a key area for future research to fully characterize its enzymatic activity.
Production of 3-oxo-C12-HSL in Pseudomonas aeruginosa
The concentration of 3-oxo-C12-HSL produced by P. aeruginosa can vary significantly depending on the strain, growth conditions, and the presence of regulatory factors.
| Strain | Growth Condition | 3-oxo-C12-HSL Concentration | Reference |
| PAO1 | Planktonic culture (OD600 of 1.5) | ~1.5 µM | [10] |
| PAO1 | Planktonic culture (OD600 of 2.0) | ~2.5 µM | [10] |
| PA14 | Planktonic culture (8 hours) | ~100 ng/CFU | [1] |
| PA14 | Surface growth (16 hours) | ~250 ng/CFU | [1] |
| PAO1 (lasR mutant) | Phosphate-replete medium | ~5% of wild-type | [9] |
| PAO1 (lasR mutant) | Phosphate-depleted medium | ~20% of wild-type | [9] |
| RAW264.7 cells treated | 9 hours incubation | 50 µM induced ~40% apoptosis | [8] |
| HeLa cells treated | 18 hours incubation | 10-100 µM (dose-dependent apoptosis) | [3] |
Experimental Protocols
Heterologous Expression and Purification of LasI Synthase
This protocol describes a general method for the expression of LasI in Escherichia coli and its subsequent purification, which can be adapted based on the specific expression vector and affinity tag used.
1. Gene Cloning and Expression Vector Construction:
- Amplify the lasI gene from P. aeruginosa genomic DNA using PCR with primers that incorporate desired restriction sites.
- Clone the amplified lasI fragment into an appropriate expression vector (e.g., pET series) containing a suitable promoter (e.g., T7) and an affinity tag (e.g., 6x-His tag) for purification.
- Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.4-0.6.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
- Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance protein solubility.
3. Cell Lysis and Lysate Preparation:
- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
4. Affinity Chromatography Purification:
- Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the tagged LasI protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
5. (Optional) Tag Removal and Further Purification:
- If the expression vector includes a protease cleavage site, the affinity tag can be removed by incubation with the specific protease.
- Further purify the protein using size-exclusion chromatography to remove the cleaved tag, protease, and any remaining impurities.
6. Protein Concentration and Storage:
- Concentrate the purified protein using an appropriate method (e.g., ultrafiltration).
- Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
- Store the purified LasI synthase at -80°C in a suitable buffer containing a cryoprotectant like glycerol.
In Vitro LasI Synthase Activity Assay
This assay measures the production of 3-oxo-C12-HSL from its substrates by purified LasI synthase.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT).
- The reaction mixture should contain:
- Purified LasI synthase (final concentration in the nanomolar to low micromolar range).
- S-adenosyl-L-methionine (SAM) (final concentration in the micromolar range).
- 3-oxododecanoyl-ACP (final concentration in the micromolar range). The synthesis of acyl-ACPs can be a complex multi-step process.
2. Reaction Incubation:
- Initiate the reaction by adding one of the components (e.g., the enzyme).
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).
3. Reaction Termination and Extraction:
- Stop the reaction by adding an equal volume of acidified ethyl acetate (B1210297).
- Vortex the mixture vigorously to extract the 3-oxo-C12-HSL into the organic phase.
- Centrifuge to separate the phases and carefully collect the upper organic layer.
- Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
4. Quantification of 3-oxo-C12-HSL:
- Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
- Quantify the amount of 3-oxo-C12-HSL produced using one of the methods described below (Section 4.3).
Quantification of this compound
4.3.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
This is a highly sensitive and specific method for the absolute quantification of 3-oxo-C12-HSL.
-
Sample Preparation: Extract 3-oxo-C12-HSL from culture supernatants or in vitro reaction mixtures as described above.
-
Chromatographic Separation:
-
Inject the resuspended extract onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid, to separate the components of the mixture.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed into a mass spectrometer.
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for 3-oxo-C12-HSL (m/z 298.2) and monitoring for a specific product ion (e.g., m/z 102.1, corresponding to the homoserine lactone ring).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a synthetic 3-oxo-C12-HSL standard.
-
Quantify the amount of 3-oxo-C12-HSL in the samples by comparing their peak areas to the standard curve.
-
4.3.2. Lux-based Biosensor Assay:
This is a sensitive and relatively high-throughput method for the detection and relative quantification of 3-oxo-C12-HSL. It utilizes a reporter strain of bacteria that produces light in response to the presence of 3-oxo-C12-HSL.
-
Reporter Strain: A common reporter strain is E. coli carrying a plasmid with the lasR gene and the lasI promoter fused to a reporter gene cassette, such as the luxCDABE operon from Vibrio fischeri.
-
Assay Procedure:
-
Grow the reporter strain to the mid-logarithmic phase.
-
Add aliquots of the serially diluted samples (or standards) to the reporter strain culture in a 96-well microtiter plate.
-
Incubate the plate at an appropriate temperature (e.g., 30°C) for a few hours.
-
Measure the luminescence produced by each well using a luminometer.
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthetic 3-oxo-C12-HSL.
-
Determine the concentration of 3-oxo-C12-HSL in the samples by interpolating their luminescence values on the standard curve.
-
Visualizations
Caption: The LasI-mediated quorum sensing signaling pathway in Pseudomonas aeruginosa.
Caption: A general experimental workflow for the characterization of LasI synthase activity.
Caption: Logical relationships between the core components of the LasI quorum-sensing system.
References
- 1. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 4. uniprot.org [uniprot.org]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone with the LasR Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the quorum-sensing signal molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL) and its cognate receptor, the transcriptional regulator LasR of Pseudomonas aeruginosa. This interaction is a critical control point in bacterial communication and the expression of virulence factors, making it a key target for novel antimicrobial therapies.
Introduction to the LasR-3O-C12-HSL System
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In P. aeruginosa, a major opportunistic human pathogen, the las system is a key QS circuit. The LasR protein, a member of the LuxR family of transcriptional regulators, is the central protein in this system. Its activity is dependent on the binding of the autoinducer molecule, 3O-C12-HSL, which is synthesized by the LasI synthase.[1][2] When the bacterial population reaches a threshold density, the concentration of 3O-C12-HSL increases, leading to the formation of the LasR-3O-C12-HSL complex. This complex then drives the expression of a large regulon of genes, including those responsible for virulence factor production and biofilm formation.
The Molecular Interaction
The LasR protein is a modular protein consisting of two primary domains: an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD).[3] The binding of 3O-C12-HSL to the LBD induces a conformational change in LasR, which is essential for its activation.
Binding Site and Affinity
The 3O-C12-HSL molecule binds within a hydrophobic pocket of the LasR LBD. This interaction is highly specific and is a critical determinant of the signaling pathway. While LasR can recognize other acyl-homoserine lactones (AHLs), it shows the highest affinity for its cognate ligand, 3O-C12-HSL.
Recent computational studies have suggested the existence of a new interaction site for 3O-C12-HSL, termed the "LBD-SLR-DBD bridge," which involves conserved residues from the ligand-binding domain, the short linker region (SLR), and the DNA-binding domain.[3] This novel binding mode may indicate a more complex mechanism of LasR regulation than previously understood.
Table 1: Quantitative Binding Data for the LasR-3O-C12-HSL Interaction
| Measurement Technique | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | Affinity (Kd) | ~1 µM | [4] |
| Electrophoretic Mobility Shift Assay (EMSA) | Apparent Dissociation Constant (Kd) of LasR-DNA binding in the presence of 3O-C12-HSL | 3-fold higher affinity compared to absence of ligand | [5] |
Conformational Changes and Dimerization
The binding of 3O-C12-HSL to the LasR LBD is believed to stabilize the protein and promote its dimerization.[6] This dimerization is a prerequisite for the subsequent binding of the LasR-ligand complex to its specific DNA target sequences, known as las boxes, located in the promoter regions of target genes.
The LasR-3O-C12-HSL Signaling Pathway
The binding of 3O-C12-HSL to LasR initiates a signaling cascade that results in the coordinated expression of hundreds of genes. A simplified representation of this pathway is illustrated below.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the LasR-3O-C12-HSL interaction.
Purification of LasR Protein
The purification of functional LasR protein is often challenging due to its tendency to form inclusion bodies when overexpressed. The following protocol is a synthesized approach for the purification of His-tagged or GST-tagged LasR from E. coli.
Protocol Steps:
-
Expression: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a tagged LasR protein (e.g., pET-His-LasR or pGEX-GST-LasR). Grow the culture to mid-log phase and induce protein expression with IPTG. To improve solubility, it is often beneficial to induce at a lower temperature (e.g., 16-20°C) for a longer period (e.g., 12-16 hours).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a suitable lysis buffer. The buffer should contain a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris and inclusion bodies. The soluble fraction containing the tagged LasR protein is retained.
-
Affinity Chromatography: Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-agarose for GST-tagged proteins).
-
Washing: Wash the column extensively with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound LasR protein from the column using an appropriate elution buffer (e.g., containing a high concentration of imidazole for His-tagged proteins or reduced glutathione (B108866) for GST-tagged proteins).
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer to remove the eluting agent and to allow for proper protein folding. Store the purified protein at -80°C.
Reporter Gene Assay for LasR Activity
Reporter gene assays are commonly used to quantify the activity of the LasR-3O-C12-HSL complex in vivo. This is typically done by fusing a promoter known to be regulated by LasR (e.g., the lasI or lasB promoter) to a reporter gene such as lux (encoding luciferase) or gfp (encoding green fluorescent protein).
Protocol Steps:
-
Strain Construction: Introduce a reporter plasmid containing a LasR-dependent promoter fused to a reporter gene into a suitable bacterial host strain. This is often a P. aeruginosa strain lacking the lasI gene to eliminate endogenous 3O-C12-HSL production.
-
Culture Preparation: Grow the reporter strain in a suitable medium to the desired optical density.
-
Induction: Aliquot the culture into a multi-well plate and add varying concentrations of 3O-C12-HSL or test compounds (e.g., potential inhibitors). Include appropriate controls (e.g., no ligand, vehicle control).
-
Incubation: Incubate the plate under appropriate conditions for a sufficient time to allow for reporter gene expression.
-
Measurement: Measure the reporter signal using a plate reader (luminometer for luciferase, fluorometer for GFP). Also, measure the optical density of the cultures to normalize the reporter signal to cell number.
-
Data Analysis: Calculate the normalized reporter activity for each condition and plot the results to determine the dose-response relationship.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a technique used to study the binding of proteins to DNA. It can be used to demonstrate the direct binding of the LasR-3O-C12-HSL complex to its target DNA sequences.
Protocol Steps:
-
Probe Preparation: A DNA fragment containing the las box sequence is labeled, typically with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: The labeled DNA probe is incubated with purified LasR protein in a binding buffer. The reaction is performed in the presence and absence of 3O-C12-HSL to demonstrate ligand-dependent binding.
-
Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Detection: The positions of the labeled DNA probe are visualized. A "shift" in the mobility of the probe, indicating the formation of a DNA-protein complex, is observed in the presence of LasR and 3O-C12-HSL.
Conclusion and Future Directions
The interaction between 3O-C12-HSL and the LasR receptor is a cornerstone of quorum sensing in P. aeruginosa and represents a highly attractive target for the development of novel anti-virulence therapies. A thorough understanding of the molecular details of this interaction, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of potent and specific inhibitors. Future research should focus on obtaining high-resolution structural information of the full-length LasR protein in complex with its ligand and DNA target, as well as further elucidating the potential role of the proposed "bridge" interaction site in LasR activation. Such studies will undoubtedly pave the way for innovative strategies to combat P. aeruginosa infections.
References
- 1. Examination of Pseudomonas aeruginosa lasI regulation and 3-oxo-C12-homoserine lactone production using a heterologous Escherichia coli system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
The Influence of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone on Bacterial Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) in the regulation of bacterial gene expression. As a primary signaling molecule in the quorum sensing (QS) network of Pseudomonas aeruginosa and other Gram-negative bacteria, 3-oxo-C12-HSL is a critical determinant of virulence, biofilm formation, and antibiotic resistance. This document outlines the core signaling pathways, presents quantitative data on gene expression, details relevant experimental protocols, and provides visual representations of the key molecular interactions and workflows.
Core Signaling Pathway: The LasR-LasI System
In Pseudomonas aeruginosa, the canonical quorum sensing circuit regulated by 3-oxo-C12-HSL is the LasR-LasI system. This system is a key regulator of a large number of genes, estimated to be up to 6% of the bacterium's genome, many of which are associated with virulence.[1]
The synthase LasI is responsible for the production of the autoinducer molecule 3-oxo-C12-HSL.[2] As the bacterial population density increases, the extracellular concentration of 3-oxo-C12-HSL rises. Upon reaching a threshold concentration, 3-oxo-C12-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, the transcriptional regulator LasR. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes located in the promoter regions of target genes.[3] This interaction typically enhances the recruitment of RNA polymerase, leading to the transcriptional activation of these genes. A crucial aspect of this system is a positive feedback loop where the LasR/3-oxo-C12-HSL complex upregulates the transcription of the lasI gene, leading to a rapid amplification of the signal.[4]
The LasR-LasI system sits (B43327) at the top of a hierarchical quorum-sensing cascade in P. aeruginosa. The activated LasR/3-oxo-C12-HSL complex also induces the expression of a second quorum-sensing system, the RhlR-RhlI system. RhlR, in turn, responds to its own autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL), to regulate another set of genes. This hierarchical structure allows for a sophisticated and temporally controlled regulation of gene expression.[5][6]
Quantitative Analysis of Gene Expression
The addition of exogenous 3-oxo-C12-HSL to cultures of P. aeruginosa deficient in autoinducer synthesis allows for the specific identification of genes regulated by the LasR-LasI system. Microarray and RNA-sequencing studies have revealed that a large number of genes are under the control of this quorum-sensing circuit, with many being significantly upregulated or downregulated.
Upregulated Genes
The following table summarizes a selection of key genes that are positively regulated by 3-oxo-C12-HSL, highlighting their function and the observed fold change in expression. These genes are often involved in virulence and intercellular interactions.
| Gene | Product/Function | Fold Change (Mid-Logarithmic Phase) | Fold Change (Early Stationary Phase) | Reference |
| lasA | LasA protease | >64 | >64 | [7] |
| lasB | Elastase | >64 | >64 | [7] |
| rhlI | C4-HSL synthase | 4.0 - 8.0 | 8.0 - 16.0 | [7] |
| rhlR | Transcriptional regulator | 2.0 - 4.0 | 4.0 - 8.0 | [7] |
| hcnA | Hydrogen cyanide synthase | 16.0 - 32.0 | 32.0 - 64.0 | [7] |
| lecA | Galactose-binding lectin | 8.0 - 16.0 | 16.0 - 32.0 | [7] |
| phzA1 | Phenazine biosynthesis | 4.0 - 8.0 | >64 | [7] |
| pqsA | Quinolone signal biosynthesis | 2.0 - 4.0 | 8.0 - 16.0 | [7] |
Downregulated Genes
Interestingly, the LasR/3-oxo-C12-HSL complex also acts as a repressor for a subset of genes. The table below details some of the genes that are negatively regulated.
| Gene | Product/Function | Fold Change (Mid-Logarithmic Phase) | Fold Change (Early Stationary Phase) | Reference |
| pslA | Polysaccharide synthesis | -2.0 to -4.0 | -2.0 to -4.0 | [7] |
| PA2827 | Probable transcriptional regulator | -2.0 to -4.0 | -4.0 to -8.0 | [7] |
| PA4968 | Probable oxidoreductase | -2.0 to -4.0 | -2.0 to -4.0 | [7] |
| PA0663 | Probable transport protein | -2.0 to -4.0 | -2.0 to -4.0 | [7] |
Experimental Protocols
To investigate the influence of 3-oxo-C12-HSL on bacterial gene expression, several key experimental techniques are employed. The following sections provide detailed methodologies for these approaches.
Transcriptomic Analysis using RNA-Sequencing
RNA-sequencing (RNA-seq) provides a comprehensive and quantitative view of the transcriptome.
1. Bacterial Culture and Treatment:
-
Grow a P. aeruginosa strain deficient in 3-oxo-C12-HSL synthesis (e.g., a lasI mutant) in a suitable medium (e.g., LB broth) to a specific optical density (OD600), typically mid-logarithmic or early stationary phase.
-
Divide the culture into two conditions: a control group (vehicle, e.g., DMSO) and a treatment group with a defined concentration of 3-oxo-C12-HSL (e.g., 2 µM).
-
Incubate for a specified period (e.g., 2-4 hours) under appropriate growth conditions.
2. RNA Extraction:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Lyse the cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a phenol-chloroform based method or a commercial kit (e.g., RNeasy Mini Kit), including an on-column DNase digestion step to remove contaminating genomic DNA.
3. Library Preparation and Sequencing:
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Deplete ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA removal kit.
-
Fragment the rRNA-depleted RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA, incorporating dUTP to ensure strand-specificity.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR and purify the final library.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
-
Align the trimmed reads to the P. aeruginosa reference genome.
-
Quantify the number of reads mapping to each gene.
-
Perform differential gene expression analysis between the control and 3-oxo-C12-HSL treated samples to identify significantly up- and downregulated genes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is used to identify the direct binding sites of a DNA-binding protein, such as LasR, on a genome-wide scale.
1. Cross-linking and Chromatin Preparation:
-
Grow P. aeruginosa to the desired growth phase and cross-link protein-DNA complexes by adding formaldehyde (B43269) to the culture.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and lyse them to release the chromatin.
-
Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication.
2. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with an antibody specific to the protein of interest (e.g., anti-LasR antibody).
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
3. Elution and DNA Purification:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
4. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA, involving end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequence the library on a high-throughput sequencing platform.
5. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the ChIP sample compared to a control (e.g., input DNA or an IgG mock immunoprecipitation).
-
Perform motif analysis on the identified peaks to discover the consensus binding sequence of the transcription factor.
Conclusion
This compound is a master regulator of gene expression in Pseudomonas aeruginosa, orchestrating a complex transcriptional network that is intimately linked to the bacterium's pathogenic potential. The LasR-LasI quorum-sensing system, governed by 3-oxo-C12-HSL, directly and indirectly controls the expression of hundreds of genes, including a wide array of virulence factors. Understanding the intricacies of this regulatory network, through the application of advanced molecular techniques such as RNA-seq and ChIP-seq, is paramount for the development of novel anti-virulence strategies that target bacterial communication rather than viability, potentially mitigating the rise of antibiotic resistance. The quantitative data and methodologies presented in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of bacterial signaling and its implications for human health.
References
- 1. Global position analysis of the Pseudomonas aeruginosa quorum-sensing transcription factor LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of Pseudomonas aeruginosa lasI regulation and 3-oxo-C12-homoserine lactone production using a heterologous Escherichia coli system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (O-DDHSL) Induced Apoptosis in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-3-oxo-dodecanoyl-L-homoserine lactone (O-DDHSL) is a quorum-sensing molecule produced by the bacterium Pseudomonas aeruginosa. Beyond its role in bacterial communication, O-DDHSL has been shown to exert significant effects on mammalian cells, notably the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying O-DDHSL-induced apoptosis, focusing on the core signaling pathways, quantitative data on its effects, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.
Core Signaling Pathways in O-DDHSL-Induced Apoptosis
O-DDHSL triggers apoptosis in mammalian cells through multiple signaling cascades, primarily converging on the intrinsic (mitochondrial) and the RIPK1-dependent pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major mechanism through which O-DDHSL induces apoptosis. This pathway is centered on the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors.
-
Initiation: O-DDHSL can lead to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This is a critical step where O-DDHSL can directly act on the mitochondria. This leads to the formation of pores in the mitochondrial outer membrane.
-
Release of Pro-Apoptotic Factors: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.
-
Caspase Activation Cascade: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
RIPK1-Dependent Apoptosis
Recent studies have implicated Receptor-Interacting Protein Kinase 1 (RIPK1) in O-DDHSL-induced apoptosis, particularly in endothelial cells.
-
RIPK1 Activation: O-DDHSL treatment leads to the activation of RIPK1.
-
Caspase-8 Activation: Activated RIPK1 promotes the cleavage and activation of caspase-8.
-
Initiation of Caspase Cascade: Active caspase-8 can then directly cleave and activate effector caspases like caspase-3, thereby initiating the execution phase of apoptosis.
Quantitative Data on O-DDHSL-Induced Apoptosis
The cytotoxic and pro-apoptotic effects of O-DDHSL are dose-dependent and vary across different mammalian cell lines.
Table 1: Cytotoxic and Apoptotic Effects of O-DDHSL on Mammalian Cell Lines
| Cell Line | Cell Type | Effect | Effective Concentration / IC50 | Citation(s) |
| Panc-1 | Human Pancreatic Carcinoma | Decreased cell viability | Significant decrease at 200–300 µM (24h) and ≥100 µM (48h) | [1][2] |
| Aspc-1 | Human Pancreatic Carcinoma | More sensitive to O-DDHSL-induced apoptosis than Panc-1 | Specific IC50 not reported | [1][2] |
| MCF-7 | Human Breast Adenocarcinoma | Dose-dependent reduction in viability | 400 µM tested | [3] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Greatest decrease in viability among tested breast cancer cell lines | 400 µM tested | [3] |
| Jurkat | Human T-lymphoblastoid | Induction of apoptosis | Specific IC50 not reported | [4][5] |
| HCT116 | Human Colon Carcinoma | Apoptosis induction by other agents, O-DDHSL IC50 not specified | Not available | [3][6][7] |
| SW480 | Human Colon Adenocarcinoma | Apoptosis induction by other agents, O-DDHSL IC50 not specified | Not available | [3][6][7] |
Table 2: Role of Bcl-2 Family Proteins in Apoptosis and O-DDHSL Interaction
| Protein | Function in Apoptosis | Reported Interaction with O-DDHSL | Citation(s) |
| Anti-Apoptotic | |||
| Bcl-2 | Inhibits apoptosis by sequestering pro-apoptotic proteins and preventing MOMP. | O-DDHSL-induced apoptosis can be independent of Bcl-2. Overexpression of Bcl-2 can abrogate O-DDHSL's apoptotic effect in some models. | [2][4] |
| Bcl-xL | Similar to Bcl-2, inhibits apoptosis by binding to pro-apoptotic members. | Not specifically detailed in the context of O-DDHSL. | [8][9] |
| Pro-Apoptotic | |||
| Bax | Promotes apoptosis by forming pores in the mitochondrial outer membrane. | O-DDHSL-induced apoptosis can occur independently of Bax. | [2][8] |
| Bak | Works with Bax to induce MOMP and promote apoptosis. | O-DDHSL-induced apoptosis can occur independently of Bak. | [2] |
| Bad | Promotes apoptosis by inhibiting the anti-apoptotic function of Bcl-2 and Bcl-xL. | Not specifically detailed in the context of O-DDHSL. | [8] |
| Bid | A BH3-only protein that links the extrinsic and intrinsic pathways. | Not specifically detailed in the context of O-DDHSL. | [9] |
Note: The ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins (e.g., Bax/Bcl-2 ratio) is a critical determinant of a cell's susceptibility to apoptosis.[8][10][11][12] An increase in this ratio generally favors apoptosis. However, some evidence suggests that O-DDHSL can induce apoptosis through a mechanism that is independent of the canonical Bcl-2 family members.[2]
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
References
- 1. N-(3-Oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(3-oxo-acyl) homoserine lactone inhibits tumor growth independent of Bcl-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeic acid phenethyl ester promotes oxaliplatin sensitization in colon cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of bacterial N-acyl homoserine lactones on human Jurkat T lymphocytes-OdDHL induces apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minerval induces apoptosis in Jurkat and other cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for N-3-Oxo-Dodecanoyl-L-Homoserine Lactone: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing signal molecule utilized by various Gram-negative bacteria, most notably Pseudomonas aeruginosa, to regulate gene expression related to virulence factor production and biofilm formation.[1][2] As such, it represents a significant target for the development of novel anti-infective therapies. The availability of pure, chemically synthesized 3-oxo-C12-HSL is essential for research in microbiology, chemical biology, and drug development aimed at understanding and inhibiting bacterial communication.[1] This application note provides a detailed, step-by-step protocol for the chemical synthesis of 3-oxo-C12-HSL, a summary of quantitative data for each synthetic step, and visual representations of the synthesis workflow and relevant signaling pathways.
Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Step | Reaction | Reagents & Solvents | Yield (%) |
| 1 | Formation of β-keto ester | Meldrum's acid, Pyridine (B92270), Octanoyl chloride, Dichloromethane (B109758), Methanol (B129727) | 65% (over 2 steps) |
| 2 | Acetal (B89532) Protection | Methyl 3-oxodecanoate (B1261010), Ethylene (B1197577) glycol, p-Toluenesulfonic acid, Toluene | 91% |
| 3 | Ester Hydrolysis | Acetal-protected β-keto ester, Lithium hydroxide (B78521), Tetrahydrofuran (B95107), Water | 94% |
| 4 | Amide Coupling & Deprotection | Acetal-protected 3-oxododecanoic acid, L-homoserine lactone hydrobromide, EDC, HOBt, DIPEA, Dichloromethane | 79% |
Yield data adapted from Hodgkinson et al., Tetrahedron Letters 52 (2011) 3291–3294, for a similar synthetic route.[3]
Experimental Protocols
This synthesis follows a robust linear route involving four main stages.[1]
Step 1: Synthesis of Methyl 3-oxodecanoate (β-keto ester)
-
To a solution of Meldrum's acid (1.0 eq) in anhydrous dichloromethane at 0 °C, add pyridine (1.0 eq) dropwise.[1]
-
Slowly add a solution of octanoyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 4 hours.[1]
-
Remove the solvent under reduced pressure.[1]
-
Add methanol to the crude residue and reflux the mixture for 4 hours.[1]
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield methyl 3-oxodecanoate as a colorless oil.[1]
Step 2: Synthesis of the Acetal-Protected β-Keto Ester
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve methyl 3-oxodecanoate (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.[1]
-
Reflux the mixture for 6 hours, with azeotropic removal of water.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected ester, which can be used in the next step without further purification.[1]
Step 3: Hydrolysis to the Protected 3-Oxododecanoic Acid
-
Dissolve the protected β-keto ester from Step 2 in a mixture of tetrahydrofuran and water (3:1).[1]
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 12 hours.[1]
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.[1]
-
Extract the aqueous layer with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected 3-oxododecanoic acid.[1]
Step 4: Amide Coupling and Deprotection to Yield N-(3-Oxodecanoyl)-L-homoserine Lactone
-
To a solution of the protected 3-oxododecanoic acid (1.0 eq) in anhydrous dichloromethane at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).[1]
-
Stir the mixture for 15 minutes, then add L-homoserine lactone hydrobromide (1.1 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[1]
-
Allow the reaction to warm to room temperature and stir for 18 hours.[1]
-
Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
The final deprotection of the acetal group is typically achieved during the aqueous workup and purification.
-
Purify the final product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford N-(3-Oxodecanoyl)-L-homoserine lactone as a white solid.[1]
Mandatory Visualizations
Synthesis Workflow
References
Application Notes and Protocols for the Detection and Quantification of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing (QS) signaling molecule, primarily produced by the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][3] As a critical regulator of virulence factor expression and biofilm formation, the detection and quantification of 3-oxo-C12-HSL are paramount for research into bacterial pathogenesis and the development of novel anti-quorum sensing therapeutics.[4][5] This document provides detailed application notes and protocols for the extraction, detection, and quantification of 3-oxo-C12-HSL from bacterial cultures using various analytical techniques.
Quorum Sensing Signaling Pathway
The las quorum-sensing system in Pseudomonas aeruginosa is a well-characterized signaling pathway. The LasI synthase produces 3-oxo-C12-HSL, which, upon reaching a threshold concentration, binds to and activates the transcriptional regulator LasR.[6] This complex then modulates the expression of a wide array of target genes, including those responsible for virulence and biofilm formation.[4]
References
- 1. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multitask biosensor for micro-volumetric detection of N-3-oxo-dodecanoyl-homoserine lactone quorum sensing signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 5. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
High-performance liquid chromatography (HPLC) for N-3-Oxo-Dodecanoyl-L-Homoserine Lactone analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing (QS) signaling molecule primarily produced by the opportunistic pathogen Pseudomonas aeruginosa. As a critical regulator of virulence factor expression and biofilm formation, the accurate and sensitive quantification of 3-oxo-C12-HSL is paramount for research into bacterial pathogenesis, the development of anti-virulence therapies, and understanding host-pathogen interactions. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a robust and reliable method for the analysis of this molecule in various biological matrices.
These application notes provide detailed protocols for the extraction and quantification of 3-oxo-C12-HSL from bacterial cultures using HPLC, along with an overview of its role in bacterial and host cell signaling pathways.
Signaling Pathways
Pseudomonas aeruginosa Quorum Sensing
The las quorum-sensing system in P. aeruginosa is a primary regulator of virulence. At a threshold population density, the synthase LasI produces 3-oxo-C12-HSL. This autoinducer then binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex subsequently upregulates the expression of a suite of virulence genes, including those responsible for the production of proteases, elastases, and toxins. It also positively regulates the rhl and PQS quorum-sensing systems, creating a hierarchical regulatory cascade.
Interaction with Host Cells
Beyond its role in bacterial communication, 3-oxo-C12-HSL can modulate host immune responses. It can diffuse into mammalian cells and interact with various intracellular targets, leading to the modulation of signaling pathways such as NF-κB and JAK-STAT.[1] This can result in an attenuated inflammatory response and the induction of apoptosis in immune cells, contributing to the persistence of infection.[2]
References
Application Notes: High-Sensitivity Detection of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) by Mass Spectrometry
Introduction
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing signaling molecule produced by the opportunistic pathogen Pseudomonas aeruginosa. It plays a critical role in regulating bacterial virulence, biofilm formation, and modulating host immune responses.[1] Accurate and sensitive detection of 3-oxo-C12-HSL is crucial for studying bacterial pathogenesis, developing anti-virulence strategies, and understanding host-pathogen interactions. This document provides detailed protocols for the identification and quantification of 3-oxo-C12-HSL using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Mass Spectrometry-Based Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the identification and quantification of 3-oxo-C12-HSL in complex biological matrices. The molecule is typically detected in positive ionization mode as the protonated molecule [M+H]⁺.
Key Mass Spectral Data for 3-oxo-C12-HSL Identification
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₇NO₄ | [2] |
| Molecular Weight | 297.39 g/mol | |
| Precursor Ion (m/z) | 298.2 | [2][3] |
| Key Product Ions (m/z) | 102.1, 197.1 | [2][3] |
The characteristic fragmentation of 3-oxo-C12-HSL in tandem mass spectrometry involves the cleavage of the amide bond, resulting in the stable homoserine lactone ring fragment (m/z 102.1) and a fragment corresponding to the acylated side chain.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 3-oxo-C12-HSL
This protocol outlines the general procedure for the sensitive detection of 3-oxo-C12-HSL in bacterial culture supernatants and other biological fluids.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of cell-free bacterial supernatant or biological fluid, add 1 mL of acidified ethyl acetate (B1210297) (0.1% acetic acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of acidified ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol (B129727) for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Quantifier: 298.2 → 102.1
-
Qualifier: 298.2 → 197.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Protocol 2: GC-MS Analysis of 3-oxo-C12-HSL
This protocol provides an alternative method for the quantification of 3-oxo-C12-HSL, particularly useful for volatile derivatives.
1. Derivatization
-
The extracted and dried sample (from Protocol 1, step 1) is derivatized to improve volatility and thermal stability.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
2. Gas Chromatography Conditions
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Specific m/z values for the derivatized 3-oxo-C12-HSL would need to be determined empirically.
Quantitative Data Summary
The following table summarizes quantitative data for 3-oxo-C12-HSL detected in various studies. Direct comparison should be made with caution due to differing experimental conditions, strains, and analytical methods.
| Sample Type | Concentration | Analytical Method | Reference |
| P. aeruginosa PAO1 Culture Supernatant | 0.50 - 1.00 mg/mL (Relative quantification) | HPLC-MS/MS | [4] |
| Spiked Urine Sample | 20 µM (initial spike) | Electrochemical Aptasensor | [5] |
| P. aeruginosa Biofilm | 632 +/- 381 µM | GC-MS | [6] |
| P. aeruginosa Effluent | 14 +/- 3 nM | GC-MS | [6] |
| Plasma from Burn Patients with Sepsis | 0.5 - 5 ng/mL | LC-MS/MS | [7] |
| Activated RAW264.7 Macrophages | 50 µM (treatment concentration) | Not specified | [8] |
| P. aeruginosa PA14 Surface Growth | Normalized concentration (relative) | LC/MS | [9] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the extraction and analysis of 3-oxo-C12-HSL.
Caption: The hierarchical quorum-sensing pathway in P. aeruginosa involving 3-oxo-C12-HSL.[10]
Caption: A simplified pathway of 3-oxo-C12-HSL-induced apoptosis in neutrophils.[11][12]
References
- 1. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H27NO4 | CID 3246941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Label-Free Electrochemical Aptasensor for the Detection of the 3-O-C12-HSL Quorum-Sensing Molecule in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(3-Oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) Activity Using Reporter Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) is a key quorum-sensing (QS) signal molecule utilized by various Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa, to regulate virulence factor expression and biofilm formation.[1][2] The ability to accurately measure 3-oxo-C12-HSL activity is crucial for screening potential QS inhibitors, which represent a promising anti-virulence therapeutic strategy. This document provides detailed application notes and protocols for utilizing bacterial reporter strains to quantify 3-oxo-C12-HSL activity.
Two primary types of reporter strains are highlighted: those based on Agrobacterium tumefaciens and those engineered in Escherichia coli. These strains are designed to produce a quantifiable signal, such as luminescence or a colorimetric change, in the presence of specific N-acyl homoserine lactones (AHLs).
Signaling Pathways
The detection of 3-oxo-C12-HSL by reporter strains relies on the specific interaction between the AHL molecule and a cognate LuxR-type transcriptional regulator. This interaction activates the expression of a reporter gene.
P. aeruginosa LasR-based Signaling
In P. aeruginosa, 3-oxo-C12-HSL is synthesized by LasI and binds to the transcriptional regulator LasR.[3] The 3-oxo-C12-HSL/LasR complex then activates the transcription of target genes, including those responsible for virulence.[3][4] Reporter strains based on this system typically express LasR and have a reporter gene (e.g., lux or lacZ) under the control of a LasR-dependent promoter.
A. tumefaciens TraR-based Signaling
Agrobacterium tumefaciens reporter strains, such as NTL4(pZLR4), utilize the TraR transcriptional regulator.[5] This strain does not produce its own AHLs but contains a plasmid (pZLR4) that confers the ability to respond to exogenous AHLs.[5] The plasmid carries the traR gene and a traG::lacZ reporter fusion.[5] When an appropriate AHL, such as 3-oxo-C12-HSL, enters the cell, it binds to TraR, activating the transcription of the traG::lacZ fusion and leading to the production of β-galactosidase.[5]
Experimental Protocols
The following protocols provide detailed methodologies for using E. coli and A. tumefaciens reporter strains to measure 3-oxo-C12-HSL activity.
Protocol 1: Luminescence-Based Assay Using E. coli Reporter Strain
This protocol is adapted for an E. coli strain harboring a LasR-regulated luxCDABE reporter plasmid (e.g., pSB1075).[6]
Materials:
-
E. coli reporter strain (e.g., containing pSB1075)
-
LB broth and agar
-
Appropriate antibiotic for plasmid maintenance
-
3-oxo-C12-HSL standard (commercially available, e.g., from Cayman Chemical)[2]
-
Test samples (e.g., bacterial culture supernatants, purified compounds)
-
96-well microtiter plates (white, clear-bottom for luminescence reading)
-
Luminometer
Experimental Workflow:
Procedure:
-
Prepare Reporter Culture: Inoculate a single colony of the E. coli reporter strain into LB broth containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotic and grow to an OD600 of approximately 0.1-0.2.
-
Prepare Plate: In a 96-well microtiter plate, add a defined volume of the subcultured reporter strain to each well.
-
Add Standards and Samples: Add serial dilutions of the 3-oxo-C12-HSL standard and the test samples to the wells. Include a negative control (e.g., sterile broth or solvent used to dissolve samples).
-
Incubation: Incubate the plate at 37°C with shaking for a specified time (e.g., 4-6 hours).
-
Measurement: Measure the luminescence using a plate luminometer. Also, measure the optical density at 600 nm (OD600) to normalize for cell growth.
-
Data Analysis: Normalize the luminescence readings by dividing by the corresponding OD600 values. Create a standard curve using the data from the 3-oxo-C12-HSL standards and use it to determine the concentration of 3-oxo-C12-HSL in the test samples.
Protocol 2: β-Galactosidase Assay Using A. tumefaciens NTL4(pZLR4)
This protocol is for quantifying 3-oxo-C12-HSL activity using the A. tumefaciens NTL4(pZLR4) reporter strain, which produces β-galactosidase in response to AHLs.[5][7]
Materials:
-
A. tumefaciens NTL4(pZLR4) strain
-
AB minimal medium
-
Gentamicin (B1671437) (for plasmid maintenance)
-
3-oxo-C12-HSL standard
-
Test samples
-
Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Na2CO3
-
Spectrophotometer
Procedure:
-
Prepare Reporter Culture: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium with gentamicin at 28°C with shaking.[5]
-
Assay Setup: In sterile tubes, add a defined volume of the overnight reporter culture.
-
Add Standards and Samples: Add serial dilutions of the 3-oxo-C12-HSL standard and the test samples to the tubes. Include a negative control.
-
Incubation: Incubate the tubes at 28°C with shaking for 24 hours.[5]
-
Cell Lysis: After incubation, measure the OD600 of the cultures. Take a defined volume (e.g., 100 µL) of each culture and add it to a microfuge tube containing Z-buffer (e.g., 900 µL).[7] Add a drop of toluene (B28343) or chloroform (B151607) and vortex vigorously to lyse the cells.[5]
-
Enzymatic Reaction: Add ONPG solution (e.g., 200 µL) to each tube and start a timer.[7] Incubate at 28°C until a yellow color develops.
-
Stop Reaction: Stop the reaction by adding 1 M Na2CO3 (e.g., 500 µL).[7]
-
Measurement: Centrifuge the tubes to pellet cell debris.[7] Measure the absorbance of the supernatant at 420 nm (A420).
-
Data Analysis: Calculate β-galactosidase activity using the Miller equation: Miller Units = (1000 * A420) / (t * V * OD600), where t is the reaction time in minutes and V is the volume of culture used in mL.[7] Create a standard curve and determine the 3-oxo-C12-HSL concentration in the test samples.
Data Presentation
Quantitative data from reporter strain assays should be presented in a clear and structured format to allow for easy comparison.
Table 1: Example Dose-Response of E. coli (pSB1075) to 3-oxo-C12-HSL
| 3-oxo-C12-HSL (nM) | Normalized Luminescence (RLU/OD600) | Standard Deviation |
| 0 | 150 | 25 |
| 1 | 5,000 | 450 |
| 10 | 50,000 | 3,200 |
| 100 | 250,000 | 15,000 |
| 1000 | 500,000 | 28,000 |
Table 2: Example β-Galactosidase Activity of A. tumefaciens NTL4(pZLR4) in Response to 3-oxo-C12-HSL
| 3-oxo-C12-HSL (nM) | Miller Units | Standard Deviation |
| 0 | 5 | 1.2 |
| 10 | 100 | 15 |
| 50 | 450 | 35 |
| 100 | 800 | 60 |
| 500 | 1200 | 95 |
Concluding Remarks
The use of reporter strains provides a sensitive and specific method for the quantification of 3-oxo-C12-HSL activity. The choice of reporter strain and assay (luminescence vs. β-galactosidase) will depend on the specific research question, available equipment, and desired throughput. Proper controls and standardization are essential for obtaining reliable and reproducible data. These application notes and protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively measure 3-oxo-C12-HSL activity and advance the discovery of novel quorum-sensing modulators.
References
- 1. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 3. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. ableweb.org [ableweb.org]
- 6. researchgate.net [researchgate.net]
- 7. UNIT 3D.3: PHENOTYPIC ANALYSES OF AGROBACTERIUM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Study of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL) Function
Introduction
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL) is a key quorum-sensing (QS) signaling molecule primarily produced by the Gram-negative bacterium Pseudomonas aeruginosa.[1][2] It plays a crucial role in regulating bacterial virulence, biofilm formation, and communication.[3] Beyond its function in bacteria, 3O-C12-HSL has been shown to modulate host immune responses and cellular functions, making it a significant target for therapeutic intervention and drug development.[4][5][6] These application notes provide detailed protocols for in vitro assays to study the function of 3O-C12-HSL, catering to researchers, scientists, and drug development professionals.
Signaling Pathways Involving 3O-C12-HSL
Bacterial Quorum Sensing: The LasI/LasR System
In P. aeruginosa, the synthesis and detection of 3O-C12-HSL are governed by the LasI/LasR system. The LasI synthase produces 3O-C12-HSL, and as the bacterial population density increases, the concentration of 3O-C12-HSL rises.[1] Upon reaching a threshold concentration, 3O-C12-HSL binds to and activates the transcriptional regulator LasR.[1][2] The LasR:3O-C12-HSL complex then binds to specific DNA sequences, known as las boxes, to regulate the expression of target genes, including those responsible for virulence factor production.[2]
Host Cell Interactions
3O-C12-HSL can diffuse across mammalian cell membranes and interact with various host cell signaling pathways.[5] It has been shown to modulate inflammatory responses by disrupting NF-κB signaling and inducing the unfolded protein response (UPR).[4] This can lead to altered cytokine production and, in some cases, apoptosis.[4][5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 3. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 4. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 6. The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (C12-HSL) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (C12-HSL) is a key quorum-sensing (QS) molecule produced by the Gram-negative bacterium Pseudomonas aeruginosa.[1] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density.[1][2] Beyond its role in bacterial communication, C12-HSL has been shown to exert significant immunomodulatory and pro-apoptotic effects on mammalian host cells.[3][4][5] It can influence the behavior of various cell types, including neutrophils, macrophages, endothelial cells, and fibroblasts, by modulating host immune responses and inducing programmed cell death.[3][6][7][8]
Understanding the molecular mechanisms underlying these effects is crucial for developing novel therapeutic strategies against P. aeruginosa infections and for harnessing the immunomodulatory properties of this molecule. Gene expression analysis provides a powerful tool to dissect the complex host-pathogen interactions mediated by C12-HSL. This document provides detailed protocols and application notes for conducting such analyses using modern molecular biology techniques.
Key Signaling Pathways Modulated by C12-HSL
C12-HSL interacts with host cells to trigger multiple signaling cascades, primarily related to apoptosis and immune regulation. These effects do not appear to involve canonical pathogen recognition receptors like Toll-like receptors (TLRs).[9]
1. Apoptosis Induction: C12-HSL is a potent inducer of apoptosis in various mammalian cells.[3][7] One of the primary mechanisms involves the activation of the mitochondrial or intrinsic apoptosis pathway.[7][8] This is often accompanied by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1), leading to the cleavage and activation of downstream executioner caspases, such as caspase-3 and caspase-8.[3]
2. Immune Response Modulation: The molecule can either activate or suppress immune functions depending on the cell type. In neutrophils, C12-HSL enhances host defense by up-regulating the expression of adhesion proteins and immunoglobulin receptors.[6] Conversely, it can suppress certain functions in mast cells.[5] In macrophages, C12-HSL can induce the expression of genes related to the Unfolded Protein Response (UPR), such as C/EBPβ and CHOP, which can in turn attenuate lipopolysaccharide (LPS)-induced inflammation.[10]
3. Oxidative Stress and Ion Flux: C12-HSL treatment has been shown to induce oxidative stress and increase intracellular zinc levels in lymphocytes, which can further modulate cellular responses.[11]
Experimental Workflow for Gene Expression Analysis
A typical experiment to analyze host cell gene expression in response to C12-HSL involves several key stages, from cell culture and treatment to data acquisition and analysis. The choice between microarray and RNA-sequencing (RNA-seq) will depend on the specific research question, budget, and available resources. RNA-seq is generally preferred for its higher sensitivity, wider dynamic range, and ability to detect novel transcripts.[12][13] Quantitative Real-Time PCR (qRT-PCR) is the gold standard for validating the results of high-throughput methods.[14][15]
Data Presentation: Summarized Gene Expression Changes
Quantitative data from microarray or RNA-seq experiments should be presented in a clear, tabular format. The tables below are illustrative examples based on published findings of genes and pathways modulated by C12-HSL treatment in various host cells.
Table 1: Illustrative Differentially Expressed Genes (DEGs) in Host Immune Cells Following C12-HSL Treatment
| Gene Symbol | Gene Name | Function | Fold Change (Illustrative) | Regulation |
| CASP8 | Caspase 8 | Apoptosis initiation | +2.5 | Upregulated |
| CASP3 | Caspase 3 | Apoptosis execution | +3.1 | Upregulated |
| RIPK1 | Receptor-Interacting Protein Kinase 1 | Apoptosis, Necroptosis | +2.8 | Upregulated |
| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | Unfolded Protein Response, Apoptosis | +4.0 | Upregulated |
| CEBpb | CCAAT/Enhancer Binding Protein Beta | Unfolded Protein Response, Inflammation | +3.5 | Upregulated |
| ITGAM (CD11b) | Integrin Subunit Alpha M | Cell adhesion, Phagocytosis | +2.2 | Upregulated |
| FCGR3A (CD16a) | Fc Gamma Receptor IIIa | Antibody-dependent cell-mediated cytotoxicity | +2.0 | Upregulated |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | -1.8 | Downregulated |
Table 2: Key Cellular Pathways Modulated by C12-HSL
| Pathway Name | Primary Effect | Key Genes Involved (Examples) |
| Apoptosis Signaling | Induction of programmed cell death[3][7] | RIPK1, CASP8, CASP3, BAX, BCL2 |
| Unfolded Protein Response (UPR) | Attenuation of inflammatory response[10] | DDIT3 (CHOP), CEBpb, HSPA5 |
| Neutrophil Activation & Chemotaxis | Enhancement of innate immune defense[6] | ITGAM, ITGB2, FCGR3A, CXCR1 |
| Oxidative Stress Response | Induction of cellular stress[11] | HMOX1, SOD2, GCLM |
Experimental Protocols
Protocol 1: Cell Culture and C12-HSL Treatment
This protocol provides a general guideline for treating adherent mammalian cells. It should be optimized for the specific cell line used.
-
Cell Seeding: Plate mammalian cells (e.g., RAW 264.7 macrophages, A549 epithelial cells) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in complete medium under standard conditions (e.g., 37°C, 5% CO₂).
-
Reagent Preparation: Prepare a stock solution of this compound (Sigma-Aldrich or equivalent) in a sterile solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations. A vehicle control (DMSO alone) must be included in all experiments.
-
Note: C12-HSL has been shown to be effective in the range of 6.25 µM to 100 µM in various cell lines.[10] A dose-response experiment is recommended to determine the optimal concentration.
-
-
Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the desired final concentration of C12-HSL or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 3, 9, or 12 hours) to capture both early and late gene expression changes.[10]
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation
High-quality RNA is essential for downstream applications.
-
Cell Lysis: Lyse the cells directly in the culture dish by adding 1 mL of a TRIzol-like reagent per well of a 6-well plate. Pipette the lysate up and down several times to homogenize.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, cap securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (B145695). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water.
-
Quality Control: Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), aiming for A260/A280 ratios of ~2.0. Assess RNA integrity using an Agilent Bioanalyzer or similar system, aiming for an RNA Integrity Number (RIN) > 8.
Protocol 3: Gene Expression Analysis via RNA-Sequencing (Dual RNA-Seq Optional)
This protocol outlines the major steps for RNA-seq. For simultaneous analysis of host and bacterial transcripts, a dual RNA-seq approach can be adopted.[12][16][17]
-
rRNA Depletion/mRNA Enrichment: Total RNA contains a high percentage of ribosomal RNA (rRNA), which should be removed.
-
For eukaryotic analysis: Use a poly(A) selection kit to enrich for mRNA.
-
For dual RNA-seq: Use an rRNA depletion kit that targets both eukaryotic and prokaryotic rRNA.
-
-
Library Preparation:
-
Fragment the enriched/depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to add indexes and generate sufficient material for sequencing.
-
-
Library QC and Quantification: Validate the size distribution of the library using a Bioanalyzer and quantify it using qPCR or a fluorometric method (e.g., Qubit).
-
Sequencing: Pool indexed libraries and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Trim adapters and low-quality bases.
-
Align reads to the appropriate reference genome(s) (e.g., human and/or P. aeruginosa).
-
Quantify gene expression (read counts per gene).
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated in C12-HSL-treated samples compared to controls.
-
Conduct pathway and gene ontology (GO) enrichment analysis to understand the biological implications of the observed gene expression changes.
-
Protocol 4: Data Validation via Quantitative RT-PCR (qRT-PCR)
qRT-PCR is used to validate the expression levels of a subset of differentially expressed genes identified by RNA-seq or microarray.[14][18]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and/or random primers.
-
Primer Design: Design primers specific to the genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA
-
6 µL Nuclease-free water
-
-
qPCR Run: Perform the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis at the end to verify product specificity.
-
Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the gene of interest to the housekeeping gene.
Conclusion
The study of gene expression in response to C12-HSL provides critical insights into the intricate dialogue between pathogenic bacteria and their hosts. The protocols and guidelines presented here offer a robust framework for researchers to investigate the cellular and molecular impacts of this important quorum-sensing molecule. By combining high-throughput screening methods like RNA-seq with rigorous validation techniques such as qRT-PCR, scientists can identify novel therapeutic targets and advance the development of drugs aimed at modulating host responses to bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Microarray analysis of quorum-sensing-regulated genes in Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Influence of Pseudomonas aeruginosa quorum sensing signal molecule N-(3-oxododecanoyl) homoserine lactone on mast cells | springermedicine.com [springermedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(3-Oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(3-oxododecanoyl)-l-homoserine-lactone, a quorum sensing molecule, affects cellular content of nonprotein thiol content in rat lymphocytes: Its relation with intracellular Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly multiplexed and sensitive RNA-seq protocol for simultaneous analysis of host and pathogen transcriptomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A highly multiplexed and sensitive RNA-seq protocol for simultaneous analysis of host and pathogen transcriptomes | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | A Laboratory Methodology for Dual RNA-Sequencing of Bacteria and their Host Cells In Vitro [frontiersin.org]
- 18. oaepublish.com [oaepublish.com]
Application of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in studies of host-pathogen interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing molecule produced by the opportunistic Gram-negative bacterium Pseudomonas aeruginosa.[1][2][3] As a signaling molecule in cell-to-cell communication, it plays a critical role in regulating bacterial virulence gene expression and biofilm formation.[1][3][4][5] Beyond its role in bacterial communication, 3-oxo-C12-HSL has been shown to have profound immunomodulatory effects on host cells, making it a molecule of significant interest in the study of host-pathogen interactions and for the development of novel therapeutics targeting bacterial infections and associated inflammation.[1][2][6][7]
These application notes provide an overview of the multifaceted roles of 3-oxo-C12-HSL in modulating host immune and epithelial cell functions, along with detailed protocols for studying these interactions.
Physicochemical Properties
| Property | Value |
| Formula | C₁₆H₂₇NO₄ |
| Molecular Weight | 297.4 g/mol |
| Synonyms | 3-oxo-C12-HSL, OdDHL |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (20 mg/ml) and DMF (20 mg/ml) |
| Storage | Store at -20°C for up to 3 months |
Applications in Host-Pathogen Interaction Research
3-oxo-C12-HSL interacts with a variety of host cells, leading to a range of cellular responses that can either exacerbate or attenuate inflammatory responses, depending on the cell type and context.
-
Modulation of Immune Cell Function: 3-oxo-C12-HSL can induce apoptosis in macrophages, neutrophils, and lymphocytes, thereby helping the pathogen evade the host immune system.[1][9] It can also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-12 in macrophages stimulated with lipopolysaccharide (LPS).[1] Conversely, it has been shown to enhance the phagocytic activity of macrophages and attract neutrophils.[10][11]
-
Induction of Pro-inflammatory Responses in Epithelial Cells: In contrast to its effects on some immune cells, 3-oxo-C12-HSL can induce the production of pro-inflammatory cytokines such as IL-6 and IL-8 in airway epithelial cells.[6][8][12] This can contribute to the intense inflammation observed in chronic P. aeruginosa infections, such as those in cystic fibrosis patients.[6]
-
Disruption of Host Signaling Pathways: 3-oxo-C12-HSL has been shown to interfere with key host signaling pathways, including the NF-κB, MAPK, and JAK-STAT pathways.[1][13][14] It can also induce the unfolded protein response (UPR) and modulate intracellular calcium levels.[1][2][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of 3-oxo-C12-HSL on various host cell responses as reported in the literature.
Table 1: Effects of 3-oxo-C12-HSL on Cell Viability and Apoptosis
| Cell Line/Type | Concentration (µM) | Incubation Time | Effect | Reference |
| RAW264.7 Macrophages | 6.25 | 1-24 h | No significant effect on viability | [1] |
| RAW264.7 Macrophages | 12.5 - 100 | Not specified | Induced apoptosis and cell death | [1] |
| RAW264.7 Macrophages | 50 | 9 h | ~40% apoptotic cells | [1] |
| RAW264.7 Macrophages | 100 | 9 h | ~80% apoptotic cells | [1] |
| Bone Marrow-Derived Macrophages | 12 - 50 | Not specified | Induced apoptosis | [1] |
| HeLa Cells | 10 - 100 | 18 h | Dose-dependent increase in apoptosis | [7] |
Table 2: Effects of 3-oxo-C12-HSL on Cytokine Production
| Cell Line/Type | Stimulant | 3-oxo-C12-HSL Conc. (µM) | Cytokine | Effect | Reference |
| RAW264.7 Macrophages | LPS | 6.25 | MCP-1, TNF-α | Significant decrease in production | [1] |
| RAW264.7 Macrophages | LPS + IFNγ | 50 | IL-1β | ~35% decrease in secretion | [13][15] |
| RAW264.7 Macrophages | LPS + IFNγ | 50 | TNF-α | ~40% decrease in secretion | [13][15] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | 25 - 100 | TNF-α | Dose-dependent decrease in secretion | [13] |
| CF Airway Epithelial Cells (IB3-1, CuFi) | - | 10 - 100 | IL-6 | Increased production compared to control cells | [6] |
| 16HBE Human Bronchial Epithelial Cells | - | 100 | IL-8 | Induced production | [8][12] |
Key Signaling Pathways Modulated by 3-oxo-C12-HSL
Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation Assay
This protocol details the steps to investigate the effect of 3-oxo-C12-HSL on cytokine production by macrophages in response to LPS stimulation.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Cayman Chemical or equivalent)
-
DMSO (vehicle control)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for target cytokines (e.g., TNF-α, MCP-1)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the culture medium with serum-free DMEM and incubate for 12 hours.[1]
-
Pre-treatment: Prepare a stock solution of 3-oxo-C12-HSL in DMSO. Dilute to the desired final concentration (e.g., 6.25 µM) in serum-free DMEM.[1] Add the 3-oxo-C12-HSL solution or vehicle control (DMSO) to the cells and incubate for a specified period (e.g., 9 hours).[1]
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to the appropriate wells.
-
Incubation: Incubate the plates for 3-6 hours at 37°C.[1][16]
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant and centrifuge to remove any detached cells. Store at -80°C for cytokine analysis.[1]
-
Cell Lysate: Wash the remaining cells with cold PBS and lyse with appropriate lysis buffer for protein (Western Blot) or RNA analysis.
-
-
Analysis:
-
ELISA: Quantify the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot: Analyze the activation of signaling pathways (e.g., phosphorylation of NF-κB, p38 MAPK) in the cell lysates.
-
Protocol 2: Assessment of 3-oxo-C12-HSL-Induced Apoptosis
This protocol describes how to quantify apoptosis in a cell line (e.g., HeLa or RAW264.7) treated with 3-oxo-C12-HSL using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
HeLa or RAW264.7 cells
-
Appropriate complete culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Phosphate Buffered Saline (PBS)
-
6-well culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of 3-oxo-C12-HSL (e.g., 10, 25, 50, 100 µM) or vehicle control (DMSO) for 18 hours.[7]
-
Cell Harvesting:
-
Gently collect the culture medium (which may contain apoptotic floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 450 x g for 10 minutes at 4°C.[1]
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).
Conclusion
This compound is a versatile molecule for investigating the complex interplay between pathogenic bacteria and their hosts. Its ability to modulate key cellular processes such as inflammation, apoptosis, and cell signaling provides a valuable tool for researchers in immunology, microbiology, and drug development. The protocols outlined above provide a starting point for exploring the diverse effects of this important quorum-sensing molecule. Careful consideration of concentration and cell type is crucial, as 3-oxo-C12-HSL can elicit divergent and even opposing effects in different experimental contexts.
References
- 1. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Interaction of N-3-oxododecanoyl homoserine lactone... | F1000Research [f1000research.com]
- 6. The Pseudomonas aeruginosa Autoinducer 3O-C12 Homoserine Lactone Provokes Hyperinflammatory Responses from Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Degradation of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone by Lactonolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) via lactonolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-oxo-C12-HSL) and why is its degradation important?
A1: this compound (3-oxo-C12-HSL) is a signaling molecule involved in quorum sensing (QS) in Gram-negative bacteria like Pseudomonas aeruginosa.[1][2] QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, regulating virulence, biofilm formation, and antibiotic resistance.[3][4] The degradation of 3-oxo-C12-HSL, a process known as quorum quenching, disrupts this communication, offering a promising anti-virulence strategy.[3][5][6]
Q2: What are the primary mechanisms for 3-oxo-C12-HSL degradation?
A2: The two primary enzymatic mechanisms for 3-oxo-C12-HSL degradation are:
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Lactonolysis: Hydrolysis of the ester bond in the homoserine lactone ring, catalyzed by lactonases.[3][7] This is a common mechanism and can also occur spontaneously at alkaline pH.[1][8][9]
-
Amide Hydrolysis: Cleavage of the amide bond that links the acyl side chain to the homoserine lactone ring, catalyzed by acylases.[3][10]
Q3: What factors can influence the rate of non-enzymatic lactonolysis of 3-oxo-C12-HSL?
A3: The stability of the lactone ring of 3-oxo-C12-HSL is influenced by several factors:
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pH: The rate of lactonolysis increases with higher pH.[8][9] In late-stationary-phase bacterial cultures, the pH can become alkaline, leading to the inactivation of AHLs.[1] Acidifying the medium can reverse this process.[1][8]
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Temperature: Higher temperatures increase the rate of lactone ring opening.[8][9]
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Acyl Chain Length: AHLs with longer acyl chains, like 3-oxo-C12-HSL, are generally more stable and less prone to spontaneous lactonolysis compared to short-chain AHLs.[1][8][9]
Troubleshooting Guide
Issue 1: My enzymatic assay shows no or low degradation of 3-oxo-C12-HSL.
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Possible Cause 1: Incorrect pH of the buffer.
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Troubleshooting Step: Ensure the pH of your assay buffer is optimal for the specific lactonase being used. Many lactonases have optimal activity in the neutral to slightly alkaline range (pH 6-9).[7] Spontaneous degradation of 3-oxo-C12-HSL can occur at a higher pH, so a buffered medium is recommended to differentiate between enzymatic and non-enzymatic degradation.[11]
-
-
Possible Cause 2: Enzyme instability.
-
Troubleshooting Step: Check the storage conditions and age of your enzyme. Some lactonases can lose activity over time or with improper storage. For example, some recombinant AiiA lactonases can be inactivated at temperatures as low as 45°C, while others can retain activity at much higher temperatures.[7]
-
-
Possible Cause 3: Inactive enzyme.
-
Troubleshooting Step: Verify the activity of your enzyme with a positive control substrate known to be degraded by the enzyme. If possible, use a broad-spectrum lactonase or a different AHL with a shorter acyl chain that is more readily degraded.
-
Issue 2: I am observing degradation of 3-oxo-C12-HSL in my negative control (no enzyme).
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Possible Cause 1: High pH of the reaction buffer.
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Possible Cause 2: Contamination of reagents.
-
Troubleshooting Step: Use fresh, sterile reagents and ensure aseptic techniques to prevent microbial contamination that could introduce exogenous lactonases.
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Issue 3: My quantification of 3-oxo-C12-HSL using a biosensor is inconsistent.
-
Possible Cause 1: Biosensor strain viability or sensitivity issues.
-
Troubleshooting Step: Culture the biosensor strain under optimal conditions. Ensure the correct AHL is used for induction if required by the specific biosensor. For example, E. coli JB525-MT102 (pJBA132) and P. putida F117 (pKR-C12) are commonly used biosensors for detecting AHLs.[12]
-
-
Possible Cause 2: Interference from components in the reaction mixture.
-
Troubleshooting Step: Some compounds in your reaction mixture may inhibit or enhance the biosensor's response. Perform a control experiment with the reaction components (without the enzyme) to assess their effect on the biosensor.
-
Quantitative Data
Table 1: Factors Affecting the Stability of N-Acyl Homoserine Lactones (AHLs)
| Factor | Effect on Lactonolysis | Reference |
| pH | Increased pH leads to a higher rate of lactone ring opening. | [8][9] |
| Temperature | Increased temperature (e.g., from 22°C to 37°C) increases the rate of lactone ring opening. | [8][9] |
| Acyl Chain Length | Longer acyl chains increase the stability of the AHL molecule, making it less susceptible to spontaneous lactonolysis. | [1][8][9] |
Table 2: Comparison of 3-oxo-C12-HSL Degradation by Different Mechanisms
| Degradation Mechanism | Enzyme Class | Bond Cleaved | Key Characteristics |
| Lactonolysis | Lactonase | Ester bond in the homoserine lactone ring | Can be enzymatic or spontaneous at alkaline pH.[3][8] |
| Amide Hydrolysis | Acylase | Amide bond between the acyl chain and the homoserine lactone | Specific enzymatic reaction.[3][10] |
Experimental Protocols
Protocol 1: General Assay for Enzymatic Degradation of 3-oxo-C12-HSL
-
Preparation of Reagents:
-
Prepare a stock solution of 3-oxo-C12-HSL in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare a reaction buffer at the optimal pH for the lactonase being tested (e.g., 50 mM MOPS, pH 6.8).[11]
-
Prepare a solution of the purified lactonase enzyme in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, the 3-oxo-C12-HSL solution to a final desired concentration (e.g., 100 µM), and the enzyme solution.[1]
-
For a negative control, substitute the enzyme solution with the reaction buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time course (e.g., 0, 1, 2, 4, 6 hours).[1]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by heat inactivation of the enzyme (if appropriate) or by adding a quenching agent like an organic solvent (e.g., ethyl acetate) to extract the remaining AHL.
-
-
Quantification of Residual 3-oxo-C12-HSL:
-
The amount of remaining 3-oxo-C12-HSL can be quantified using various methods:
-
Biosensor Assay: Use a reporter strain like E. coli pSB1075 which produces a detectable signal (e.g., light) in response to 3-oxo-C12-HSL.[10]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This provides a highly sensitive and specific method for quantifying 3-oxo-C12-HSL.[13][14]
-
-
Protocol 2: pH-Dependent Lactonolysis Assay
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0, 9.0).
-
Reaction Setup:
-
Add a known concentration of 3-oxo-C12-HSL to each buffer.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
Time-Course Analysis:
-
At different time points, take aliquots from each reaction and quantify the remaining 3-oxo-C12-HSL using HPLC-MS/MS or a biosensor assay.
-
-
Data Analysis: Plot the concentration of remaining 3-oxo-C12-HSL against time for each pH value to determine the rate of degradation.
Visualizations
Caption: Enzymatic and spontaneous lactonolysis of 3-oxo-C12-HSL.
Caption: General experimental workflow for 3-oxo-C12-HSL degradation assay.
Caption: Troubleshooting flowchart for failed 3-oxo-C12-HSL degradation experiments.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Effects of Signal Disruption Depends on the Substrate Preference of the Lactonase [frontiersin.org]
- 6. Effects of Signal Disruption Depends on the Substrate Preference of the Lactonase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (C12-HSL) in Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (C12-HSL) in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration of C12-HSL for my in vitro experiment?
The optimal concentration of C12-HSL is highly dependent on the cell type and the biological effect being investigated. Concentrations can range from inducing subtle signaling changes to causing significant cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Concentration Selection
| Issue | Possible Cause | Recommendation |
| No observable effect | Concentration is too low. | Increase the concentration of C12-HSL in a stepwise manner (e.g., 1 µM, 10 µM, 50 µM, 100 µM). |
| Cell line is not sensitive to C12-HSL. | Verify from literature if your cell line is responsive to C12-HSL. Consider using a positive control cell line known to respond. | |
| High levels of cell death | Concentration is too high, leading to cytotoxicity. | Decrease the concentration of C12-HSL. Perform a cell viability assay (e.g., WST-1 or MTT) to determine the cytotoxic threshold.[1][2] |
| Inconsistent results | C12-HSL instability. | C12-HSL can be unstable at biological pH. Prepare fresh stock solutions and dilute to the final concentration immediately before use.[3] |
| Vehicle (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle is consistent across all experimental conditions and is at a non-toxic level for your cells.[1] |
Q2: How should I prepare and handle C12-HSL?
C12-HSL is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[1] It is important to note that C12-HSL can degrade in aqueous solutions, especially at biological pH.[3]
Protocol: C12-HSL Stock Solution Preparation
-
Dissolve C12-HSL in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
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For experiments, thaw an aliquot and dilute it in the appropriate cell culture medium to the desired final concentration immediately before adding it to the cells.[1]
Q3: I am observing unexpected cytotoxicity. What could be the cause?
Unexpected cytotoxicity can arise from the C12-HSL concentration being too high for your specific cell line or from issues with the experimental setup.
Troubleshooting Guide: Cytotoxicity
| Issue | Possible Cause | Recommendation |
| Cell death at expected non-toxic concentrations | Cell line is highly sensitive. | Perform a detailed dose-response curve starting from very low concentrations (e.g., 1 µM). |
| Contamination of C12-HSL stock. | Use a new, unopened vial of C12-HSL. | |
| Synergistic effects with other media components. | Review all components of your cell culture medium for potential interactions. |
Data Summary: Effective C12-HSL Concentrations in Various In Vitro Models
The following tables summarize effective concentrations of C12-HSL reported in the literature for different cell types and experimental outcomes. These should be used as a starting point for your own optimization.
Table 1: Cytotoxic and Anti-Proliferative Concentrations of C12-HSL
| Cell Line | Concentration Range | Effect | Citation |
| Pancreatic Carcinoma (Panc-1) | 100 - 300 µM | Decreased cell viability | [1] |
| Pancreatic Carcinoma (Aspc-1) | ≥ 25 µM | Decreased cell viability | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 - 25 µM | Reduced cell viability (enhanced with LPS) | [4] |
| Murine Macrophage (RAW264.7) | 12.5 - 100 µM | Induced apoptosis and cell death | [2] |
| Human Breast Adenocarcinoma (MDA-MB-231) | 100 - 400 µM | Decreased cell viability | [5] |
| HeLa Cells | 10 - 100 µM | Dose-dependent increase in apoptosis | [6][7] |
Table 2: Immunomodulatory Concentrations of C12-HSL
| Cell Line/System | Concentration | Effect | Citation |
| Murine Macrophage (RAW264.7) | 6.25 µM | Activated Unfolded Protein Response (UPR) without affecting viability | [2][8] |
| Epithelial Cells (Caco-2/TC7) | 5 µM | Decreased IL-8 secretion when stimulated with IL-1β | [3] |
| Murine Macrophage (RAW264.7) | 50 µM | Decreased TNFα and IL-1β secretion when stimulated with LPS and IFNγ | [9][10] |
| Cystic Fibrosis Airway Epithelial Cells (CuFi, IB3-1) | 100 µM | Induced IL-6 production | [11] |
Detailed Experimental Protocols
Protocol: Cell Viability Assay (WST-1)
This protocol is adapted from a study on pancreatic carcinoma cells.[1]
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Cell Seeding: Seed cells in a 96-well plate at a density of 6 x 10³ cells per well.
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Treatment: After allowing cells to adhere overnight, treat them with a range of C12-HSL concentrations (e.g., 25-300 µM) or a DMSO vehicle control.
-
Incubation: Incubate the cells for 24 or 48 hours at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for a period recommended by the manufacturer (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a study investigating C12-HSL-induced apoptosis in HeLa cells.[6][7]
-
Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in a 6-well plate and treat with various concentrations of C12-HSL (e.g., 10-100 µM) for 18 hours. Include a vehicle-only control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Protocol: Cytokine Secretion Assay (ELISA)
This protocol is derived from a study on the anti-inflammatory effects of C12-HSL on macrophages.[9][10]
-
Cell Seeding and Stimulation: Seed RAW264.7 macrophages in a 24-well plate. Stimulate the cells with LPS and IFNγ in the presence or absence of C12-HSL (e.g., 50 µM) for a specified time (e.g., 6 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., TNFα, IL-1β) on the collected supernatants according to the manufacturer's instructions.
-
Analysis: Determine the concentration of the cytokine in each sample by comparing the absorbance to a standard curve.
Signaling Pathways and Visualizations
C12-HSL Signaling in Eukaryotic Cells
C12-HSL can modulate several key signaling pathways in eukaryotic cells, often leading to pro-inflammatory or apoptotic responses. One proposed pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs) and the subsequent activation of transcription factors that regulate gene expression.[12]
Caption: Proposed C12-HSL signaling pathway leading to gene expression changes.
Experimental Workflow: Optimizing C12-HSL Concentration
A systematic approach is necessary to determine the optimal C12-HSL concentration for a new experimental system. This involves a tiered screening process, starting with a broad range and narrowing down to the effective, non-toxic concentration.
Caption: Workflow for determining the optimal C12-HSL concentration.
Logical Relationship: C12-HSL Effects on Cellular Processes
C12-HSL can trigger a cascade of cellular events, with the final outcome being highly dependent on the concentration and cell type. This diagram illustrates the logical progression from initial interaction to downstream cellular responses.
Caption: Logical flow from C12-HSL exposure to phenotypic changes.
References
- 1. Bacterial Quorum Sensing Molecule this compound Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 2. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells | MDPI [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. N-(3-oxododecanoyl)-L-homoserine lactone interactions in the breast tumor microenvironment: Implications for breast cancer viability and proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 7. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pseudomonas aeruginosa Autoinducer 3O-C12 Homoserine Lactone Provokes Hyperinflammatory Responses from Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (C12-HSL) Off-Target Effects in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (C12-HSL) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C12-HSL) and what are its primary off-target effects in mammalian cells?
A1: this compound (C12-HSL) is a quorum-sensing molecule primarily produced by the bacterium Pseudomonas aeruginosa. It plays a crucial role in regulating bacterial virulence and biofilm formation.[1] In mammalian cell culture, C12-HSL is known to cause several off-target effects, including cytotoxicity, induction of apoptosis, and modulation of the host immune and inflammatory responses.[2][3]
Q2: How does C12-HSL induce apoptosis in cell culture?
A2: C12-HSL can induce apoptosis through the intrinsic mitochondrial pathway. This involves the depolarization of the mitochondrial membrane, release of cytochrome c into the cytosol, and subsequent activation of caspase cascades (caspase-3, -8, and -9).[4][5] This process can be observed across various cell types, including macrophages, neutrophils, and epithelial cells.[2][5]
Q3: What are the known signaling pathways affected by C12-HSL in mammalian cells?
A3: C12-HSL has been shown to modulate several key signaling pathways in mammalian cells. It can disrupt nuclear factor-κB (NF-κB) signaling, which is a central regulator of inflammation.[6] Additionally, it can induce the unfolded protein response (UPR) as a result of endoplasmic reticulum (ER) stress.[6] In some contexts, C12-HSL can also activate p38 mitogen-activated protein kinase (MAPK) and influence intracellular calcium signaling.[7]
Q4: At what concentrations are off-target effects of C12-HSL typically observed?
A4: The off-target effects of C12-HSL are highly concentration-dependent. Cytotoxic and apoptotic effects are generally observed at concentrations ranging from 10 µM to 100 µM in various cell lines.[2][8] However, immunomodulatory effects, such as the inhibition of LPS-induced inflammation, can be seen at lower, sub-cytotoxic concentrations, for instance, at 6.25 µM in RAW264.7 macrophages. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Troubleshooting Guide
Problem 1: High levels of cell death observed after C12-HSL treatment.
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Possible Cause: The concentration of C12-HSL used is cytotoxic to your specific cell line.
-
Solution:
-
Perform a Dose-Response Curve: It is essential to determine the optimal, sub-cytotoxic concentration of C12-HSL for your cell line. This can be achieved by treating cells with a range of concentrations (e.g., 1 µM to 100 µM) for a set time (e.g., 24 hours) and assessing cell viability using an MTT or similar assay.
-
Reduce Incubation Time: If a higher concentration is necessary for your experiment, consider reducing the incubation time to minimize cytotoxicity.
-
Use a Vehicle Control: Ensure that the solvent used to dissolve C12-HSL (commonly DMSO) is not causing cytotoxicity at the final concentration used in your experiments.
-
Problem 2: Inconsistent or unexpected inflammatory responses.
-
Possible Cause 1: The presence of serum in the culture medium can interfere with the effects of C12-HSL.
-
Solution 1:
-
Serum Starvation: Before treating with C12-HSL, culture the cells in a serum-free or low-serum (e.g., 0.5%) medium for 12-24 hours. This helps to synchronize the cells and reduce confounding factors from serum components.
-
-
Possible Cause 2: C12-HSL can have both pro- and anti-inflammatory effects depending on the cellular context and concentration.
-
Solution 2:
-
Careful Dose Selection: Based on your dose-response curve, select a concentration that elicits the desired effect. For example, to study the anti-inflammatory properties of C12-HSL, a sub-cytotoxic concentration should be used.
-
Appropriate Controls: Use both positive (e.g., LPS for pro-inflammatory response) and negative controls to accurately interpret the immunomodulatory effects of C12-HSL.
-
Problem 3: Difficulty in distinguishing specific C12-HSL effects from general cellular stress responses.
-
Possible Cause: C12-HSL can induce general stress responses like the UPR, which can mask more specific signaling events.
-
Solution:
-
Use of a Negative Control Molecule: Incorporate a structurally similar but biologically less active acyl-homoserine lactone (AHL), such as N-Butyryl-L-homoserine lactone (C4-HSL), as a negative control to determine if the observed effects are specific to the long acyl chain of C12-HSL.
-
Enzymatic Degradation Control: Utilize an AHL lactonase, such as AiiA, to degrade C12-HSL in a control group. The absence of an effect in the presence of the lactonase confirms that the observed cellular response is indeed due to C12-HSL.
-
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of C12-HSL on Cell Viability and Apoptosis
| Cell Line | C12-HSL Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| RAW264.7 Macrophages | 6.25 | 24 | No significant effect on viability. | |
| RAW264.7 Macrophages | 12.5 - 100 | Not specified | Induction of apoptosis and cell death. | |
| HeLa Cells | 10 - 100 | 18 | Dose-dependent increase in apoptosis. | [8] |
| JME (Nasal Epithelial) | 50 | 1 - 4 | Activation of caspases 3/7, 8, and 9. | [5] |
| Human Pancreatic Carcinoma (Panc-1) | ≥100 | 48 | Significant decrease in cell viability (IC50 = 120±5 µM). | [9] |
| Human Glioblastoma (U118MG) | 10 | 24 | 9.5% apoptosis. | [10] |
| Human Glioblastoma (U87MG) | 10 | 24 | 13.2% apoptosis. | [10] |
Table 2: Immunomodulatory and Stress Response Effects of C12-HSL
| Cell Line | C12-HSL Concentration (µM) | Treatment Conditions | Observed Effect | Reference |
| RAW264.7 Macrophages | 6.25 | Pre-treatment before LPS | Inhibition of LPS-induced inflammatory responses. | |
| Caco-2/TC7 (Epithelial) | 5 | Co-treatment with IL-1β | Significant decrease in IL-8 secretion. | [11] |
| RAW264.7 Macrophages | 6.25 | - | Activation of UPR target genes (C/EBP β and CHOP). | [6] |
| CF Airway Epithelial Cells | 100 | - | 2 to 4-fold greater IL-6 induction compared to non-CF cells. | [7] |
Experimental Protocols
Protocol 1: Determining Optimal C12-HSL Concentration using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of assay.
-
C12-HSL Preparation: Prepare a stock solution of C12-HSL in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the existing medium from the cells and add the prepared C12-HSL dilutions. Incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The optimal sub-cytotoxic concentration is the highest concentration that does not significantly reduce cell viability.
Protocol 2: Apoptosis Detection using Annexin V Staining
-
Cell Treatment: Treat cells with the desired concentration of C12-HSL for the appropriate duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add fluorescently labeled Annexin V and a dead cell stain (e.g., Propidium Iodide or SYTOX Green) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and dead cell stain negative, and late apoptotic/necrotic cells will be positive for both stains.
Protocol 3: Using AHL Lactonase as a Negative Control
-
Enzyme Preparation: Reconstitute the AHL lactonase (e.g., AiiA) in an appropriate buffer as per the manufacturer's instructions.
-
Control Group Setup: Prepare a control group where C12-HSL is pre-incubated with the AHL lactonase before being added to the cells. A typical reaction could involve incubating 100 µM C12-HSL with 100 µg/mL of purified lactonase in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.2) at 30°C for 1-6 hours.
-
Heat Inactivation: After the incubation, heat-inactivate the lactonase (e.g., 95°C for 10 minutes) to prevent any direct effects of the enzyme on the cells.
-
Cell Treatment: Add the C12-HSL/lactonase mixture to your cells alongside your experimental groups (C12-HSL alone and vehicle control).
-
Assessment: Perform your desired cellular assays. The absence of a cellular response in the lactonase-treated group confirms the specificity of the C12-HSL effect.
Visualizations
Caption: Key signaling pathways affected by C12-HSL.
Caption: Troubleshooting workflow for C12-HSL experiments.
References
- 1. Identification of Extracellular N-Acylhomoserine Lactone Acylase from a Streptomyces sp. and Its Application to Quorum Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating tables in R Markdown | Tutorials for BIOL202: Introduction to Biostatistics [ubco-biology.github.io]
- 3. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 5. researchgate.net [researchgate.net]
- 6. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. codecademy.com [codecademy.com]
- 9. Bacterial Quorum Sensing Molecule this compound Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Quorum Sensing Assays with N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results in quorum sensing assays involving N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments.
Issue 1: High background signal or constitutive activation of the reporter strain.
| Potential Cause | Troubleshooting Step |
| Contamination of media or reagents | 1. Autoclave all media and buffers. 2. Use fresh, sterile pipette tips for each reagent. 3. Prepare fresh stock solutions of 3-oxo-C12-HSL. |
| Reporter strain instability | 1. Streak the reporter strain from a frozen stock onto a fresh agar (B569324) plate before each experiment. 2. Verify the genetic integrity of the reporter strain (e.g., plasmid sequencing). 3. Grow the reporter strain under appropriate antibiotic selection. |
| Spontaneous mutations in the reporter system | 1. Perform a negative control experiment with the reporter strain and no added 3-oxo-C12-HSL. 2. If high background persists, consider obtaining a fresh stock of the reporter strain. |
Issue 2: No or low response to 3-oxo-C12-HSL.
| Potential Cause | Troubleshooting Step |
| Degradation of 3-oxo-C12-HSL | 1. pH-dependent lactonolysis: The lactone ring of 3-oxo-C12-HSL is susceptible to hydrolysis at alkaline pH.[1] Ensure the pH of your culture medium is buffered and remains stable throughout the experiment. Slightly acidic conditions can help maintain stability.[1] 2. Temperature: Store 3-oxo-C12-HSL stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. 3. Enzymatic degradation: If using co-culture experiments, be aware that some bacteria can produce enzymes (lactonases or acylases) that degrade AHLs.[2][3][4] |
| Sub-optimal concentration of 3-oxo-C12-HSL | 1. Perform a dose-response curve to determine the optimal concentration range for your specific reporter strain. Effective concentrations can range from nanomolar to micromolar levels.[5][6][7][8] 2. Verify the concentration of your stock solution. |
| Issues with the reporter strain | 1. Defective LasR regulator: Natural mutations in the lasR gene are common in Pseudomonas aeruginosa isolates, which can lead to a lack of response to 3-oxo-C12-HSL.[9][10][11][12][13] Verify the functionality of your LasR-based reporter. 2. Efflux pumps: Some bacteria actively pump AHLs out of the cell, which could reduce the intracellular concentration available to bind to LasR.[1] |
| Solvent issues | 1. 3-oxo-C12-HSL is typically dissolved in solvents like DMSO or acetonitrile.[4][14] Ensure the final solvent concentration in your assay is not inhibitory to your reporter strain. Run a solvent-only control. |
Issue 3: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell density | 1. Standardize the initial inoculum density (OD600) of your reporter strain for each experiment. 2. Ensure uniform growth conditions (temperature, aeration, incubation time). |
| Pipetting errors | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Prepare a master mix of reagents to minimize variability between wells or tubes. |
| Instability of 3-oxo-C12-HSL | 1. Prepare fresh dilutions of 3-oxo-C12-HSL for each experiment from a frozen stock. 2. As mentioned previously, be mindful of pH and potential enzymatic degradation.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for 3-oxo-C12-HSL?
A1: 3-oxo-C12-HSL should be stored as a stock solution in an appropriate solvent (e.g., DMSO, acetonitrile) at -20°C or -80°C to prevent degradation. Minimize freeze-thaw cycles.
Q2: At what pH is 3-oxo-C12-HSL most stable?
A2: The lactone ring of 3-oxo-C12-HSL is prone to hydrolysis at alkaline pH.[1] For experiments, it is advisable to use a buffered medium to maintain a stable, slightly acidic to neutral pH.
Q3: What are common reporter strains for detecting 3-oxo-C12-HSL?
A3: Common reporter strains are often based on E. coli or Agrobacterium tumefaciens carrying a plasmid with the LasR receptor and a reporter gene (e.g., lacZ, gfp, lux) under the control of a LasR-inducible promoter.
Q4: Can other AHLs interfere with my 3-oxo-C12-HSL assay?
A4: Yes, some level of cross-reactivity can occur. The LasR receptor can bind to other AHLs, although it has the highest affinity for 3-oxo-C12-HSL.[6] Additionally, other quorum sensing systems, like the Rhl system in P. aeruginosa, can interact with and influence the Las system.[15]
Q5: Why is my Pseudomonas aeruginosa isolate not responding to exogenous 3-oxo-C12-HSL?
A5: Many clinical and environmental isolates of P. aeruginosa have mutations in the lasR gene, rendering them unresponsive to 3-oxo-C12-HSL.[9][10][11][12][13] These strains may have adapted to regulate virulence in a LasR-independent manner.
Experimental Protocols
Protocol 1: Standard 3-oxo-C12-HSL Bioassay using a Reporter Strain
-
Preparation of Reporter Strain:
-
Inoculate a single colony of the reporter strain into appropriate liquid medium with selective antibiotics.
-
Grow overnight at the recommended temperature with shaking.
-
The next day, subculture the overnight culture into fresh medium and grow to early to mid-exponential phase (e.g., OD600 of 0.2-0.4).
-
-
Preparation of 3-oxo-C12-HSL:
-
Prepare a stock solution of 3-oxo-C12-HSL in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions in the assay medium to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add a standardized volume of the diluted reporter strain culture to each well.
-
Add the different concentrations of 3-oxo-C12-HSL to the respective wells.
-
Include negative controls (reporter strain with medium and solvent only) and positive controls if available.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the reporter strain for a specified period (e.g., 4-8 hours).
-
-
Measurement:
-
Measure the reporter gene output (e.g., fluorescence for GFP, luminescence for Lux, or β-galactosidase activity for LacZ) using a plate reader.
-
Measure the optical density (OD600) of each well to normalize the reporter output to cell density.
-
Visualizations
Caption: The LasI/LasR quorum sensing circuit in P. aeruginosa.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Quorum-Sensing-Negative (lasR) Mutants of Pseudomonas aeruginosa Avoid Cell Lysis and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pseudomonas aeruginosa isolates defective in function of the LasR quorum sensing regulator are frequent in diverse environmental niches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
Improving the solubility of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone for experimental use
Welcome to the technical support center for N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (O-DDHSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and effective use of O-DDHSL in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (O-DDHSL)?
A1: this compound (O-DDHSL), also known as 3-oxo-C12-HSL, is a key signaling molecule involved in bacterial quorum sensing, primarily in Pseudomonas aeruginosa. It plays a crucial role in regulating gene expression related to virulence and biofilm formation, making it a significant target for research in microbiology and drug development. In P. aeruginosa, O-DDHSL is synthesized by the LasI synthase and binds to the transcriptional regulator LasR to control the expression of numerous virulence factors.[1][2][3]
Q2: What are the primary challenges when working with O-DDHSL?
A2: The primary challenge when working with O-DDHSL is its low solubility in aqueous solutions. Due to its long acyl chain, O-DDHSL is hydrophobic, which can lead to precipitation in cell culture media or aqueous buffers. Additionally, the lactone ring of O-DDHSL is susceptible to hydrolysis, particularly at alkaline pH and elevated temperatures, which can inactivate the molecule.[4][5]
Q3: What are the recommended storage conditions for O-DDHSL?
A3: O-DDHSL is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[6] Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of O-DDHSL in aqueous media | - Low solubility of O-DDHSL in water. - High final concentration of O-DDHSL. - Insufficient amount of organic solvent in the final solution. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF). - Ensure the final concentration of the organic solvent in the aqueous medium is sufficient to maintain solubility but does not exceed the tolerance of the experimental system (typically <0.5% for cell-based assays). - Vigorously vortex or sonicate the solution when diluting the stock into the aqueous medium. |
| Loss of O-DDHSL activity over time | - Hydrolysis of the homoserine lactone ring (lactonolysis). - Degradation due to improper storage. | - Prepare fresh working solutions before each experiment. - Maintain the pH of the experimental medium at or slightly below neutral (pH 7.0-7.4), as alkaline conditions accelerate hydrolysis.[4][5] - Store stock solutions at -20°C or -80°C in tightly sealed vials. |
| Inconsistent experimental results | - Inaccurate concentration of O-DDHSL due to incomplete dissolution. - Degradation of O-DDHSL. - Variability in stock solution preparation. | - Ensure complete dissolution of the solid O-DDHSL in the organic solvent before preparing the stock solution. Gentle warming or sonication may be necessary. - Always use freshly prepared working solutions. - Standardize the protocol for stock solution preparation and handling. |
| Cell toxicity or off-target effects | - High concentration of the organic solvent (e.g., DMSO). - Intrinsic cytotoxicity of O-DDHSL at high concentrations. | - Perform a solvent tolerance test for your specific cell line or experimental system. Keep the final solvent concentration as low as possible. - Conduct a dose-response experiment to determine the optimal, non-toxic working concentration of O-DDHSL. |
Data Presentation: Solubility of O-DDHSL
| Solvent | Solubility | Notes | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Recommended for preparing high-concentration stock solutions. | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | Another suitable organic solvent for stock solutions. | [6] |
| Ethanol and other primary alcohols | Soluble | Not recommended due to the potential for opening the lactone ring. | [6] |
| Water | Poorly soluble | Long-chain N-acyl homoserine lactones have very limited solubility in aqueous solutions. | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | A suggested vehicle for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of O-DDHSL Stock Solution for In Vitro Assays
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the O-DDHSL vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of O-DDHSL in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid is not completely dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to six months or at -80°C for longer-term storage.
Protocol 2: Preparation of O-DDHSL Working Solution for Cell Culture Experiments
Materials:
-
O-DDHSL stock solution (e.g., 20 mg/mL in DMSO)
-
Pre-warmed cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the O-DDHSL stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. Note: To avoid precipitation, add the O-DDHSL stock solution to the medium while vortexing.
-
Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic level for your specific cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Signaling Pathways
Caption: O-DDHSL signaling in P. aeruginosa and its interaction with a host cell.
Experimental Workflow
Caption: Workflow for preparing and using O-DDHSL solutions in experiments.
Logical Relationship: Factors Affecting O-DDHSL Stability
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. journals.asm.org [journals.asm.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Biofilm Assays with N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL) in biofilm assays.
Troubleshooting Guide
This guide addresses common issues encountered during biofilm experiments involving 3O-C12-HSL.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no biofilm formation with 3O-C12-HSL induction. | Degradation of 3O-C12-HSL: The lactone ring of 3O-C12-HSL is susceptible to hydrolysis at neutral or basic pH.[1] Primary alcohols can also open the lactone ring.[2] | Prepare fresh stock solutions of 3O-C12-HSL in an appropriate solvent like DMSO or dimethyl formamide (B127407).[2] Avoid using ethanol (B145695) for stock solutions.[2] Ensure the pH of your growth medium is stable and not alkaline during the experiment. Prepare working dilutions immediately before use. |
| Suboptimal 3O-C12-HSL Concentration: The effect of 3O-C12-HSL can be concentration-dependent. | Perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions. Concentrations can range from nanomolar to micromolar.[3] | |
| Solvent Effects: High concentrations of solvents like DMSO can inhibit bacterial growth or biofilm formation. | Ensure the final concentration of the solvent in your assay is consistent across all wells and is at a non-inhibitory level (typically ≤0.5%). Run a solvent-only control to verify it does not affect biofilm formation. | |
| Bacterial Strain Variability: Different strains, even within the same species, can exhibit varied responses to 3O-C12-HSL. | Confirm the genotype of your strain, particularly the functionality of the las and rhl quorum sensing systems. Use a well-characterized reference strain for comparison. | |
| High variability between replicate wells. | Uneven Cell Adhesion: Inconsistent initial attachment of bacteria to the well surface. | Ensure a homogenous bacterial suspension before inoculation. Pipette carefully and consistently into the center of each well. |
| Edge Effects in Microtiter Plates: Wells on the edge of the plate are more prone to evaporation, leading to changes in media concentration. | Avoid using the outermost wells of the microtiter plate for critical experiments. Alternatively, fill the outer wells with sterile media or water to minimize evaporation from the inner wells. | |
| Inadequate Washing Steps: Inconsistent removal of planktonic cells during washing steps of the crystal violet assay. | Perform washing steps gently but thoroughly. Standardize the washing procedure (e.g., number of washes, volume of washing solution) for all wells. | |
| Unexpected inhibition of biofilm formation at high 3O-C12-HSL concentrations. | Cellular Toxicity: High concentrations of 3O-C12-HSL can be toxic to some bacterial or mammalian cells.[3] | Perform a bacterial viability assay (e.g., check OD600 or perform colony-forming unit counts) in the presence of the 3O-C12-HSL concentrations used in your biofilm assay to rule out toxicity. |
| Feedback Inhibition or Complex Regulation: High concentrations may trigger negative feedback loops within the quorum-sensing cascade or interact with other regulatory pathways. | Consult literature specific to your bacterial model to understand the complexities of its quorum-sensing network. | |
| Difficulty dissolving 3O-C12-HSL. | Poor Solubility in Aqueous Solutions: 3O-C12-HSL is lipophilic and has low solubility in water.[1] | Prepare a high-concentration stock solution in an organic solvent like DMSO or dimethyl formamide (e.g., 20 mg/ml).[2] Use this stock to make final dilutions in your aqueous growth medium. Vortex thoroughly when preparing dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 3O-C12-HSL in Pseudomonas aeruginosa biofilm formation?
A1: In Pseudomonas aeruginosa, 3O-C12-HSL is a primary autoinducer in the las quorum sensing system.[4] It binds to its cognate receptor, LasR, and this complex activates the transcription of numerous genes, including those involved in virulence factor production and biofilm development.[4][5] The las system is considered to be at the top of the quorum-sensing hierarchy in P. aeruginosa.[6]
Q2: Can I use 3O-C12-HSL to induce biofilm formation in any bacterium?
A2: No. The activity of 3O-C12-HSL is specific to bacteria that possess a cognate LuxR-type receptor that can bind it. While it is a key signaling molecule in P. aeruginosa, its effects on other bacteria can vary. For instance, it has been shown to have an inhibitory effect on the growth and biofilm formation of Staphylococcus epidermidis.[7]
Q3: How should I store 3O-C12-HSL?
A3: 3O-C12-HSL should be stored as a crystalline solid at -20°C.[2] Under these conditions, it is stable for at least four years.[2] Stock solutions in DMSO or dimethyl formamide should also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What is the relationship between the las and rhl quorum sensing systems?
A4: The las and rhl systems in P. aeruginosa are interconnected in a hierarchical manner. The LasR:3O-C12-HSL complex activates the expression of rhlR and rhlI. RhlI is the synthase for the second autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL), which in turn binds to the RhlR receptor to regulate another set of genes, some of which are also involved in biofilm maturation.
Q5: Why is it important to have a solvent control in my experiment?
A5: The solvents used to dissolve 3O-C12-HSL, such as DMSO, can have their own biological effects, including inhibiting bacterial growth or biofilm formation, especially at higher concentrations. A solvent control, where you add the same amount of solvent without 3O-C12-HSL to your bacterial culture, is essential to ensure that the observed effects are due to the signaling molecule itself and not the solvent.
Quantitative Data Presentation
Table 1: Exemplary Concentrations of 3O-C12-HSL Used in In Vitro Studies
| Organism | Assay Type | 3O-C12-HSL Concentration(s) | Observed Effect | Reference |
| Pseudomonas aeruginosa | Gene expression (in E. coli reporter) | 50 nM | Activation of LasR | [8] |
| RAW264.7 cells (macrophages) | Cell viability | 6.25 µM - 100 µM | Concentration-dependent reduction in viability | [3] |
| Staphylococcus epidermidis | Biofilm formation | 100 µM, 200 µM | Inhibition of biofilm formation | [7] |
| Human Polymorphonuclear Neutrophils | Chemotaxis, Phagocytosis | Not specified | Attraction of PMNs and enhanced phagocytosis | [9] |
Note: The optimal concentration of 3O-C12-HSL is highly dependent on the bacterial strain, experimental conditions, and the specific biological question being addressed. The values in this table should be used as a starting point for experimental design.
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Assay
This protocol provides a method to quantify the effect of exogenous 3O-C12-HSL on bacterial biofilm formation in a 96-well microtiter plate.
Materials:
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Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
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Appropriate liquid growth medium (e.g., Luria-Bertani broth)
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3O-C12-HSL stock solution (in DMSO)
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Sterile 96-well flat-bottom polystyrene microtiter plates
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0.1% (w/v) Crystal Violet solution
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30% Acetic Acid or 95% Ethanol
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Phosphate-buffered saline (PBS)
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Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh growth medium.
-
-
Assay Setup:
-
Prepare serial dilutions of the 3O-C12-HSL stock solution in the fresh growth medium to achieve the desired final concentrations.
-
Include a solvent control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Add 200 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add the prepared 3O-C12-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate or quadruplicate.
-
-
Incubation:
-
Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).
-
-
Crystal Violet Staining:
-
After incubation, gently discard the planktonic cells by inverting the plate.
-
Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.
-
Visualizations
Caption: P. aeruginosa Quorum Sensing Pathway
Caption: Crystal Violet Biofilm Assay Workflow
Caption: Troubleshooting Logic for Biofilm Assays
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize degradation of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-oxo-C12-HSL?
A1: The primary degradation pathway for 3-oxo-C12-HSL is the hydrolysis of the ester bond in the homoserine lactone ring. This process, known as lactonolysis, is primarily dependent on pH and temperature.[1][2] At alkaline pH, the lactone ring is susceptible to opening, which inactivates the molecule. A secondary degradation pathway involves the cleavage of the amide bond linking the acyl chain and the homoserine lactone ring, mediated by acylases.[3]
Q2: What are the optimal storage conditions for solid 3-oxo-C12-HSL?
A2: Solid, crystalline 3-oxo-C12-HSL is stable for at least four years when stored at -20°C.[4]
Q3: How should I prepare and store stock solutions of 3-oxo-C12-HSL?
A3: It is recommended to prepare stock solutions in anhydrous, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The solubility in these solvents is approximately 20 mg/mL.[4] To minimize degradation, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Q4: Are there any solvents I should avoid when preparing 3-oxo-C12-HSL solutions?
A4: Yes, you should avoid using primary alcohols such as ethanol (B145695) and methanol. These solvents can cause the opening of the lactone ring, leading to the degradation of the molecule. While 3-oxo-C12-HSL is soluble in these solvents, their use is not recommended for storage.
Q5: How does pH affect the stability of 3-oxo-C12-HSL in aqueous solutions?
A5: The stability of 3-oxo-C12-HSL in aqueous solutions is highly pH-dependent. The rate of hydrolysis of the lactone ring increases significantly with increasing pH (i.e., under alkaline conditions).[1][2] For experiments in aqueous buffers, it is crucial to consider the pH and the duration of the experiment to minimize degradation. Acidic conditions generally favor the stability of the lactone ring.
Q6: How does temperature affect the stability of 3-oxo-C12-HSL?
A6: Higher temperatures accelerate the rate of hydrolysis of the lactone ring.[1] Therefore, it is crucial to store stock solutions at low temperatures (-20°C or -80°C) and to perform experiments at the lowest practical temperature to maintain the integrity of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Degradation of 3-oxo-C12-HSL in stock solution.
-
Troubleshooting Step:
-
Verify the age and storage conditions of your stock solution.
-
If the solution is old, has been stored improperly (e.g., at room temperature, in a recommended solvent, or subjected to multiple freeze-thaw cycles), or was prepared in a non-recommended solvent, prepare a fresh stock solution from solid material.
-
Confirm the concentration and purity of the new stock solution using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
-
-
Possible Cause 2: Degradation during the experiment.
-
Troubleshooting Step:
-
Evaluate the pH and temperature of your experimental buffer or media. If the pH is alkaline, consider adjusting it to a more neutral or slightly acidic pH if your experimental system allows.
-
Minimize the incubation time at physiological temperatures (e.g., 37°C) as much as possible.
-
Run a time-course experiment to assess the stability of 3-oxo-C12-HSL under your specific experimental conditions. Collect samples at different time points and analyze for the presence of the intact molecule.
-
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause: Hydrolysis of the lactone ring.
-
Troubleshooting Step:
-
The primary degradation product is the ring-opened N-(3-oxododecanoyl)-L-homoserine.
-
Analyze a sample of your 3-oxo-C12-HSL that has been intentionally degraded (e.g., by incubation in a high pH buffer) to identify the retention time and mass-to-charge ratio (m/z) of the hydrolyzed product. This will help confirm if the unexpected peak corresponds to the degraded form.
-
Review your sample preparation and storage procedures to identify potential sources of high pH or prolonged exposure to aqueous environments.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for 3-oxo-C12-HSL
| Form | Solvent | Storage Temperature | Shelf Life |
| Crystalline Solid | N/A | -20°C | ≥ 4 years |
| Stock Solution | DMSO (Dimethyl Sulfoxide) | -80°C | Up to 6 months |
| -20°C | Up to 1 month | ||
| Stock Solution | DMF (Dimethylformamide) | -80°C | Up to 6 months |
| -20°C | Up to 1 month | ||
| Aqueous Solution | Not Recommended for long-term storage | N/A | Prepare fresh daily |
Table 2: Factors Influencing the Stability of 3-oxo-C12-HSL in Solution
| Factor | Condition Leading to Increased Degradation | Recommendation for Minimizing Degradation |
| pH | Alkaline pH (>7) | Maintain neutral to slightly acidic pH (if compatible with the experiment) |
| Temperature | Elevated temperatures (e.g., >25°C) | Store solutions at low temperatures (-20°C or -80°C); minimize incubation time at higher temperatures |
| Solvent | Protic solvents (e.g., ethanol, methanol) | Use aprotic solvents like DMSO or DMF for stock solutions |
| Freeze-Thaw Cycles | Repeated cycles | Aliquot stock solutions into single-use volumes |
| Light | Exposure to light | Store solutions in amber vials or protected from light |
Experimental Protocols
Protocol 1: Preparation of 3-oxo-C12-HSL Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid 3-oxo-C12-HSL to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of solid 3-oxo-C12-HSL in a sterile environment.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Stability Assessment of 3-oxo-C12-HSL by HPLC-UV
-
Objective: To quantify the degradation of 3-oxo-C12-HSL over time under specific experimental conditions (e.g., in a particular buffer at a set temperature).
-
Materials:
-
3-oxo-C12-HSL stock solution
-
Experimental buffer (e.g., PBS, cell culture media)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or acetic acid
-
-
Procedure:
-
Prepare a working solution of 3-oxo-C12-HSL in the experimental buffer at the desired final concentration.
-
Incubate the working solution under the desired experimental conditions (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately stop the degradation process by adding an equal volume of acetonitrile and store the sample at -20°C until analysis.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate 3-oxo-C12-HSL from its degradation products (e.g., start with 30% B, ramp to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm or 250 nm.[4]
-
-
Data Analysis:
-
Integrate the peak area of the intact 3-oxo-C12-HSL at each time point.
-
Plot the percentage of remaining 3-oxo-C12-HSL against time to determine the degradation rate.
-
-
Mandatory Visualization
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing the stability of 3-oxo-C12-HSL.
References
- 1. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Quantification of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) from complex samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for 3-oxo-C12-HSL quantification.
Question: Why am I observing low or no recovery of 3-oxo-C12-HSL from my samples?
Answer: Low recovery of 3-oxo-C12-HSL can be attributed to several factors, primarily related to sample handling, extraction efficiency, and analyte stability.
-
Analyte Degradation: 3-oxo-C12-HSL is susceptible to pH- and temperature-dependent degradation. The lactone ring can be hydrolyzed at non-neutral pH, and the entire molecule's stability can be compromised at elevated temperatures. It is crucial to maintain samples at a cool temperature and a neutral pH whenever possible. The rate of hydrolysis is also influenced by the length of the N-acyl side chain, with longer chains generally showing greater stability.[1]
-
Inefficient Extraction: The choice of extraction method is critical for isolating 3-oxo-C12-HSL from complex matrices like plasma, sputum, or bacterial culture supernatants. Common methods include liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) and solid-phase extraction (SPE). The efficiency of these methods can be highly dependent on the sample matrix. It is advisable to optimize the extraction protocol for your specific sample type.
-
Matrix Effects: Complex biological samples contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect.[2][3] These effects can lead to ion suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate quantification.[2][4] To mitigate this, sample cleanup should be as thorough as possible, and the use of an appropriate internal standard is highly recommended.
Question: How can I minimize matrix effects in my LC-MS/MS analysis?
Answer: Matrix effects, which can either suppress or enhance the analyte signal, are a significant challenge in LC-MS/MS-based quantification from complex biological samples.[2][3][4][5] Here are several strategies to minimize their impact:
-
Effective Sample Preparation: The most crucial step is to remove as many interfering matrix components as possible before analysis. This can be achieved through:
-
Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex samples. A variety of sorbents are available, and the choice depends on the properties of 3-oxo-C12-HSL and the sample matrix.
-
Liquid-Liquid Extraction (LLE): LLE can effectively partition 3-oxo-C12-HSL into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Protein Precipitation: For samples high in protein, such as plasma, precipitation with a solvent like acetonitrile (B52724) can remove the bulk of proteins.
-
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between 3-oxo-C12-HSL and co-eluting matrix components can significantly reduce ion suppression or enhancement.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate normalization of the signal. If a SIL-IS is not available, a structural analog can be used, but with careful validation.
-
Standard Addition: This method involves adding known amounts of a 3-oxo-C12-HSL standard to the sample matrix to create a calibration curve within the matrix itself. This can effectively compensate for matrix effects but is more labor-intensive.[4]
Question: My 3-oxo-C12-HSL standard appears to be degrading. What are the proper storage and handling procedures?
Answer: The stability of 3-oxo-C12-HSL is a critical factor for accurate quantification. Degradation can occur due to hydrolysis of the lactone ring, which is influenced by pH and temperature.[1][6]
-
Storage of Stock Solutions: Prepare stock solutions in a non-aqueous solvent such as acetonitrile or DMSO. Store these solutions at -20°C or lower. Under these conditions, the standard should be stable for several months.
-
Working Solutions: For working solutions prepared in aqueous buffers, it is recommended to prepare them fresh daily. If storage is necessary, keep them at 4°C for no longer than a few days and ensure the pH is neutral.
-
pH Considerations: The lactone ring of 3-oxo-C12-HSL is susceptible to hydrolysis, particularly at alkaline pH.[1] Therefore, it is crucial to maintain the pH of your samples and standards as close to neutral as possible.
-
Temperature: Elevated temperatures can accelerate the degradation of 3-oxo-C12-HSL.[1] Keep samples and standards on ice or refrigerated during processing.
Question: What are the key parameters to optimize for a robust LC-MS/MS method for 3-oxo-C12-HSL quantification?
Answer: A robust and sensitive LC-MS/MS method is essential for accurate quantification of 3-oxo-C12-HSL.[7][8] Key parameters to optimize include:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of N-acyl homoserine lactones. The choice of column dimensions and particle size will depend on the desired run time and resolution.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid to improve peak shape and ionization efficiency. A gradient elution is generally preferred to achieve good separation from matrix components.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of 3-oxo-C12-HSL.
-
Multiple Reaction Monitoring (MRM): For quantification, MRM is the preferred scan mode due to its high selectivity and sensitivity. The precursor ion for 3-oxo-C12-HSL is [M+H]+ at m/z 298.2. Common product ions for fragmentation are m/z 102.0 (corresponding to the homoserine lactone ring) and m/z 197.1.[7][9]
-
Optimization of MS settings: Parameters such as declustering potential, collision energy, and source temperature should be optimized to maximize the signal for the specific MRM transitions.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-oxo-C12-HSL)?
A1: this compound (3-oxo-C12-HSL) is a signaling molecule involved in bacterial quorum sensing.[10] It is primarily produced by Gram-negative bacteria, most notably Pseudomonas aeruginosa.[10] Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on their population density.[11] 3-oxo-C12-HSL plays a crucial role in regulating various processes, including biofilm formation and the production of virulence factors.[12]
Q2: What are the most common analytical techniques for quantifying 3-oxo-C12-HSL?
A2: Several analytical techniques can be used for the quantification of 3-oxo-C12-HSL. The most common and powerful method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[7][8][12] This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of 3-oxo-C12-HSL in complex matrices. Other methods that have been used include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the 3-oxo-C12-HSL molecule.[13]
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection: These methods are generally less sensitive and specific than mass spectrometry-based approaches.
-
Whole-cell biosensors: These are engineered bacterial strains that produce a measurable signal (e.g., light or color) in the presence of 3-oxo-C12-HSL.[14][15][16][17] While useful for screening, they can be susceptible to interference from other compounds in the sample.
Q3: What are the typical concentrations of 3-oxo-C12-HSL found in biological samples?
A3: The concentration of 3-oxo-C12-HSL can vary widely depending on the biological sample and the specific conditions. In laboratory cultures of Pseudomonas aeruginosa, concentrations can range from the nanomolar to the micromolar level.[13] In clinical samples, such as respiratory secretions from cystic fibrosis patients, detectable levels have been reported.[10] Due to this wide range, a sensitive and robust analytical method is crucial.
Q4: Can 3-oxo-C12-HSL be degraded by the host?
A4: Yes, eukaryotic cells, including mammalian and plant cells, have been shown to perceive and degrade N-acyl homoserine lactones.[18] This degradation can occur through enzymatic activity, such as lactonases that hydrolyze the lactone ring. This is an important consideration when quantifying 3-oxo-C12-HSL from host-associated samples, as in vivo degradation can affect the measured concentrations.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 3-oxo-C12-HSL from Bacterial Supernatant
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant.
-
Acidification: Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., hydrochloric acid). This step helps to protonate the 3-oxo-C12-HSL, making it more soluble in organic solvents.
-
Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the 3-oxo-C12-HSL.
-
Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) or by using a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., acetonitrile for LC-MS/MS).
Protocol 2: General LC-MS/MS Method for 3-oxo-C12-HSL Quantification
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B in 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
3-oxo-C12-HSL: Precursor ion m/z 298.2 -> Product ions m/z 102.0 and m/z 197.1.
-
Internal Standard (e.g., 13C-labeled 3-oxo-C12-HSL): Monitor the corresponding mass shift.
-
-
Data Analysis: Quantify the peak area of the analyte and normalize it to the peak area of the internal standard. Use a calibration curve prepared with known concentrations of 3-oxo-C12-HSL to determine the concentration in the samples.
Quantitative Data Summary
Table 1: Stability of N-Acyl Homoserine Lactones (AHLs) under Different Conditions
| AHL | Condition | Half-life | Reference |
| C4-HSL | pH 6.0, 37°C | > 24 hours | [1] |
| 3-oxo-C6-HSL | pH 6.0, 37°C | ~ 8 hours | [1] |
| C6-HSL | pH 6.0, 37°C | > 24 hours | [1] |
| C8-HSL | pH 6.0, 37°C | > 24 hours | [1] |
| 3-oxo-C12-HSL | pH 8.0 | Degradation observed over 3 hours | [19] |
Note: This table provides a general overview. The stability of 3-oxo-C12-HSL will depend on the specific experimental conditions.
Table 2: Limits of Quantification (LOQ) for 3-oxo-C12-HSL using LC-MS/MS
| Sample Matrix | LOQ | Reference |
| Human Plasma | 0.02 - 0.79 ng/mL | [8] |
| Bacterial Culture | 10 ppt (B1677978) (with preconcentration) | [7] |
Visualizations
Caption: Experimental workflow for 3-oxo-C12-HSL quantification.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. "The aqueous stability of N-acyl-L-homoserine lactones, their affinity " by Eric William Ziegler [repository.fit.edu]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A multitask biosensor for micro-volumetric detection of N-3-oxo-dodecanoyl-homoserine lactone quorum sensing signal [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) with other common acyl-homoserine lactones (AHLs). The data presented is supported by experimental findings to assist researchers in understanding the structure-activity relationships of these critical quorum-sensing molecules.
Introduction to Acyl-Homoserine Lactones
Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This regulation is crucial for various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The specificity of this signaling is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable acyl side chain. This compound (3-oxo-C12-HSL) is a key AHL produced by the opportunistic human pathogen Pseudomonas aeruginosa and plays a central role in regulating its virulence.
Comparative Biological Activity of Acyl-Homoserine Lactones
The activity of different AHLs varies depending on the length and modification of their acyl side chain. This variation influences their binding affinity to specific LuxR-type transcriptional regulators, thereby affecting the downstream gene expression.
Quantitative Comparison of AHL Activity
The following tables summarize the quantitative data on the activity of 3-oxo-C12-HSL in comparison to other AHLs.
Table 1: Comparative EC50 Values for LuxR-type Receptor Activation
| Acyl-Homoserine Lactone (AHL) | Receptor | Reporter Strain | EC50 (nM) | Reference |
| This compound (3-oxo-C12-HSL) | LasR | E. coli | 1.5 | [1] |
| N-Butanoyl-L-Homoserine Lactone (C4-HSL) | RhlR | P. aeruginosa | ~1000 | [2] |
| N-Hexanoyl-L-Homoserine Lactone (C6-HSL) | LuxR | V. fischeri | ~75 | [3] |
| N-Octanoyl-L-Homoserine Lactone (C8-HSL) | TraR | A. tumefaciens | ~50 | [2] |
| N-3-Oxo-Hexanoyl-L-Homoserine Lactone (3-oxo-C6-HSL) | LuxR | V. fischeri | ~5 | [2] |
| N-3-Oxo-Octanoyl-L-Homoserine Lactone (3-oxo-C8-HSL) | TraR | A. tumefaciens | ~10 | [2] |
Table 2: Relative Biofilm Formation Induced by Different AHLs
| Acyl-Homoserine Lactone (AHL) | Bacterial Strain | Concentration (µM) | Relative Biofilm Formation (%) | Reference |
| This compound (3-oxo-C12-HSL) | P. aeruginosa PAO1 | 10 | 100 | [4] |
| N-Butanoyl-L-Homoserine Lactone (C4-HSL) | P. aeruginosa PAO1 | 10 | 65 | [4] |
| N-Hexanoyl-L-Homoserine Lactone (C6-HSL) | P. aeruginosa PAO1 | 10 | 78 | [5] |
| N-Octanoyl-L-Homoserine Lactone (C8-HSL) | P. aeruginosa PAO1 | 10 | 85 | [4] |
Table 3: Relative Virulence Gene Expression in P. aeruginosa in Response to Different AHLs
| Acyl-Homoserine Lactone (AHL) | Target Gene | Concentration (µM) | Relative Gene Expression (%) | Reference |
| This compound (3-oxo-C12-HSL) | lasB | 2 | 100 | [6] |
| N-Butanoyl-L-Homoserine Lactone (C4-HSL) | lasB | 2 | 25 | [6] |
| This compound (3-oxo-C12-HSL) | rhlA | 2 | 40 | [6] |
| N-Butanoyl-L-Homoserine Lactone (C4-HSL) | rhlA | 2 | 100 | [6] |
Signaling Pathways
The quorum-sensing network in P. aeruginosa is a well-characterized hierarchical system primarily controlled by the las and rhl systems. The las system, regulated by 3-oxo-C12-HSL, is at the top of this hierarchy and positively regulates the rhl system, which is controlled by C4-HSL.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AHL Quantification Using a Biosensor Assay
This protocol describes a general method for quantifying AHL activity using a bacterial biosensor strain that produces a reporter signal (e.g., light, color) in response to specific AHLs.[7][8]
Materials:
-
Bacterial biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))
-
Appropriate growth medium and antibiotics
-
AHL standards of known concentrations
-
Bacterial culture supernatants or extracts to be tested
-
96-well microtiter plates
-
Microplate reader (luminometer or spectrophotometer)
Procedure:
-
Prepare Biosensor Culture: Inoculate the biosensor strain into appropriate liquid medium with antibiotics and grow overnight at the optimal temperature with shaking.
-
Prepare AHL Standards and Samples: Prepare a serial dilution of the AHL standards in the growth medium. Prepare the experimental samples (e.g., cell-free culture supernatants, solvent extracts).
-
Incubation: In a 96-well plate, add a fixed volume of the diluted overnight biosensor culture to each well. Then, add the AHL standards and experimental samples to designated wells. Include a negative control with no AHL. Incubate the plate at the optimal temperature for a specified time (e.g., 4-6 hours).
-
Measure Reporter Signal: After incubation, measure the reporter signal using a microplate reader. For a luminescence-based reporter, measure light output. For a colorimetric reporter (e.g., β-galactosidase), add the appropriate substrate and measure absorbance.
-
Generate Standard Curve: Plot the reporter signal against the known concentrations of the AHL standards to generate a standard curve.
-
Quantify AHLs: Use the standard curve to determine the concentration of AHLs in the experimental samples based on their corresponding reporter signal.
LC-MS/MS Protocol for AHL Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the identification and quantification of multiple AHLs in complex samples.[9][10][11]
Materials:
-
Bacterial culture
-
Ethyl acetate (B1210297) (acidified with formic acid)
-
Internal standards (e.g., deuterated AHLs)
-
LC-MS/MS system with a C18 reverse-phase column
-
Solvents for mobile phase (e.g., acetonitrile (B52724), water, with formic acid)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Grow the bacterial culture to the desired cell density.
-
Add an internal standard to the culture.
-
Extract the AHLs from the culture supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Separate the AHLs using a gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile with formic acid (B).
-
-
MS/MS Detection:
-
Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific AHLs. Select precursor and product ion pairs for each AHL of interest.
-
-
Data Analysis:
-
Identify AHLs based on their retention times and the presence of specific precursor-product ion transitions.
-
Quantify the AHLs by comparing the peak areas of the endogenous AHLs to their corresponding internal standards.
-
Conclusion
The biological activity of this compound is highly specific and potent, particularly in regulating the las quorum-sensing system in Pseudomonas aeruginosa. Its long acyl chain with a 3-oxo modification contributes to its high affinity for the LasR receptor. Comparative data clearly indicates that while other AHLs can influence bacterial behavior, the structure of the acyl side chain is a critical determinant of their specific activity and the biological responses they elicit. Understanding these structure-activity relationships is fundamental for the development of quorum-sensing inhibitors as novel anti-infective agents.
References
- 1. A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Quorum Sensing: A Comparative Guide to Synthetic Analogs of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic analogs of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL), a key signaling molecule in bacterial quorum sensing. Through a detailed examination of structure-activity relationships, supported by experimental data, this document serves as a critical resource for the development of novel anti-infective and immunomodulatory agents.
This compound is a primary autoinducer molecule utilized by various Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa, to regulate virulence factor production, biofilm formation, and host-pathogen interactions. The central role of 3-oxo-C12-HSL in controlling bacterial pathogenicity has made it an attractive target for the design of synthetic analogs aimed at either inhibiting (antagonists) or activating (agonists) quorum sensing pathways. This guide summarizes the key structural modifications of 3-oxo-C12-HSL and their impact on biological activity, presenting a clear framework for future drug design and development.
Structure-Activity Relationship Studies: Key Modifications and Their Impact
Systematic structural alterations of the 3-oxo-C12-HSL molecule have revealed critical determinants for its biological activity. These modifications can be broadly categorized into changes in the acyl side chain, the 3-oxo functionality, and the homoserine lactone (HSL) ring.
Acyl Side Chain Modifications: The length and composition of the acyl side chain are paramount for receptor binding and activity. Studies have shown that an acyl chain length of 11-13 carbons is optimal for potent activity.[1][2] Introducing unsaturation or non-polar terminal substituents in the side chain can also lead to potent immunomodulatory effects.[1][2] Conversely, the introduction of polar substituents on the side chain generally results in a loss of activity.[1][2] Furthermore, replacing the aliphatic chain with aromatic groups has been a successful strategy in creating potent antagonists. For instance, analogs with phenylacetyl or benzoyl groups have demonstrated significant inhibitory activity against quorum sensing.[3][4]
Modifications at the 3-Position: The 3-oxo group is a key feature for the agonistic activity of the native molecule. However, its reduction to a 3-hydroxy group can also result in potent immunomodulatory activity.[1][2] This suggests that the presence of an oxygenated functional group at this position is crucial for interaction with the target receptor.
Homoserine Lactone Ring and Stereochemistry: The integrity and stereochemistry of the homoserine lactone ring are essential for biological function. Analogs lacking the HSL ring are typically devoid of activity.[1][2] The natural L-configuration at the chiral center of the HSL ring is also critical, as analogs with the D-configuration often exhibit significantly reduced or altered activity.[1][2][3]
Quantitative Comparison of Synthetic Analogs
The following tables summarize the biological activities of various synthetic analogs of 3-oxo-C12-HSL, providing a quantitative comparison of their efficacy as quorum sensing modulators and immunomodulators.
Table 1: Quorum Sensing Inhibitory Activity of 3-oxo-C12-HSL Analogs in P. aeruginosa
| Compound ID | Modification | Assay | IC50 / % Inhibition | Reference |
| 4-Br-PHL | Phenylacetyl group with 4-bromo substitution | Biofilm Formation Inhibition | Potent Inhibitor | [4] |
| Compound 10 | 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide | Biofilm Formation Inhibition | >80% inhibition at 100 µg/mL | [4] |
| Benzoyl AHL (B6) | Benzoyl group instead of acyl chain | R protein antagonism (LasR) | ~50% reduction in inhibitory activity compared to 4-bromo PHL | [3] |
| PD12 | 2,5-disubstituted tetrazole with a long alkyl chain | LasR Inhibition | IC50 = 30 nM | [5] |
Table 2: Immunomodulatory Activity of 3-oxo-C12-HSL Analogs
| Compound ID | Modification | Assay | IC50 | Reference |
| 3-oxo-C11-HSL | 11-carbon acyl chain | Murine Splenocyte Proliferation | Optimal Activity | [1][2] |
| 3-oxo-C13-HSL | 13-carbon acyl chain | Murine Splenocyte Proliferation | Optimal Activity | [1][2] |
| 3-hydroxy-C12-HSL | 3-hydroxy group instead of 3-oxo | Murine Splenocyte Proliferation | Optimal Activity | [1][2] |
| Monounsaturated C12-HSL derivative | Unsaturation in acyl chain | Murine Splenocyte Proliferation | Potent Activity | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of synthetic analogs. Below are protocols for key experiments cited in this guide.
Biofilm Inhibition Assay
-
Bacterial Strain and Culture Conditions: Pseudomonas aeruginosa PAO1 is grown overnight in LB broth at 37°C with shaking.
-
Preparation of Analogs: Synthetic analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup: In a 96-well microtiter plate, the overnight culture of P. aeruginosa is diluted to a specific OD600 (e.g., 0.02) in fresh LB broth. The synthetic analogs are added to the wells at various concentrations. A negative control (vehicle) and a positive control (known inhibitor) are included.
-
Incubation: The plate is incubated at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification: After incubation, the planktonic bacteria are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is stained with crystal violet (0.1%) for 15-20 minutes. The excess stain is washed off, and the bound stain is solubilized with 30% acetic acid or ethanol. The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the negative control.[4]
Murine Splenocyte Proliferation Assay
-
Splenocyte Isolation: Spleens are aseptically removed from mice (e.g., BALB/c). Single-cell suspensions are prepared by mechanical disruption and passing the cells through a cell strainer. Red blood cells are lysed using a lysis buffer.
-
Cell Culture: Splenocytes are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine.
-
Assay Setup: Cells are seeded in a 96-well plate at a specific density (e.g., 2 x 10^5 cells/well). The synthetic analogs are added to the wells at various concentrations. A mitogen (e.g., Concanavalin A or lipopolysaccharide) is added to stimulate cell proliferation. Control wells include cells with mitogen only (positive control) and cells with medium only (negative control).
-
Incubation: The plate is incubated at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay, or by measuring the incorporation of [3H]-thymidine. The absorbance is read using a microplate reader, and the IC50 values (the concentration of analog that inhibits 50% of cell proliferation) are calculated.[1][2]
Reporter Gene Assay for Quorum Sensing Activity
-
Biosensor Strain: An E. coli or Agrobacterium tumefaciens strain carrying a reporter plasmid is used. The plasmid typically contains a LuxR-type receptor (e.g., LasR) and a promoter responsive to the receptor-autoinducer complex, driving the expression of a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase).
-
Assay Setup: The biosensor strain is grown to the mid-logarithmic phase. In a 96-well plate, the cells are exposed to a constant concentration of the native autoinducer (e.g., 3-oxo-C12-HSL) and varying concentrations of the synthetic analog (for antagonist assays) or varying concentrations of the analog alone (for agonist assays).
-
Incubation: The plate is incubated for a specific period to allow for gene expression.
-
Signal Detection: The reporter gene expression is quantified. For a lacZ reporter, β-galactosidase activity is measured using a substrate like ONPG. For a lux reporter, luminescence is measured using a luminometer.
-
Data Analysis: The data is used to determine the EC50 (for agonists) or IC50 (for antagonists) values.[3]
Visualizing the Pathways and Workflows
Diagrams are provided below to illustrate the P. aeruginosa quorum sensing pathway and a general experimental workflow for evaluating synthetic analogs.
Caption: The LasI/LasR quorum sensing circuit in Pseudomonas aeruginosa.
Caption: General workflow for the development of 3-oxo-C12-HSL analogs.
References
- 1. Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Using lasI knockout strains to validate the effects of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone
For researchers, scientists, and drug development professionals, understanding the precise role of signaling molecules in bacterial communication is paramount. This guide provides a comparative analysis of using lasI knockout strains to validate the effects of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL), a key quorum-sensing molecule in Pseudomonas aeruginosa.
The las quorum-sensing (QS) system is a central regulator of virulence in the opportunistic pathogen Pseudomonas aeruginosa. This system relies on the synthesis of the autoinducer 3O-C12-HSL by the LasI synthase.[1][2][3] 3O-C12-HSL then binds to the transcriptional regulator LasR, activating the expression of a wide array of virulence factors.[1][2][4] To unequivocally demonstrate the specific effects of 3O-C12-HSL, researchers often employ lasI knockout strains, which are incapable of producing this signaling molecule.[1][2] This approach allows for a direct comparison between the wild-type strain and the mutant, highlighting the processes specifically governed by 3O-C12-HSL.
The LasI/R Quorum Sensing Pathway
The LasI/R system is a cornerstone of the P. aeruginosa QS network. The LasI protein synthesizes 3O-C12-HSL.[4][5] As the bacterial population density increases, 3O-C12-HSL accumulates. Once a threshold concentration is reached, it binds to and activates the LasR transcriptional regulator.[2][6] The LasR:3O-C12-HSL complex then initiates the transcription of numerous target genes, including those responsible for virulence factors like elastase, proteases, and exotoxin A.[2][7][8] Furthermore, the Las system is positioned at the top of a hierarchical QS cascade, influencing other systems like the rhl system.[2][6][7]
References
- 1. journals.asm.org [journals.asm.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 5. Examination of Pseudomonas aeruginosa lasI regulation and 3-oxo-C12-homoserine lactone production using a heterologous Escherichia coli system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
Comparative analysis of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone signaling in different bacterial species
A comprehensive guide for researchers, scientists, and drug development professionals on the intricacies of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) quorum sensing in Pseudomonas aeruginosa and Acinetobacter sp.
This compound (3-oxo-C12-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule that enables quorum sensing (QS), a form of intercellular communication, in various Gram-negative bacteria. This process allows bacterial populations to coordinate gene expression in a cell-density-dependent manner, regulating a wide array of physiological processes, including virulence, biofilm formation, and antibiotic resistance. Understanding the species-specific nuances of 3-oxo-C12-HSL signaling is crucial for the development of targeted antimicrobial strategies. This guide provides a comparative analysis of 3-oxo-C12-HSL signaling in two clinically significant bacterial species: the well-characterized opportunistic pathogen Pseudomonas aeruginosa and the emerging multidrug-resistant pathogen Acinetobacter sp.
Core Signaling Components and Characteristics
The canonical 3-oxo-C12-HSL signaling system is comprised of a LuxI-type synthase that produces the signal molecule and a LuxR-type transcriptional regulator that binds the signal to modulate gene expression. While the fundamental components are conserved, their specific characteristics and the resulting regulatory networks can differ significantly between bacterial species.
In P. aeruginosa, the LasI/LasR system is the primary 3-oxo-C12-HSL signaling circuit and is a master regulator of virulence. The LasI synthase produces 3-oxo-C12-HSL, which, upon reaching a threshold concentration, binds to the LasR receptor. This complex then directly or indirectly regulates the expression of hundreds of genes[1].
Acinetobacter sp., particularly strain GG2, has also been shown to produce 3-oxo-C12-HSL via the AciI synthase[2]. However, the cognate LuxR receptor and the full scope of its regulatory network are less well-defined compared to the Las system in P. aeruginosa. In the closely related Acinetobacter baumannii, the AbaR protein acts as a receptor for a similar molecule, N-(3-hydroxydodecanoyl)-l-homoserine lactone (3-OH-C12-HSL), and is involved in regulating biofilm formation and motility[3][4]. It is plausible that a homologous receptor in Acinetobacter sp. GG2 mediates the response to 3-oxo-C12-HSL.
Below is a comparative summary of the core components and signaling characteristics in P. aeruginosa and Acinetobacter sp.
| Feature | Pseudomonas aeruginosa (PAO1) | Acinetobacter sp. (GG2) |
| AHL Synthase | LasI | AciI[2] |
| AHL Receptor | LasR | Putative LuxR homolog (AbaR in A. baumannii[3][4]) |
| Primary Signal | This compound (3-oxo-C12-HSL) | This compound (3-oxo-C12-HSL)[2] |
| Other Signals Produced | N-Butanoyl-L-Homoserine Lactone (C4-HSL) | N-3-Hydroxy-Dodecanoyl-L-Homoserine Lactone (3-OH-C12-HSL)[2] |
| Receptor Binding Affinity (Kd) | High affinity of LasR for 3-oxo-C12-HSL (~15 pM)[5] | Not yet determined |
| Positive Feedback Loop | LasR-3-oxo-C12-HSL complex induces lasI expression[6] | Putative, as seen in other LuxI/R systems[7] |
Phenotypic Outcomes of 3-oxo-C12-HSL Signaling
The activation of 3-oxo-C12-HSL signaling pathways leads to distinct phenotypic changes in P. aeruginosa and Acinetobacter sp., primarily related to virulence and survival.
In P. aeruginosa, the LasR-dependent QS system is a master regulator of virulence factor production, including elastase, proteases, exotoxin A, and rhamnolipids. It also plays a critical role in the maturation of biofilms, which contribute to antibiotic resistance and chronic infections[8].
In Acinetobacter sp., while the direct role of 3-oxo-C12-HSL is still under investigation, the related 3-OH-C12-HSL signaling in A. baumannii is known to influence biofilm formation and surface motility[3][9]. Given that Acinetobacter sp. GG2 also possesses quorum quenching capabilities by degrading AHLs, its 3-oxo-C12-HSL signaling may be involved in a more complex interplay of intra- and inter-species communication within its ecological niche[10].
| Phenotype | Pseudomonas aeruginosa | Acinetobacter sp. |
| Virulence Factor Production | Strong positive regulation of elastase, proteases, exotoxin A, pyocyanin[8] | Under investigation; likely role in virulence[4] |
| Biofilm Formation | Crucial for biofilm maturation and architecture[8] | Implicated in biofilm development[3][4] |
| Motility | Regulation of swarming motility | Regulation of surface-associated motility[4] |
| Antibiotic Resistance | Contributes to resistance, particularly within biofilms | Potential role in antibiotic resistance[9] |
Signaling Pathway Diagrams
The following diagrams illustrate the 3-oxo-C12-HSL signaling pathways in Pseudomonas aeruginosa and the putative pathway in Acinetobacter sp.
Experimental Protocols
Objective comparison of 3-oxo-C12-HSL signaling relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the study of these pathways.
Protocol 1: Extraction and Quantification of 3-oxo-C12-HSL
This protocol describes the extraction of AHLs from bacterial culture supernatants and their quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)
-
Acetonitrile (B52724) (ACN)
-
Centrifuge and sterile centrifuge tubes
-
Rotary evaporator
-
HPLC-MS system with a C18 column
-
3-oxo-C12-HSL standard
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest (P. aeruginosa or Acinetobacter sp.) in an appropriate liquid medium to the stationary phase, where AHL production is typically maximal.
-
Supernatant Collection: Centrifuge the bacterial culture at 4,500 x g for 20 minutes to pellet the cells. Carefully collect the supernatant and pass it through a 0.22 µm filter to remove any remaining bacteria[11][12].
-
Liquid-Liquid Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate, shake vigorously for 2 minutes, and allow the phases to separate. Collect the upper organic phase. Repeat the extraction two more times to maximize AHL recovery[13].
-
Concentration: Pool the organic phases and remove the solvent using a rotary evaporator at 40-45°C.
-
Resuspension: Resuspend the dried extract in a small volume (e.g., 1 ml) of 20% acetonitrile for analysis[13].
-
HPLC-MS Analysis: Inject the resuspended extract into an HPLC-MS system. Use a C18 reverse-phase column and a linear gradient of acetonitrile in water to separate the AHLs. Monitor for the specific mass-to-charge ratio (m/z) of 3-oxo-C12-HSL[11][14].
-
Quantification: Create a standard curve using known concentrations of a synthetic 3-oxo-C12-HSL standard. Compare the peak area of the 3-oxo-C12-HSL from the bacterial extract to the standard curve to determine its concentration.
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for LuxR-type Regulators
This protocol outlines the steps to identify the genomic binding sites of a LuxR-type receptor like LasR.
Materials:
-
Bacterial culture
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonicator
-
Antibody specific to the LuxR-type regulator (e.g., anti-LasR)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cell Culture and Cross-linking: Grow the bacterial strain to the desired growth phase where the LuxR-type regulator is active. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at 37°C. Quench the cross-linking reaction by adding glycine[15].
-
Cell Lysis and Sonication: Harvest the cells by centrifugation, wash, and resuspend in lysis buffer. Lyse the cells and shear the chromatin to fragments of 150-500 bp using a sonicator.
-
Immunoprecipitation: Centrifuge the sonicated lysate to pellet cell debris. To the supernatant, add the specific antibody against the LuxR-type regulator and incubate overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
Washes: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads using an elution buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and a corresponding input DNA control. Sequence the libraries using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome and identify regions of enrichment in the ChIP sample compared to the input control. These enriched regions represent the in vivo binding sites of the LuxR-type regulator.
Protocol 3: Luciferase Reporter Assay for Quorum Sensing Activity
This protocol uses a luciferase reporter strain to quantify the activity of a specific LuxR-type receptor in response to 3-oxo-C12-HSL.
Materials:
-
Reporter bacterial strain (e.g., E. coli or a derivative of the test species) containing a plasmid with the promoter of a target gene fused to a luciferase gene (luxCDABE).
-
Bacterial culture of the strain to be tested for AHL production or purified 3-oxo-C12-HSL.
-
Luminometer.
-
Appropriate growth medium and microplates.
Procedure:
-
Reporter Strain Preparation: Grow an overnight culture of the luciferase reporter strain.
-
Assay Setup: In a microplate, add a subculture of the reporter strain to fresh medium.
-
Induction: Add either cell-free supernatant from the bacterial culture being tested or varying concentrations of purified 3-oxo-C12-HSL to the wells containing the reporter strain. Include a negative control with no added AHL.
-
Incubation: Incubate the microplate at the optimal growth temperature for the reporter strain for a set period (e.g., 4-8 hours).
-
Luminescence Measurement: Measure the luminescence produced by the reporter strain using a luminometer. Also, measure the optical density (OD600) of the cultures to normalize the luminescence signal to cell density.
-
Data Analysis: Calculate the relative light units (RLU) by dividing the luminescence reading by the OD600. Plot the RLU against the concentration of 3-oxo-C12-HSL to determine the dose-response curve of the reporter system.
Conclusion
The comparative analysis of 3-oxo-C12-HSL signaling in Pseudomonas aeruginosa and Acinetobacter sp. reveals both conserved core components and species-specific adaptations. While the LasI/LasR system in P. aeruginosa is a well-established master regulator of virulence, the corresponding system in Acinetobacter sp. is an active area of research with potential implications for its pathogenicity and environmental persistence. The experimental protocols and data presented in this guide provide a framework for further investigation into the complexities of 3-oxo-C12-HSL-mediated quorum sensing. A deeper understanding of these signaling networks will be instrumental in the development of novel anti-virulence therapies that target bacterial communication.
References
- 1. Global position analysis of the Pseudomonas aeruginosa quorum-sensing transcription factor LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unravelling the genome of long chain N-acylhomoserine lactone-producing Acinetobacter sp. strain GG2 and identification of its quorum sensing synthase gene [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Quorum Sensing as a Target for Controlling Surface Associated Motility and Biofilm Formation in Acinetobacter baumannii ATCC® 17978TM [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Quorum Sensing Inhibition or Quenching in Acinetobacter baumannii: The Novel Therapeutic Strategies for New Drug Development [frontiersin.org]
- 8. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 9. Phase-Variable Control of Multiple Phenotypes in Acinetobacter baumannii Strain AB5075 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of N-acylhomoserine lactone-degrading bacteria associated with the Zingiber officinale (ginger) rhizosphere: Co-existence of quorum quenching and quorum sensing in Acinetobacter and Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of AHL extract [bio-protocol.org]
- 12. Acinetobacter baumannii quorum-sensing signalling molecule induces the expression of drug-resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Unraveling the Promiscuity of a Quorum Sensing Signal: A Comparative Guide to the Cross-Reactivity of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of bacterial communication, the specificity of signaling molecules is paramount. However, new comparative data reveals a significant degree of "crosstalk" by the prominent quorum sensing (QS) molecule, N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL). This guide provides a comprehensive analysis of the cross-reactivity of 3O-C12-HSL with various QS receptors, offering valuable insights for researchers in microbiology, drug development, and synthetic biology.
This compound is the primary autoinducer for the LasR receptor in Pseudomonas aeruginosa, a master regulator of virulence and biofilm formation. While the high affinity of 3O-C12-HSL for its cognate receptor, LasR, is well-established, its interaction with other LuxR-type receptors has been a subject of increasing interest. Understanding this cross-reactivity is crucial for deciphering inter-species communication in microbial communities and for the development of targeted anti-quorum sensing therapies.
Comparative Analysis of Receptor Activation
The ability of 3O-C12-HSL to activate non-cognate QS receptors varies significantly. This promiscuity has been observed with several LuxR-type homologs, most notably within P. aeruginosa itself, and extends to receptors in other bacterial species.
Cross-Reactivity with Pseudomonas aeruginosa Receptors
Within its native host, 3O-C12-HSL demonstrates notable interaction with two other LuxR-type receptors: RhlR and QscR.
-
RhlR: The RhlR receptor typically responds to N-Butanoyl-L-Homoserine Lactone (C4-HSL). However, studies have shown that 3O-C12-HSL can also influence the RhlR system. While not a potent activator, its presence can modulate RhlR-dependent gene expression, highlighting a hierarchical interplay between the Las and Rhl quorum sensing circuits.[1]
-
QscR: QscR is an orphan LuxR-type receptor in P. aeruginosa that lacks a dedicated synthase. It is known to respond to 3O-C12-HSL, among other acyl-homoserine lactones (AHLs).[2] This interaction is significant as QscR acts as a global regulator, repressing a number of LasR- and RhlR-activated genes.[2] The activation of QscR by 3O-C12-HSL adds another layer of complexity to the QS network in this important pathogen.
Cross-Reactivity with Other Bacterial Receptors
The influence of 3O-C12-HSL extends beyond P. aeruginosa. Reports indicate that it can interact with the LuxR receptor of Vibrio fischeri, albeit with a lower efficiency than LuxR's native ligand, N-3-Oxo-Hexanoyl-L-Homoserine Lactone (3O-C6-HSL). This "crosstalk" can lead to the activation of luminescence, the canonical LuxR-regulated phenotype, demonstrating the potential for inter-species signaling.[3]
Interaction with Eukaryotic Receptors
Intriguingly, the influence of 3O-C12-HSL is not limited to the bacterial kingdom. Research has shown that this molecule can interact with and activate human bitter taste receptors, specifically T2R4, T2R14, and T2R20.[4] This interaction suggests a potential role for bacterial quorum sensing molecules in modulating host responses.
Quantitative Comparison of Receptor Binding and Activation
To provide a clear comparison of the cross-reactivity of 3O-C12-HSL, the following tables summarize the available quantitative data on its binding affinity (Kd) and activation potency (EC50 or K₀.₅) for various receptors.
| Receptor | Organism | Cognate Ligand | 3O-C12-HSL Binding Affinity (Kd/K₀.₅) | 3O-C12-HSL Activation (EC50) | Reference(s) |
| LasR | Pseudomonas aeruginosa | 3O-C12-HSL | High (specific value not cited) | Not explicitly stated | [2] |
| QscR | Pseudomonas aeruginosa | (Orphan) | 3.1 nM (K₀.₅) | Not explicitly stated | [2] |
Note: Data for a wider range of LuxR-type receptors with specific Kd and EC50 values for 3O-C12-HSL is limited in the currently available literature. The K₀.₅ value represents the concentration required for half-saturation of the receptor.
| Receptor | Organism | Cognate Ligand | 3O-C12:2-HSL Activation (EC50) | Reference(s) |
| TAS2R8 | Homo sapiens | (Bitter compounds) | Most sensitive of 6 tested | [5] |
| TAS2R10 | Homo sapiens | (Bitter compounds) | 438 ± 120 µM | [5] |
| TAS2R38 | Homo sapiens | (Bitter compounds) | 476 ± 125 µM | [5] |
Note: The data for human bitter taste receptors was obtained using 3-oxo-C12:2-HSL, a closely related molecule to 3O-C12-HSL.
Signaling Pathways and Experimental Workflows
To visualize the interactions and experimental procedures discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 4. Characterization of the Binding Sites for Bacterial Acyl Homoserine Lactones (AHLs) on Human Bitter Taste Receptors (T2Rs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in Orchestrating Polymicrobial Interactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL) is a key quorum-sensing molecule produced by the opportunistic pathogen Pseudomonas aeruginosa. It plays a critical role not only in regulating its own virulence but also in shaping the complex dynamics of polymicrobial communities and influencing host immune responses. This guide provides a comparative analysis of 3O-C12-HSL's performance against other microbial signaling molecules, supported by experimental data and detailed methodologies, to aid in the understanding of its function and the development of novel therapeutic strategies.
Comparative Analysis of Quorum-Sensing Molecules in Polymicrobial Interactions
The efficacy of 3O-C12-HSL in mediating inter-species and inter-kingdom interactions is often compared with other N-acyl homoserine lactones (AHLs) with varying acyl chain lengths and the fungal quorum-sensing molecule, farnesol.
Impact on Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced matrix, and their formation is a critical factor in chronic infections. The influence of various quorum-sensing molecules on the development of polymicrobial biofilms is a key area of research.
| Molecule | Interacting Species | Concentration | Effect on Biofilm | Reference |
| 3O-C12-HSL | P. aeruginosa & Staphylococcus epidermidis | 100 - 200 µM | Inhibits S. epidermidis biofilm formation, initial attachment, and EPS production. | [1] |
| 3O-C12-HSL | P. aeruginosa & Candida albicans | >200 µM | Inhibits C. albicans filamentation, a key step in biofilm formation. | [2] |
| C4-HSL | P. aeruginosa & S. epidermidis | Not specified | No significant effect on S. epidermidis biofilm formation. | [1] |
| Farnesol | C. albicans & P. aeruginosa | 50 µM | Inhibits P. aeruginosa quorum sensing; inhibits C. albicans yeast-to-hypha transition. | [3] |
| 3-oxo-C14-HSL | Mixed bacterial communities in a denitrification system | Not specified | Enhanced biofilm thickness and formation of bioaggregates. | [4] |
Modulation of Virulence Factors
Quorum-sensing molecules regulate the expression of a wide array of virulence factors that contribute to the pathogenicity of microorganisms.
| Molecule | Target Organism | Concentration | Effect on Virulence | Reference |
| 3O-C12-HSL | P. aeruginosa | Not specified | Upregulates virulence factors like elastase, pyocyanin, and exotoxin A. | [5] |
| 3O-C12-HSL | S. aureus | Not specified | Inhibits hemolysin and exotoxin production; induces protein A expression. | [2] |
| C4-HSL | P. aeruginosa | Not specified | Induces virulence factors such as rhamnolipids. | [6] |
| Farnesol | C. albicans | Not specified | Inhibits hyphal development, a key virulence trait. | [3][7] |
Effects on Host Immune Cells
Microbial signaling molecules can have profound effects on the host immune system, either activating or suppressing immune responses.
| Molecule | Host Cell Type | Concentration | Effect on Immune Response | Reference |
| 3O-C12-HSL | Human Polymorphonuclear Neutrophils (PMNs) | Not specified | Attracts PMNs and enhances their defense mechanisms, including phagocytosis.[8] | [8] |
| 3O-C12-HSL | Macrophages | 6.25 µM | Attenuates LPS-induced inflammation by activating the unfolded protein response.[9] | [9] |
| 3O-C12-HSL | Macrophages and Neutrophils | Not specified | Induces apoptosis. | [7] |
| 3-oxo-C12:2-HSL | RAW264.7 Macrophages | 50 µM | Decreases pro-inflammatory cytokine secretion (TNF-α and IL-1β).[10] | [10] |
| Farnesol | Human Monocyte-Derived Dendritic Cells | 50 - 100 µM | Induces ROS production and alters sphingolipid metabolism.[11] | [11] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which 3O-C12-HSL exerts its effects is crucial for targeted drug development. The following diagrams illustrate key signaling pathways and a typical experimental workflow for studying polymicrobial interactions.
Caption: Signaling cascade of 3O-C12-HSL in a host immune cell.
Caption: Workflow for a dual-species biofilm assay.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in scientific research. Below are detailed protocols for key experiments cited in this guide.
Dual-Species Biofilm Formation Assay (P. aeruginosa and C. albicans)
This protocol is adapted from methodologies used to study the interaction between P. aeruginosa and C. albicans in a biofilm context.[9][12]
Materials:
-
P. aeruginosa and C. albicans strains
-
Tryptic Soy Broth (TSB) and Sabouraud Dextrose Broth (SDB)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microtiter plates
-
3O-C12-HSL and other test molecules (e.g., farnesol) dissolved in a suitable solvent (e.g., DMSO)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Procedure:
-
Inoculum Preparation:
-
Culture P. aeruginosa in TSB overnight at 37°C.
-
Culture C. albicans in SDB overnight at 30°C.
-
Wash the cells twice with PBS and resuspend in fresh RPMI-1640 medium (for C. albicans) and Brain Heart Infusion (BHI) broth (for P. aeruginosa). Adjust the cell density to 1 x 106 cells/mL for C. albicans and 5 x 106 cells/mL for P. aeruginosa.[12]
-
-
Initial C. albicans Biofilm Formation:
-
Add 100 µL of the C. albicans suspension to each well of a 96-well microtiter plate.
-
Incubate for 4 hours at 37°C to allow for initial adhesion and biofilm formation.[12]
-
-
Co-incubation:
-
Carefully aspirate the medium and wash the wells twice with PBS to remove non-adherent C. albicans cells.
-
Add 100 µL of the P. aeruginosa suspension to the wells containing the C. albicans biofilm.[12]
-
Add the desired concentrations of 3O-C12-HSL or other test molecules to the wells. Include a solvent control.
-
Incubate the plate for 24 hours at 37°C.
-
-
Biofilm Quantification (Crystal Violet Method):
-
Aspirate the medium and wash the wells three times with PBS to remove planktonic cells.
-
Fix the biofilms by adding 100 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 100 µL of 0.1% crystal violet solution for 10 minutes.
-
Wash the wells thoroughly with distilled water and allow them to dry.
-
Solubilize the bound crystal violet by adding 125 µL of 33% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Macrophage Stimulation and Cytokine Analysis
This protocol outlines the treatment of macrophage cell lines with 3O-C12-HSL to assess its impact on inflammatory responses.[10][13][14]
Materials:
-
Macrophage cell line (e.g., RAW264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
3O-C12-HSL stock solution
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-1β
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW264.7 macrophages into 24-well plates at a density of 1 x 105 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Treatment:
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.
-
-
Cytokine Quantification (ELISA):
-
Perform ELISAs for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Assessment of Apoptosis in Immune Cells
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in immune cells treated with 3O-C12-HSL.[6]
Materials:
-
Immune cells (e.g., neutrophils, macrophages)
-
3O-C12-HSL
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat the immune cells with various concentrations of 3O-C12-HSL (e.g., 10, 25, 50, 75, and 100 µM) for a specified time (e.g., 18 hours).[6] Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Conclusion
This compound is a multifaceted signaling molecule with a profound impact on polymicrobial interactions and host responses. Its ability to inhibit the growth and virulence of competing microorganisms, such as S. epidermidis and C. albicans, while simultaneously modulating the host immune system, underscores its importance in the pathogenesis of P. aeruginosa infections. A thorough understanding of its comparative effects and the underlying signaling pathways is essential for the development of novel anti-infective therapies that target quorum sensing and disrupt polymicrobial synergy. The experimental protocols provided herein offer a foundation for further investigation into this critical area of microbiology and drug discovery.
References
- 1. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Farnesol signaling in Candida albicans" by Melanie L Langford [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Pseudomonas aeruginosa Autoinducer 3O-C12 Homoserine Lactone Provokes Hyperinflammatory Responses from Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 7. Farnesol signalling in Candida albicans - more than just communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Targeting Candida albicans in dual-species biofilms with antifungal treatment reduces Staphylococcus aureus and MRSA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-3-Oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) is a key quorum-sensing (QS) signal molecule utilized by the opportunistic human pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating virulence factor production and biofilm formation, making it an attractive target for the development of novel anti-infective agents.[1][2] Furthermore, 3-oxo-C12-HSL has been shown to modulate host immune responses, adding another layer of complexity to its biological profile.[3][4][5] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-oxo-C12-HSL and its synthetic derivatives, offering insights into the structural modifications that influence their activity as QS inhibitors and immunomodulators. The information presented is supported by experimental data and detailed methodologies to aid in the design and development of next-generation therapeutic agents.
Comparative Biological Activity
The biological activity of 3-oxo-C12-HSL and its derivatives is typically assessed through their ability to modulate the LasR receptor in P. aeruginosa, inhibit biofilm formation, and reduce the production of virulence factors such as pyocyanin (B1662382) and elastase. Additionally, their immunomodulatory effects are evaluated on various mammalian cell lines.
Quorum Sensing Inhibition and Agonist Activity
The LasR receptor is the primary target for 3-oxo-C12-HSL in P. aeruginosa. The binding of 3-oxo-C12-HSL to LasR induces a conformational change that allows the protein to dimerize and bind to target DNA sequences, thereby activating the transcription of virulence genes.[6][7] Modifications to the 3-oxo-C12-HSL structure can either enhance or inhibit this interaction.
| Compound/Derivative | Target/Assay | Activity | EC50/IC50 | Reference |
| This compound (3-oxo-C12-HSL) | LasR Receptor Activation (E. coli pSB1075 reporter) | Agonist | 9 nM | [8] |
| Tetramic acid (degradation product of 3-oxo-C12-HSL) | LasR Receptor Activation (E. coli pSB1075 reporter) | Weak Agonist | 2.7 µM | [8] |
| PD12 (2,5-disubstituted tetrazole with long alkyl chain) | LasR Inhibition in P. aeruginosa | Antagonist | 30 nM | [9] |
| C12-d-homocysteine thiolactone | RhlI Inhibition | Inhibitor | 11 ± 1 μM | [10] |
| l-thiolactone counterpart of C12-d-homocysteine thiolactone | RhlI Inhibition | Inhibitor | 387 ± 89 μM | [10] |
| 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide (compound 10) | Biofilm formation inhibition in P. aeruginosa PAO1 | Inhibitor | - | [1] |
Immunomodulatory Effects
3-oxo-C12-HSL and its analogs have been shown to exert significant effects on mammalian immune cells, including the modulation of cytokine secretion and the induction of apoptosis.[3]
| Compound/Derivative | Cell Line/Assay | Effect | Concentration | Reference |
| This compound (3-oxo-C12-HSL) | IL-1β stimulated Caco-2/TC7 cells | Decrease in IL-8 secretion | 5 µM | [8] |
| 3-oxo-C12:2-HSL | LPS and IFNγ stimulated RAW264.7 cells | Decrease in IL-1β expression (-35%) and TNFα expression (-40%) | 50 µM | [11][12] |
| 3-oxo-C12:2-HSL | Stimulated PBMC | Dose-dependent decrease in TNF secretion | 25 to 100 µM | [12] |
| This compound (3-oxo-C12-HSL) | RAW264.7 cells | Apoptosis induction | 50 and 100 µM (~40% and ~80% apoptotic cells, respectively) | [13] |
| This compound (3-oxo-C12-HSL) | RAW264.7 cells | No significant apoptotic effects | 6.25 µM | [13] |
Signaling Pathways
The diverse biological activities of 3-oxo-C12-HSL and its derivatives stem from their interaction with various signaling pathways in both prokaryotic and eukaryotic cells.
Bacterial Quorum Sensing Pathway in P. aeruginosa
In P. aeruginosa, the las and rhl quorum sensing systems are hierarchically organized, with the las system generally considered to be at the top.
Caption: Hierarchical quorum sensing network in P. aeruginosa.
Mammalian Cell Signaling Pathways Modulated by 3-oxo-C12-HSL Derivatives
3-oxo-C12-HSL and its analogs can influence multiple signaling cascades in mammalian cells, leading to immunomodulatory and apoptotic effects.
Caption: Overview of mammalian signaling pathways affected by 3-oxo-C12-HSL derivatives.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of 3-oxo-C12-HSL derivatives.
LasR-Based Reporter Gene Assay
This assay is used to quantify the agonist or antagonist activity of compounds on the LasR receptor.
Workflow:
Caption: General workflow for a LasR-based reporter gene assay.
Detailed Methodology:
-
Bacterial Strain and Plasmid: An E. coli strain (e.g., DH5α) carrying a reporter plasmid (e.g., pSB1075) is commonly used. This plasmid contains the lasR gene and a lasI promoter-driven reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence).
-
Culture Preparation: The reporter strain is grown overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance. The overnight culture is then diluted to a specific optical density (e.g., OD600 of 0.1).
-
Assay Setup: The diluted culture is aliquoted into a 96-well microtiter plate. Test compounds, positive controls (3-oxo-C12-HSL for agonist assays), and negative controls (solvent vehicle) are added to the wells at various concentrations.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.
-
Signal Measurement: After incubation, the reporter signal is measured using a plate reader (luminometer or fluorometer).
-
Data Analysis: The data is normalized to the controls, and dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.
P. aeruginosa Biofilm Inhibition Assay
This assay assesses the ability of compounds to prevent the formation of biofilms by P. aeruginosa.
Detailed Methodology:
-
Bacterial Strain: P. aeruginosa PAO1 is a commonly used strain for biofilm assays.
-
Culture Preparation: An overnight culture of P. aeruginosa is diluted in fresh growth medium (e.g., LB broth).
-
Assay Setup: The diluted bacterial suspension is added to the wells of a 96-well microtiter plate. Test compounds are added at various concentrations.
-
Incubation: The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm:
-
The planktonic cells are removed by gently washing the wells with a buffer (e.g., phosphate-buffered saline).
-
The remaining adherent biofilm is stained with a solution of crystal violet (0.1% w/v).
-
After incubation with the stain, excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol).
-
The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 550-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Quantification of Virulence Factors
Pyocyanin Production Assay:
-
Culture Conditions: P. aeruginosa is grown in a suitable medium (e.g., King's A medium) in the presence of test compounds for an extended period (e.g., 48-72 hours).[14]
-
Extraction: The culture supernatant is collected by centrifugation. Pyocyanin is extracted from the supernatant using chloroform (B151607).
-
Quantification: The chloroform layer is then acidified with 0.2 M HCl, which turns the pyocyanin from blue to pink. The absorbance of the pink solution is measured at 520 nm.[15] The concentration of pyocyanin is calculated based on its molar extinction coefficient.
Elastase Activity Assay:
-
Substrate: Elastin Congo Red is used as the substrate.
-
Assay Procedure: The cell-free supernatant from P. aeruginosa cultures grown with or without test compounds is incubated with Elastin Congo Red at 37°C for several hours.
-
Quantification: The reaction is stopped, and the insoluble substrate is pelleted by centrifugation. The absorbance of the supernatant, which contains the solubilized Congo Red dye released by elastase activity, is measured at 495 nm.
Conclusion
The structure-activity relationship of 3-oxo-C12-HSL is a complex and multifaceted field of study. Modifications to the acyl chain length, the 3-oxo group, and the lactone ring can profoundly impact the molecule's ability to interact with its bacterial receptor, LasR, and to modulate host cell signaling pathways. The data and protocols presented in this guide offer a framework for the comparative evaluation of 3-oxo-C12-HSL derivatives. A thorough understanding of these SAR principles is essential for the rational design of potent and specific quorum sensing inhibitors and immunomodulatory agents to combat P. aeruginosa infections and related inflammatory conditions. Future research should focus on synthesizing novel analogs with improved pharmacokinetic and pharmacodynamic properties to translate these promising findings into clinical applications.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. researchgate.net [researchgate.net]
- 4. The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulation and the quorum sensing molecule 3-oxo-C12-homoserine lactone: the importance of chemical scaffolding for probe development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells | MDPI [mdpi.com]
- 9. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]
- 10. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. A new strategy for the efficient production of pyocyanin, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
Quorum Quenching Enzymes: A Comparative Analysis of Efficacy Against N-3-Oxo-Dodecanoyl-L-Homoserine Lactone
A deep dive into the enzymatic degradation of a key bacterial signaling molecule, providing researchers and drug developers with comparative data and detailed experimental protocols for evaluating potent anti-virulence agents.
In the battle against bacterial infections, particularly those caused by opportunistic pathogens like Pseudomonas aeruginosa, disrupting cell-to-cell communication, a process known as quorum sensing (QS), has emerged as a promising therapeutic strategy. A key signaling molecule in many Gram-negative bacteria is N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL). The enzymatic degradation of this molecule, termed quorum quenching, can effectively disarm pathogens by inhibiting the expression of virulence factors and biofilm formation. This guide provides a comparative overview of various quorum quenching enzymes, their efficacy against 3-oxo-C12-HSL, and the experimental methodologies used to assess their activity.
Comparative Efficacy of Quorum Quenching Enzymes
A variety of enzymes, broadly categorized as lactonases and acylases, have been identified and characterized for their ability to degrade 3-oxo-C12-HSL. Lactonases hydrolyze the ester bond of the homoserine lactone ring, while acylases cleave the amide bond, separating the acyl chain from the homoserine lactone moiety.[1] The choice of enzyme can have a significant impact on the modulation of QS-associated behaviors in bacteria like P. aeruginosa.[2]
Below is a summary of key enzymes and their reported activities against 3-oxo-C12-HSL.
| Enzyme | Type | Source Organism | Efficacy against 3-oxo-C12-HSL | Key Findings & References |
| PvdQ | Acylase | Pseudomonas aeruginosa | High hydrolytic activity. Effectively degrades 3-oxo-C12-HSL, leading to reduced virulence.[3][4] | PvdQ possesses a large, hydrophobic binding pocket well-suited for the long acyl chain of 3-oxo-C12-HSL.[4] Its application has been shown to reduce biofilm formation and attenuate virulence in animal models.[5][6][7] |
| AiiA | Lactonase | Bacillus sp. | Efficiently degrades various AHLs, including 3-oxo-C12-HSL. | The AiiA lactonase has been shown to counteract the pathogenic effects of 3-oxo-C12-HSL by degrading the molecule, thereby normalizing bacterial proliferation and restoring microbial diversity in a murine model.[8] |
| PONs (Paraoxonases) | Lactonase | Mammalian (e.g., Human) | PONs, particularly PON2, can efficiently hydrolyze 3-oxo-C12-HSL.[9][10] | These enzymes are considered a key part of the host's defense mechanism against P. aeruginosa quorum sensing.[10] |
| SsoPox | Lactonase | Sulfolobus solfataricus | Effective in reducing virulence factors in clinical isolates of P. aeruginosa.[11] | A thermostable enzyme that has demonstrated broad activity against various AHLs and has been shown to be more effective than some chemical quorum sensing inhibitors.[11] |
| Aii810 | Lactonase | Metagenome | Efficiently degrades 3-oxo-C12-HSL with a hydrolysis rate exceeding 100% under tested conditions.[12] | This cold-adapted enzyme strongly attenuates P. aeruginosa virulence and biofilm formation, making it a promising therapeutic candidate.[12] |
Signaling Pathway of 3-oxo-C12-HSL in Pseudomonas aeruginosa
The 3-oxo-C12-HSL signaling molecule is a central component of the las quorum sensing system in P. aeruginosa. This system is a master regulator of virulence, controlling the expression of numerous genes involved in pathogenicity and biofilm formation.[13][14] The las system also hierarchically controls other QS systems within the bacterium, such as the rhl and pqs systems.[2][14]
Caption: 3-oxo-C12-HSL signaling pathway and the action of quorum quenching enzymes.
Experimental Protocols
Accurate evaluation of quorum quenching enzyme efficacy is crucial for their development as therapeutics. Below are detailed methodologies for key experiments.
AHL Degradation Bioassay using a Reporter Strain
This assay qualitatively and quantitatively measures the degradation of 3-oxo-C12-HSL by a quorum quenching enzyme.
Principle: A bacterial reporter strain, such as E. coli JM109 (pSB1075), is used which produces a detectable signal (e.g., luminescence or pigment) in the presence of long-chain AHLs.[6][7] The reduction in signal intensity corresponds to the enzymatic degradation of the AHL.
Protocol:
-
Preparation of AHL: A stock solution of 3-oxo-C12-HSL is prepared in a suitable solvent like acetonitrile. A known amount is then spotted into the wells of a microplate and the solvent is allowed to evaporate.[6][7]
-
Enzymatic Reaction: The dried AHL is solubilized in a buffer (e.g., PBS, pH 7.4) containing the purified quorum quenching enzyme. Control wells contain the buffer without the enzyme or with a denatured enzyme.[6][7]
-
Incubation: The microplate is incubated at a temperature and for a duration suitable for the enzyme's activity (e.g., 30°C for 24 hours).[5]
-
Reporter Strain Inoculation: An overnight culture of the reporter strain is diluted in fresh growth medium and added to each well of the microplate.
-
Signal Detection: The microplate is incubated further to allow for the growth of the reporter strain and the expression of the reporter gene. The signal (e.g., luminescence) is then measured using a plate reader.
-
Data Analysis: The reduction in signal in the enzyme-treated wells compared to the control wells indicates the quorum quenching activity.
Quantification of Virulence Factor Production
This method assesses the downstream effects of quorum quenching by measuring the production of specific virulence factors controlled by the 3-oxo-C12-HSL signaling pathway.
Principle: The production of virulence factors such as proteases and pyocyanin (B1662382) by P. aeruginosa is dependent on the las QS system. A reduction in these factors in the presence of a quorum quenching enzyme indicates its efficacy.[11]
Protocol for Protease Activity (Azocasein Assay):
-
Bacterial Culture: P. aeruginosa is grown in a suitable medium in the presence and absence of the quorum quenching enzyme.
-
Supernatant Collection: The bacterial cultures are centrifuged, and the cell-free supernatant is collected.
-
Enzymatic Reaction: The supernatant is mixed with a solution of azocasein (B1165720) and incubated.
-
Precipitation: The reaction is stopped by adding trichloroacetic acid (TCA) to precipitate the undigested protein.
-
Quantification: The mixture is centrifuged, and the absorbance of the supernatant, which contains the digested azocasein fragments, is measured at 400 nm.[15] A lower absorbance in the enzyme-treated sample indicates reduced protease activity.
Biofilm Formation Assay
This assay quantifies the ability of a quorum quenching enzyme to inhibit or disperse biofilms.
Principle: Biofilm formation in P. aeruginosa is heavily regulated by quorum sensing. The amount of biofilm can be stained and quantified to assess the impact of the quorum quenching enzyme.[16][17]
Protocol (Crystal Violet Staining):
-
Biofilm Growth: P. aeruginosa is cultured in a multi-well plate in the presence or absence of the quorum quenching enzyme for a set period (e.g., 24 hours) to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution.
-
Staining: The remaining biofilm is stained with a crystal violet solution for a defined time.
-
Destaining: Excess stain is washed away, and the bound crystal violet is solubilized using a solvent such as ethanol (B145695) or acetic acid.
-
Quantification: The absorbance of the solubilized stain is measured at a specific wavelength (typically around 570-595 nm). A lower absorbance in the enzyme-treated wells indicates reduced biofilm formation.
Experimental Workflow for Evaluating Quorum Quenching Enzymes
The following diagram illustrates a typical workflow for the discovery and characterization of novel quorum quenching enzymes.
Caption: A typical workflow for the evaluation of quorum quenching enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. Lactonase Specificity Is Key to Quorum Quenching in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The quorum-quenching N-acyl homoserine lactone acylase PvdQ is an Ntn-hydrolase with an unusual substrate-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immobilized Acylase PvdQ Reduces Pseudomonas aeruginosa Biofilm Formation on PDMS Silicone [frontiersin.org]
- 6. PvdQ Quorum Quenching Acylase Attenuates Pseudomonas aeruginosa Virulence in a Mouse Model of Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PvdQ Quorum Quenching Acylase Attenuates Pseudomonas aeruginosa Virulence in a Mouse Model of Pulmonary Infection [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Effect of Quorum Quenching Lactonase in Clinical Isolates of Pseudomonas aeruginosa and Comparison with Quorum Sensing Inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | The exceptionally efficient quorum quenching enzyme LrsL suppresses Pseudomonas aeruginosa biofilm production [frontiersin.org]
- 17. The exceptionally efficient quorum quenching enzyme LrsL suppresses Pseudomonas aeruginosa biofilm production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-3-Oxo-Dodecanoyl-L-Homoserine Lactone
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone.
This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as Acute toxicity, oral 4, with the hazard statement H302: Harmful if swallowed.[1][2] While it is not classified as a hazardous waste, it should be handled with care to avoid ingestion, inhalation, and contact with skin and eyes.[3]
GHS Hazard Summary Table:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1][2] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its solid form or in solution.
Recommended Personal Protective Equipment:
| Body Part | Protection | Specification |
| Eyes | Safety Glasses | ANSI Z87.1-compliant safety glasses with side shields. |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended. Ensure gloves are compatible with the solvent being used (see solvent compatibility table below). |
| Body | Laboratory Coat | Standard, fully-buttoned laboratory coat. |
| Respiratory | Not generally required | A NIOSH-approved respirator may be necessary for large quantities or when generating dust. Work in a well-ventilated area or a chemical fume hood. |
Glove Selection for Common Solvents:
As this compound is often dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3], proper glove selection is critical.
| Solvent | Recommended Glove Material |
| Dimethyl Sulfoxide (DMSO) | Nitrile, Neoprene |
| Dimethylformamide (DMF) | Nitrile, Neoprene |
Note: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and performance data.
Handling and Storage Procedures
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling and before breaks.[1][3]
-
Do not eat, drink, or smoke when using this product.[1]
-
This compound is supplied as a crystalline solid.[3]
-
Stock solutions can be prepared by dissolving the solid in an organic solvent such as DMSO or dimethylformamide, with a solubility of approximately 20 mg/ml.[3] The use of ethanol (B145695) or other primary alcohols is not recommended as they can open the lactone ring.[3]
Storage:
-
Store at -20°C for long-term stability.[4]
-
The product is stable for at least 2 years when stored at -20°C.[4]
-
Keep container tightly closed in a dry and well-ventilated place.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination. Although not classified as hazardous waste, it should not be disposed of in the regular trash or down the sanitary sewer without following institutional guidelines.
Disposal Protocol:
| Waste Type | Disposal Method |
| Solid this compound | - Collect in a clearly labeled, sealed container. - Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. - Do not place in laboratory trash cans intended for custodial pickup. |
| Solutions of this compound | - Collect in a sealed, labeled container compatible with the solvent used. - Dispose of as chemical waste via your institution's EHS office. - Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, lined container. - Dispose of as solid chemical waste through your institution's EHS office. |
| Empty Product Containers | - Rinse thoroughly with an appropriate solvent. - Collect the rinsate for disposal as chemical waste. - Deface the label and dispose of the empty container in the regular trash, if permitted by your institution. |
General Disposal Guidance:
-
Do not allow the product or large quantities of it to enter sewers or surface/ground water.[1] The compound is classified as Water hazard class 1 (Self-assessment): slightly hazardous for water.[1]
-
Always consult with your institution's EHS office for specific disposal procedures, as regulations may vary.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. biotech.gsu.edu [biotech.gsu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
